molecular formula C59H71ClN10O10 B15604827 MC-Val-Cit-PAB-Ispinesib

MC-Val-Cit-PAB-Ispinesib

カタログ番号: B15604827
分子量: 1115.7 g/mol
InChIキー: HIVIYIANVWSPBA-FUJQAITOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MC-Val-Cit-PAB-Ispinesib is a useful research compound. Its molecular formula is C59H71ClN10O10 and its molecular weight is 1115.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C59H71ClN10O10

分子量

1115.7 g/mol

IUPAC名

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[3-[[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate

InChI

InChI=1S/C59H71ClN10O10/c1-37(2)51(67-48(71)17-10-7-11-32-68-49(72)28-29-50(68)73)55(75)66-46(16-12-30-62-58(61)78)54(74)64-44-25-20-41(21-26-44)36-80-59(79)63-31-13-33-69(56(76)42-22-18-39(5)19-23-42)52(38(3)4)53-65-47-34-43(60)24-27-45(47)57(77)70(53)35-40-14-8-6-9-15-40/h6,8-9,14-15,18-29,34,37-38,46,51-52H,7,10-13,16-17,30-33,35-36H2,1-5H3,(H,63,79)(H,64,74)(H,66,75)(H,67,71)(H3,61,62,78)/t46-,51-,52+/m0/s1

InChIキー

HIVIYIANVWSPBA-FUJQAITOSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in oncology, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This design allows for targeted delivery of therapeutic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of MC-Val-Cit-PAB-Ispinesib, an ADC construct comprising a monoclonal antibody (MC), a cleavable Val-Cit-PAB linker, and the kinesin spindle protein (KSP) inhibitor, Ispinesib (B1684021). Each component plays a critical role in the therapeutic efficacy of the conjugate, from targeted binding to intracellular drug release and induction of cell death.

Core Components and their Roles

The this compound conjugate is a sophisticated system engineered for targeted cancer cell eradication. Its mechanism is a multi-step process involving precise molecular interactions and enzymatic activities.

  • Monoclonal Antibody (MC): The Targeting Vehicle The monoclonal antibody serves as the targeting component, engineered to recognize and bind with high specificity to a tumor-associated antigen (TAA) on the surface of cancer cells.[1][2] This targeted binding is the first critical step, ensuring that the cytotoxic payload is delivered preferentially to malignant cells, thereby sparing healthy tissues.[3] The "MC" in the context of this linker-drug combination typically refers to a maleimidocaproyl group, which is a common chemical moiety used to attach the linker-drug complex to cysteine residues on a monoclonal antibody. For the purpose of this guide, "MC" will represent a generic tumor-targeting monoclonal antibody.

  • Val-Cit-PAB Linker: The Controlled Release System The linker is a crucial element that connects the antibody to the cytotoxic payload. The Val-Cit-PAB linker is a protease-cleavable linker designed to be stable in the systemic circulation and to release the payload specifically within the target cell.[4][5]

    • Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[5][6][7]

    • p-Aminobenzyl Alcohol (PAB): This acts as a self-immolative spacer.[8][9] Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active Ispinesib drug.[8]

  • Ispinesib: The Cytotoxic Payload Ispinesib is a potent and specific inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[10][11] KSP is a motor protein that is essential for the formation of the bipolar mitotic spindle during cell division.[12][13] By inhibiting KSP, Ispinesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death.[10][12][14] A key advantage of KSP inhibitors like Ispinesib is their specificity for mitotic cells, which may result in a more favorable side-effect profile compared to tubulin-targeting agents that can affect non-dividing cells like neurons.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for the cytotoxic payload, Ispinesib. While specific data for the full this compound conjugate is not publicly available, these values for the free drug provide a benchmark for its potent anti-cancer activity.

Table 1: In Vitro Cytotoxicity of Ispinesib

Cell LineCancer TypeIC50 (nM)Reference
Colo205Colon1.2[15]
HT-29Colon9.5[15]
M5076Sarcoma-[15]
Madison-109Lung Carcinoma-[15]
MX-1Breast-[15]
BT-474Breast45[16]
MDA-MB-468Breast19[16]
PC-3Prostate15-30 (causes 48-52% proliferation suppression)[16]
PPTP PanelPediatric CancersMedian 4.1[17][18]

Table 2: In Vivo Efficacy of Ispinesib in Xenograft Models

Xenograft ModelCancer TypeDosing ScheduleOutcomeReference
Colo205Colon4.5 - 15 mg/kgInhibitory effects[15]
HT-29Colon4.5 - 15 mg/kgInhibitory effects[15]
Madison 109Lung Carcinoma6 - 10 mg/kgInhibitory effects[15]
M5076Sarcoma6 - 10 mg/kgInhibitory effects[15]
MCF-7Breast8 - 10 mg/kgTumor growth inhibition[15]
HCC1954Breast8 - 10 mg/kgTumor growth inhibition[15]
MDA-MB-468Breast8 - 10 mg/kgTumor growth inhibition[15]
KPL4Breast8 - 10 mg/kgTumor growth inhibition[15]
Pediatric Solid TumorsVarious10 mg/kgSignificant tumor growth delay in 88% of evaluable xenografts[17][18]
Pediatric ALLLeukemia5 mg/kg2 complete and 2 partial responses among 6 evaluable xenografts[17][18]

Mechanism of Action: Signaling and Experimental Workflows

Signaling Pathway of this compound

The following diagram illustrates the sequential mechanism of action of the ADC, from binding to a cancer cell to the induction of apoptosis.

Caption: Overall mechanism of action of this compound.

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines a typical workflow for determining the in vitro cytotoxicity of an ADC.

Cytotoxicity_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate treat Treat cells with serial dilutions of ADC start->treat incubate Incubate for a defined period (e.g., 72h) treat->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent read Measure signal (e.g., luminescence) add_reagent->read analyze Analyze data and calculate IC50 value read->analyze end End: Determine ADC potency analyze->end

Caption: Workflow for an in vitro ADC cytotoxicity assay.

Experimental Workflow: Cathepsin B Cleavage Assay

This diagram illustrates the process of verifying the enzymatic cleavage of the Val-Cit linker.

Cathepsin_B_Cleavage_Assay start Start: Prepare ADC solution in assay buffer add_enzyme Add purified Cathepsin B start->add_enzyme incubate Incubate at 37°C for various time points add_enzyme->incubate quench Quench reaction incubate->quench analyze Analyze samples by LC-MS/MS quench->analyze quantify Quantify released Ispinesib analyze->quantify end End: Determine cleavage rate and efficiency quantify->end

Caption: Workflow for a Cathepsin B cleavage assay.

Logical Relationship: Ispinesib-Induced Cell Cycle Arrest

This diagram shows the logical steps from KSP inhibition to apoptosis.

Ispinesib_Cell_Cycle_Arrest Ispinesib Ispinesib KSP_inhibition KSP Inhibition Ispinesib->KSP_inhibition Spindle_defect Bipolar Spindle Formation Failure KSP_inhibition->Spindle_defect Monoastral_spindle Monoastral Spindle Formation Spindle_defect->Monoastral_spindle Mitotic_arrest Mitotic Arrest (G2/M Phase) Monoastral_spindle->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

References

The Pivotal Role of the Self-Immolative PAB Spacer in MC-Val-Cit-PAB Linker Chemistry for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The MC-Val-Cit-PAB linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of highly potent cytotoxic agents to cancer cells. This linker system masterfully balances stability in systemic circulation with efficient cleavage and drug liberation within the tumor microenvironment. At the heart of this sophisticated mechanism lies the p-aminobenzyl (PAB) spacer, a critical component that facilitates the traceless and efficient release of the payload. This technical guide delves into the crucial role of the PAB spacer, providing a detailed overview of the underlying chemistry, quantitative data, and experimental protocols relevant to the drug development professional.

The Mechanism of Action: A Symphony of Targeted Cleavage and Self-Immolation

The MC-Val-Cit-PAB linker is a modular system comprising three key functional units:

  • MC (Maleimidocaproyl): A thiol-reactive group that enables covalent conjugation to cysteine residues on the monoclonal antibody (mAb).

  • Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that connects the dipeptide to the cytotoxic drug.

The journey of an ADC equipped with this linker from administration to therapeutic action is a multi-step process. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome. The acidic environment of the lysosome and the presence of highly active proteases, such as cathepsin B, set the stage for drug release.

Cathepsin B specifically hydrolyzes the amide bond between the citrulline residue and the PAB spacer. This enzymatic cleavage is the initiating trigger for a cascade of spontaneous electronic rearrangements within the PAB unit. The newly exposed amino group of the PAB spacer initiates a 1,6-elimination reaction, leading to the fragmentation of the spacer into p-aminobenzyl quinone methide and the release of the unmodified, active cytotoxic drug.

dot graph "MC_Val_Cit_PAB_Cleavage_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

ADC [label="ADC Internalization\n(Endocytosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Trafficking to\nLysosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cathepsin B Cleavage\nof Val-Cit", fillcolor="#FBBC05", fontcolor="#202124"]; SelfImmolation [label="PAB Spacer\nSelf-Immolation\n(1,6-Elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DrugRelease [label="Active Drug\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"];

ADC -> Lysosome [label=""]; Lysosome -> Cleavage [label="Acidic pH"]; Cleavage -> SelfImmolation [label="Initiation"]; SelfImmolation -> DrugRelease [label=""]; } dot Figure 1: Signaling pathway of drug release from an MC-Val-Cit-PAB based ADC.

The Indispensable Role of the PAB Spacer

The inclusion of the PAB spacer is not merely an arbitrary choice; it is a critical design element that addresses several key challenges in ADC development:

  • Facilitating Efficient Enzymatic Cleavage: The PAB spacer provides necessary spatial separation between the bulky cytotoxic drug and the Val-Cit dipeptide cleavage site. Without this spacer, the payload could sterically hinder the access of cathepsin B to the scissile amide bond, leading to a significant reduction in the rate of cleavage and, consequently, inefficient drug release.

  • Enabling Traceless Drug Release: The self-immolative nature of the PAB spacer ensures that the active drug is released in its native, unmodified form. This is crucial for preserving the pharmacological activity of the payload. Alternative linker strategies that do not employ a self-immolative spacer can result in the drug being released with a linker fragment still attached, which can diminish its potency.

  • Modulating Drug Release Kinetics: The electronic properties of the PAB spacer can be modified to fine-tune the rate of the self-immolation process. Electron-donating or electron-withdrawing substituents on the aromatic ring of the PAB moiety can either accelerate or decelerate the 1,6-elimination, offering a handle for optimizing the drug release profile.

Quantitative Data on Linker Performance

The performance of the MC-Val-Cit-PAB linker has been extensively characterized. The following tables summarize key quantitative data from various studies.

ParameterValueSpeciesReference
Plasma Half-life of Mc-Val-Cit-PABOH 6.0 daysMice[1]
9.6 daysMonkey[1]

Table 1: In Vivo Plasma Stability of the Mc-Val-Cit-PABOH Linker. [1]

Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzymeNotes
Val-Cit Baseline (t½ ≈ 240 min in one study)Cathepsin BWidely used due to a good balance of stability and cleavability.
Phe-Lys Faster than Val-Cit (t½ ≈ 8 min in one study)Cathepsin BLess stable in plasma compared to Val-Cit.
Val-Ala Slower than Val-CitCathepsin BShows lower hydrophobicity, which can be advantageous.

Table 2: Comparative Cleavage of Dipeptide Linkers by Cathepsin B.

ADC ConstructBystander Killing EffectKey FactorReference
T-vc-MMAE (cleavable Val-Cit-PAB linker) SignificantMembrane-permeable MMAE released[2][3]
T-DM1 (non-cleavable linker) MinimalReleased payload is charged and membrane-impermeable[3]

Table 3: Bystander Effect of ADCs with Different Linker Chemistries. [2][3]

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation and optimization of ADCs containing the MC-Val-Cit-PAB linker.

Synthesis of MC-Val-Cit-PAB-MMAE

A common synthetic route involves the sequential coupling of the different components. The following is a summarized protocol based on literature procedures.[1]

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

L_Citrulline [label="L-Citrulline", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Cit [label="Fmoc-Cit", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Cit_PABOH [label="Fmoc-Cit-PABOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Cit_PABOH [label="H-Cit-PABOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Val_Cit_PABOH [label="Fmoc-Val-Cit-PABOH", fillcolor="#FBBC05", fontcolor="#202124"]; Val_Cit_PABOH [label="H-Val-Cit-PABOH", fillcolor="#FBBC05", fontcolor="#202124"]; MC_Val_Cit_PABOH [label="MC-Val-Cit-PABOH", fillcolor="#FBBC05", fontcolor="#202124"]; MC_Val_Cit_PAB_MMAE [label="MC-Val-Cit-PAB-MMAE", fillcolor="#34A853", fontcolor="#FFFFFF"];

L_Citrulline -> Fmoc_Cit [label="Fmoc protection"]; Fmoc_Cit -> Fmoc_Cit_PABOH [label="Couple with\np-aminobenzyl alcohol"]; Fmoc_Cit_PABOH -> Cit_PABOH [label="Fmoc deprotection"]; Cit_PABOH -> Fmoc_Val_Cit_PABOH [label="Couple with\nFmoc-Val"]; Fmoc_Val_Cit_PABOH -> Val_Cit_PABOH [label="Fmoc deprotection"]; Val_Cit_PABOH -> MC_Val_Cit_PABOH [label="Couple with\nMaleimidocaproic acid"]; MC_Val_Cit_PABOH -> MC_Val_Cit_PAB_MMAE [label="Couple with\nMMAE"]; } dot Figure 2: Experimental workflow for the synthesis of MC-Val-Cit-PAB-MMAE.

Materials:

  • Fmoc-Val-OH, Fmoc-Cit-OH, p-aminobenzyl alcohol, Maleimidocaproic acid

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM, etc.)

  • MMAE (Monomethyl Auristatin E)

  • Purification supplies (e.g., HPLC system)

Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-OH: This is typically achieved through solid-phase or solution-phase peptide synthesis, coupling the amino acids sequentially to the PAB moiety.

  • Coupling of Maleimidocaproic Acid: The N-terminus of the Val-Cit-PAB-OH is reacted with an activated form of maleimidocaproic acid to install the antibody conjugation handle.

  • Conjugation to MMAE: The carboxylic acid of the PAB-OH is activated and reacted with the N-terminus of MMAE to form the final drug-linker construct.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cathepsin B Cleavage Assay

This assay is crucial for confirming that the linker is susceptible to enzymatic cleavage.

dot graph "Cleavage_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Prepare_ADC [label="Prepare ADC Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Enzyme [label="Prepare Cathepsin B\nWorking Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate ADC with\nCathepsin B at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Time_Points [label="Take Aliquots at\nVarious Time Points", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze by\nHPLC or LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prepare_ADC -> Incubate; Prepare_Enzyme -> Incubate; Incubate -> Time_Points; Time_Points -> Quench; Quench -> Analyze; } dot Figure 3: Experimental workflow for an in vitro Cathepsin B cleavage assay.

Materials:

  • ADC with MC-Val-Cit-PAB linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% TFA)

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the ADC in the assay buffer.

  • Enzyme Activation: Pre-incubate the cathepsin B solution in the assay buffer to ensure its activity.

  • Initiate Reaction: Add the activated cathepsin B to the ADC solution to start the cleavage reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released drug and remaining intact ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • ADC, control antibody, and free drug

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free drug.

  • Incubation: Incubate the plates for a period of time (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Conclusion

The p-aminobenzyl (PAB) spacer is a linchpin in the design of the highly successful MC-Val-Cit-PAB linker system for antibody-drug conjugates. Its self-immolative chemistry ensures the efficient and traceless release of the cytotoxic payload following enzymatic cleavage of the dipeptide trigger. This elegant mechanism of action, supported by a wealth of quantitative data and well-established experimental protocols, has solidified the PAB spacer's importance in the development of next-generation targeted cancer therapies. A thorough understanding of its role and the methods to evaluate its performance is paramount for researchers and drug developers in the field of ADCs.

References

Ispinesib as a Payload for Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality for delivering potent cytotoxic agents directly to tumor cells. The efficacy of an ADC is critically dependent on the synergy between its three core components: a highly specific monoclonal antibody, a stable linker, and a potent cytotoxic payload. Ispinesib, a selective inhibitor of the kinesin spindle protein (KSP), has emerged as a promising payload candidate due to its targeted mechanism of action, which induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of Ispinesib as an ADC payload, consolidating preclinical and clinical data, outlining experimental methodologies, and visualizing key pathways and processes.

Ispinesib: Mechanism of Action as a Kinesin Spindle Protein Inhibitor

Ispinesib is a potent, allosteric, and reversible inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein that plays an essential role in the formation and maintenance of the bipolar mitotic spindle, a crucial structure for proper chromosome segregation during mitosis.[2][3]

By binding to a site distinct from the ATP-binding pocket, Ispinesib locks KSP in an ADP-bound state, preventing the conformational changes necessary for its motor function.[2][4] This inhibition disrupts the outward push on the spindle poles, leading to the formation of characteristic monopolar spindles, or "monoasters," which triggers the spindle assembly checkpoint and ultimately induces mitotic arrest and apoptosis.[5][6] This cell-cycle-specific mechanism of action makes KSP an attractive target for anticancer therapy, as it preferentially affects rapidly proliferating cells.[7]

Signaling Pathway of Ispinesib-Induced Mitotic Arrest

Ispinesib_Pathway cluster_cell Cancer Cell Ispinesib Ispinesib KSP Kinesin Spindle Protein (KSP/Eg5) Ispinesib->KSP Inhibits Microtubules Microtubules KSP->Microtubules Slides apart Centrosomes Centrosomes KSP->Centrosomes Pushes Bipolar_Spindle Bipolar Spindle Formation Microtubules->Bipolar_Spindle Forms Centrosomes->Bipolar_Spindle Separates SAC Spindle Assembly Checkpoint (SAC) Activation Monoaster Monoastral Spindle Formation Monoaster->SAC Triggers Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Mechanism of Ispinesib-induced mitotic arrest and apoptosis.

Design and Construction of Ispinesib-Based ADCs

The development of an effective Ispinesib-based ADC requires careful consideration of the antibody target, linker chemistry, and conjugation strategy. A notable example of an Ispinesib-based ADC in preclinical development is Vincerx Pharma's VIP924.[8]

Antibody Selection

The choice of antibody dictates the tumor specificity of the ADC. VIP924 utilizes a humanized monoclonal antibody targeting CXCR5, a chemokine receptor highly expressed in various B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL), with limited expression in healthy tissues.[8]

Linker Chemistry

The linker is a critical component that connects Ispinesib to the antibody and must remain stable in systemic circulation while allowing for efficient payload release within the target tumor cell. VIP924 employs a novel linker that is specifically cleaved by legumain, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][8] This enzyme-cleavable linker strategy enhances the tumor-specific release of the payload.

Payload Modification and Conjugation

The Ispinesib payload in VIP924, termed VIP716, has been modified with a hydrophilic "CellTrapper™" moiety.[8] This modification is designed to reduce the payload's membrane permeability, thereby promoting its intracellular accumulation in target cells and minimizing the "bystander effect" on neighboring healthy cells, which can be a source of toxicity.[8] The conjugation of the linker-payload to the antibody is a critical step that influences the drug-to-antibody ratio (DAR), a key parameter affecting ADC efficacy and tolerability.

Logical Relationship of Ispinesib ADC Components

ADC_Design ADC Ispinesib-based ADC (e.g., VIP924) Antibody Monoclonal Antibody (e.g., anti-CXCR5) ADC->Antibody Linker Cleavable Linker (e.g., Legumain-cleavable) ADC->Linker Payload Ispinesib Payload (e.g., VIP716 with CellTrapper™) ADC->Payload Tumor_Cell Target Tumor Cell (e.g., B-cell Malignancy) Antibody->Tumor_Cell Targets Linker->Payload Releases Payload->Tumor_Cell Induces Mitotic Arrest Safety Improved Safety Profile Payload->Safety Contributes to Efficacy Tumor-specific Efficacy Tumor_Cell->Efficacy Leads to

Caption: Core components and design logic of an Ispinesib-based ADC.

Preclinical Data of Ispinesib and Ispinesib-Based ADCs

The preclinical evaluation of Ispinesib and its ADC formulations has demonstrated significant anti-tumor activity across a range of cancer models.

In Vitro Cytotoxicity

Ispinesib has shown potent cytotoxic activity in numerous tumor cell lines, with IC50 values in the low nanomolar range.[9] For the Ispinesib-based ADC, VIP924, preclinical data indicates superior in vitro cytotoxicity across various non-Hodgkin lymphoma cell lines compared to other B-cell targeting antibodies conjugated to the same payload.[8]

Table 1: In Vitro Cytotoxicity of Ispinesib

Cell LineCancer TypeIC50 (nM)Reference
Colo205Colon1.2 - 9.5[9]
Colo201Colon1.2 - 9.5[9]
HT-29Colon1.2 - 9.5[9]
M5076Sarcoma1.2 - 9.5[9]
Madison-109Lung Carcinoma1.2 - 9.5[9]
MX-1Breast1.2 - 9.5[9]

Note: Specific IC50 values for VIP924 in lymphoma cell lines have not been publicly disclosed.

In Vivo Efficacy

In mouse xenograft models, Ispinesib has demonstrated significant tumor growth inhibition.[1] The ADC VIP924 has shown compelling in vivo activity in patient-derived xenograft (PDX) models of lymphoma.

Table 2: In Vivo Efficacy of Ispinesib-Based ADC (VIP924)

Tumor ModelCancer TypeTreatmentTumor Growth Inhibition (%)Reference
DLBCL PDX (low CXCR5)Diffuse Large B-cell LymphomaVIP924 (10 mg/kg)68[8]
DLBCL PDX (high CXCR5)Diffuse Large B-cell LymphomaVIP924 (10 mg/kg)87[8]

In a humanized mouse model of mantle cell lymphoma, VIP924 at 10 mg/kg demonstrated a significant reduction in tumor growth and improved survival, where other ADCs like polatuzumab vedotin and loncastuximab teserine showed no effect.[9][10]

Experimental Protocols

Detailed and robust experimental protocols are essential for the preclinical evaluation of ADCs. The following sections provide methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an Ispinesib-based ADC.[8][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in target cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ispinesib-based ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Treat cells with a serial dilution of the Ispinesib-based ADC and a vehicle control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Solubilization (MTT only): If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable software.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_adc Treat with serial dilutions of ADC incubate1->treat_adc incubate2 Incubate for 72-120 hours treat_adc->incubate2 add_reagent Add MTT/XTT reagent incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 solubilize Solubilize formazan (MTT only) incubate3->solubilize read_absorbance Read absorbance incubate3->read_absorbance XTT solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro ADC cytotoxicity assay.

In Vitro Bystander Effect Assay (Co-culture)

This protocol describes a method to evaluate the bystander killing effect of an Ispinesib-based ADC.[12][13]

Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP)

  • Ispinesib-based ADC

  • 96-well microplates

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the Ispinesib-based ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 96-144 hours).

  • Imaging/Quantification: Quantify the viability of the Ag- (GFP-positive) cell population using fluorescence microscopy or a plate reader.

  • Data Analysis: Compare the viability of Ag- cells in the presence and absence of Ag+ cells and ADC treatment to determine the extent of bystander killing.

In Vivo Efficacy Study (Patient-Derived Xenograft Model)

This protocol provides a general framework for evaluating the in vivo efficacy of an Ispinesib-based ADC in a PDX model.[14]

Objective: To assess the anti-tumor activity of the ADC in a clinically relevant in vivo model.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Patient-derived tumor tissue

  • Ispinesib-based ADC

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • PDX Model Establishment: Implant tumor fragments from a patient subcutaneously into immunodeficient mice.

  • Tumor Growth and Passaging: Allow tumors to grow to a specified size and passage them into new cohorts of mice for the efficacy study.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the Ispinesib-based ADC and vehicle control according to the planned dosing schedule.

  • Monitoring: Monitor tumor volume (using calipers), body weight, and overall animal health regularly.

  • Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum size).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.

Conclusion

Ispinesib's unique mechanism of action as a KSP inhibitor, leading to mitotic arrest in proliferating cells, makes it a highly attractive payload for the development of novel antibody-drug conjugates. The preclinical data for Ispinesib and the emerging data for Ispinesib-based ADCs, such as VIP924, demonstrate potent and specific anti-tumor activity. The strategic design of these ADCs, incorporating tumor-specific antibodies and advanced linker technologies, holds the promise of an improved therapeutic window for cancer patients. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a valuable resource for researchers and drug developers working to advance this promising class of targeted therapeutics. Further investigation into the clinical translation of Ispinesib-based ADCs is warranted.

References

An In-Depth Technical Guide to the MC-Val-Cit-PAB Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-Val-Cit-PAB linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is engineered to be stable in systemic circulation and to facilitate the specific release of a cytotoxic payload within the target cancer cell. Its design incorporates a multi-component structure that ensures efficient drug delivery and potent anti-tumor activity. This technical guide provides a comprehensive overview of the structure, function, and application of the MC-Val-Cit-PAB linker, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Structure and Components

The MC-Val-Cit-PAB linker is a modular construct, with each component playing a distinct and crucial role in the overall function of the ADC.

  • MC (Maleimidocaproyl): This group serves as the attachment point to the antibody. The maleimide (B117702) moiety reacts specifically with free thiol groups, such as those on cysteine residues of the antibody, to form a stable covalent thioether bond. This ensures that the linker-drug conjugate is securely attached to the antibody.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is the enzymatically cleavable unit of the linker. It is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][] The selective cleavage of this dipeptide within the lysosome of the target cell is the primary mechanism of payload release.

  • PAB (p-Aminobenzyl Alcohol): This component acts as a self-immolative spacer.[3] Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB group becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures the efficient and traceless release of the unmodified, active cytotoxic drug.

cluster_Linker MC-Val-Cit-PAB Linker MC MC (Maleimidocaproyl) Val Val (Valine) MC->Val Cit Cit (Citrulline) Val->Cit PAB PAB (p-Aminobenzyl Alcohol) Cit->PAB Payload Cytotoxic Payload PAB->Payload Carbamate Linkage Antibody Antibody (Thiol Group) Antibody->MC Covalent Bond Formation

Diagram 1: Structural components of the MC-Val-Cit-PAB linker.

Mechanism of Action: Payload Release

The targeted delivery and controlled release of the cytotoxic payload are orchestrated through a series of well-defined steps initiated upon the ADC reaching its target cell.

  • Binding and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including cathepsin B, and characterized by an acidic environment (pH 4.5-5.5).

  • Enzymatic Cleavage: Within the lysosome, the high concentration of active cathepsin B leads to the specific cleavage of the amide bond between the citrulline and the PAB spacer of the linker.[4]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates the spontaneous 1,6-elimination of the PAB spacer. This electronic cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[4]

  • Cytotoxic Effect: The released payload can then diffuse out of the lysosome and into the cytoplasm and nucleus, where it exerts its cell-killing effect, typically by inhibiting tubulin polymerization or damaging DNA.

cluster_Cell Target Cancer Cell cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC ADC (MC-Val-Cit-PAB-Payload) Endosome Endosome ADC->Endosome 1. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 2. Fusion Payload Active Payload Lysosome->Payload 3. Cleavage & 4. Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Diagram 2: Mechanism of payload release from an ADC with an MC-Val-Cit-PAB linker.

Quantitative Data

The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data for the MC-Val-Cit-PAB linker.

Table 1: Plasma Stability of Val-Cit Containing Linkers
SpeciesStabilityHalf-lifeNotes
HumanGenerally Stable> 230 days (in one study)[5]Exhibits high stability, minimizing premature drug release.
MouseUnstable~2 days[6]Susceptible to cleavage by carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation.[6][7] Modifications like adding a glutamic acid (Glu-Val-Cit) can significantly improve stability.[6]
RatMore stable than in mouse81 days (for a similar glucuronide linker)[5]Shows better stability compared to mouse plasma.
Cynomolgus MonkeyStable-Generally shows good stability, similar to human plasma.
Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Substrates

Note: Direct kinetic parameters for the cleavage of the full MC-Val-Cit-PAB linker within an ADC are not widely published. The data below is for model dipeptide substrates of cathepsin B and provides an indication of the enzyme's substrate preference.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHReference
Z-Val-Arg-AMC---6.2[8]
Z-Phe-Arg-AMC---4.6 & 7.2[8]
Z-Arg-Arg-AMC---4.6 & 7.2[8]
Abz-GIVRAK(Dnp)-OH15--4.6[8]
Abz-GIVRAK(Dnp)-OH51--5.5[8]

It has been reported that there is no significant difference in the Kм or kcat values for cathepsin B cleavage of vc-MMAE ADCs with different antibody carriers, suggesting the cleavage rate is largely independent of the antibody context.[9]

Table 3: In Vitro Cytotoxicity of ADCs Utilizing the Val-Cit-PAB-MMAE Linker
ADCTarget AntigenCell LineIC50
Brentuximab vedotinCD30Hodgkin lymphoma cells< 10 ng/mL[8]
Polatuzumab vedotinCD79bSU-DHL-4 (DLBCL)2.3-fold lower than resistant cells[10]
Enfortumab vedotinNectin-4Urothelial carcinoma-
Tisotumab vedotinTissue FactorCervical cancer-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of ADCs utilizing the MC-Val-Cit-PAB linker.

Synthesis of MC-Val-Cit-PAB-MMAE

This protocol outlines a representative solution-phase synthesis of the MC-Val-Cit-PAB-MMAE drug-linker conjugate.

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • Monomethyl auristatin E (MMAE)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Coupling of MMAE to Val-Cit-PAB: a. Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq) and MMAE (1.0 eq) in anhydrous DMF. b. Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Add BOP reagent (1.2 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by HPLC. d. Upon completion, purify the crude Fmoc-Val-Cit-PAB-MMAE by reverse-phase HPLC and lyophilize to a solid.

  • Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF. b. Add piperidine (20% v/v) and stir at room temperature for 30 minutes. c. Monitor the deprotection by HPLC. d. Purify the resulting H₂N-Val-Cit-PAB-MMAE by reverse-phase HPLC and lyophilize.

  • Maleimidocaproyl (MC) Group Installation: a. Dissolve the deprotected H₂N-Val-Cit-PAB-MMAE in anhydrous DMF. b. Add MC-OSu (1.5 eq) and DIPEA (2.0 eq). c. Stir the reaction at room temperature for 1-2 hours, monitoring by HPLC. d. Purify the final product, MC-Val-Cit-PAB-MMAE, by reverse-phase HPLC and lyophilize.

Start Fmoc-Val-Cit-PAB-OH + MMAE Step1 1. Coupling (BOP, HOBt, DIPEA) Start->Step1 Intermediate1 Fmoc-Val-Cit-PAB-MMAE Step1->Intermediate1 Step2 2. Fmoc Deprotection (Piperidine) Intermediate1->Step2 Intermediate2 H₂N-Val-Cit-PAB-MMAE Step2->Intermediate2 Step3 3. MC Installation (MC-OSu, DIPEA) Intermediate2->Step3 End MC-Val-Cit-PAB-MMAE Step3->End

Diagram 3: Workflow for the synthesis of MC-Val-Cit-PAB-MMAE.
Antibody Conjugation

This protocol describes the conjugation of the MC-Val-Cit-PAB-MMAE to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • MC-Val-Cit-PAB-MMAE

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds. d. Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.

  • Conjugation Reaction: a. Dissolve the MC-Val-Cit-PAB-MMAE in DMSO to prepare a stock solution (e.g., 10 mM). b. Add the drug-linker stock solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker) to react with any unreacted maleimide groups. b. Purify the ADC from unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC). c. Concentrate the purified ADC and determine the drug-to-antibody ratio (DAR) by methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of released payload over time.

Materials:

Procedure:

  • Incubation: a. Spike the ADC into pre-warmed human and mouse plasma to a final concentration of 100 µg/mL. b. Incubate the plasma samples at 37°C. c. At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma samples.

  • Sample Preparation: a. To each plasma aliquot, add 3 volumes of cold acetonitrile to precipitate the plasma proteins. b. Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. c. Collect the supernatant containing the released payload.

  • Analysis: a. Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload. b. Plot the concentration of the released payload versus time to determine the stability of the ADC in plasma.

Cathepsin B Cleavage Assay

This assay measures the rate of payload release from the ADC upon incubation with cathepsin B.

Materials:

  • Purified ADC

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • Acetonitrile

  • HPLC or LC-MS/MS system

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer. b. Activate the cathepsin B according to the manufacturer's instructions. c. Initiate the cleavage reaction by adding activated cathepsin B to the ADC solution to a final concentration of 20-50 nM.

  • Incubation and Sampling: a. Incubate the reaction mixture at 37°C. b. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture. c. Stop the reaction in the aliquots by adding an equal volume of cold acetonitrile.

  • Analysis: a. Centrifuge the quenched samples to precipitate the enzyme and antibody. b. Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of released payload. c. Plot the concentration of the released payload versus time to determine the rate of cleavage.

Conclusion

The MC-Val-Cit-PAB linker represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its modular design, combining a stable antibody attachment site, a specific enzymatic cleavage site, and a self-immolative spacer, allows for the targeted delivery and efficient intracellular release of potent cytotoxic agents. A thorough understanding of its structure, mechanism of action, and key performance characteristics, as outlined in this guide, is essential for the rational design and development of next-generation ADCs with improved therapeutic indices. Continued research into novel linker technologies will further refine the precision and efficacy of this promising class of cancer therapeutics.

References

An In-depth Technical Guide to the Antibody-Drug Conjugate: MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core components, mechanism of action, and relevant preclinical data associated with the antibody-drug conjugate (ADC) comprised of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-Ispinesib (MC-Val-Cit-PAB-Ispinesib). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted cancer therapeutics.

Core Components and Their Strategic Roles

The this compound ADC is a modular system designed for the targeted delivery of a potent cytotoxic agent to cancer cells. Each component is engineered to perform a specific function, ensuring stability in circulation and selective payload release within the tumor microenvironment.

  • MC (Maleimidocaproyl): This serves as the conjugation moiety, a thiol-reactive linker that facilitates the covalent attachment of the drug-linker construct to cysteine residues on a monoclonal antibody (mAb). This is achieved through a Michael addition reaction, forming a stable thioether bond.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence constitutes a cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] The stability of this linker in systemic circulation is crucial to prevent premature drug release and off-target toxicity.[2]

  • PAB (p-Aminobenzyloxycarbonyl): This acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker by cathepsin B, the PAB unit spontaneously undergoes a 1,6-elimination reaction, which in turn liberates the active cytotoxic drug, Ispinesib.[3]

  • Ispinesib: This is the cytotoxic payload, a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[4] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[4] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4]

Mechanism of Action: A Targeted Approach to Cancer Therapy

The therapeutic strategy of an this compound ADC is predicated on a multi-step, targeted delivery process.

  • Circulation and Targeting: The ADC, once administered, circulates through the bloodstream. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, the high concentration of cathepsin B leads to the cleavage of the Val-Cit linker.[] This enzymatic cleavage initiates the self-immolation of the PAB spacer, resulting in the release of the active Ispinesib payload into the cytoplasm of the cancer cell.[3]

  • Cytotoxic Effect: The released Ispinesib binds to and inhibits the KSP motor protein. This disruption of the mitotic spindle assembly prevents the proper segregation of chromosomes, leading to cell cycle arrest in the M-phase and ultimately, apoptotic cell death.[4]

Quantitative Data

While specific preclinical data for an ADC precisely matching the "this compound" designation is not publicly available, the following tables summarize relevant quantitative data from studies on closely related Kinesin Spindle Protein inhibitor (KSPi) ADCs utilizing similar cleavable linkers. This information provides a strong indication of the expected performance characteristics.

Table 1: In Vitro Cytotoxicity of KSPi-ADCs with Cleavable Linkers

Cell LineTarget AntigenLinkerPayloadIC50 (nM)Reference
SK-OV-3ipHER2MC-Val-Cit-PABCEg5 Inhibitor7.6 - 43.7[4]
NCI-H526c-KITMC-Val-Cit-PABCEg5 Inhibitor12.8 - 4528[4]
NCI-H292EGFR/TWEAKRNot SpecifiedKSPiSub-nanomolar[5]
BxPC3TWEAKRNot SpecifiedKSPiSub-nanomolar[5]
LoVoTWEAKRNot SpecifiedKSPiSub-nanomolar[5]

Table 2: In Vivo Efficacy of KSPi-ADCs in Xenograft Models

Xenograft ModelTarget AntigenADC DoseOutcomeReference
SK-OV-3ipHER25 mg/kgTumor stasis for 3 weeks[4]
NCI-H292 (NSCLC)EGFR/TWEAKR5-10 mg/kgT/C ratio 0.16-0.28, complete regressions[5]
KU-19-19 (Urothelial)EGFR/TWEAKR5-10 mg/kgT/C ratio 0.16-0.28, complete regressions[5]
A498 (Renal Cell)EGFR/TWEAKR5-10 mg/kgT/C ratio 0.16-0.28, complete regressions[5]
BFX469 (Urothelial PDX)TWEAKR5-10 mg/kgT/C ratio 0.16-0.28, complete regressions[5]

Table 3: Pharmacokinetic Parameters of Ispinesib

SpeciesDoseAdministrationHalf-life (t1/2)ClearanceReference
Pediatric Patients9 mg/m²IV infusion16 hours (median)5 L/hr/m² (median)[6]

Experimental Protocols

The following are representative, detailed methodologies for the synthesis, conjugation, and characterization of an this compound ADC.

Synthesis of the Drug-Linker: this compound

This multi-step synthesis involves the assembly of the peptide linker, attachment of the self-immolative spacer, and conjugation to the Ispinesib payload. A representative synthesis for a similar linker, Mc-Val-Cit-PAB-OH, has been reported with a 50% overall yield in six steps from L-Citrulline.[3]

A modified route to the Mc-Val-Cit-PABOH linker: [3]

  • Protection of L-Citrulline: L-Citrulline is protected with an Fmoc (Fluorenylmethyloxycarbonyl) group.

  • Amide Bond Formation: The protected citrulline is coupled with p-aminobenzyl alcohol using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.

  • Dipeptide Formation: The deprotected Cit-PABOH is coupled with Fmoc-Val-OH.

  • Fmoc Deprotection: The Fmoc group on the valine residue is removed.

  • Maleimide (B117702) Functionalization: The N-terminus is reacted with a maleimidohexanoic acid derivative to introduce the maleimide group.

  • Conjugation to Ispinesib: The hydroxyl group of the PAB moiety is activated (e.g., with p-nitrophenyl chloroformate) to form a carbonate, which then reacts with an appropriate functional group on Ispinesib to form the final drug-linker construct.

Antibody-Drug Conjugation
  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).

  • Conjugation Reaction: The this compound drug-linker, dissolved in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the reduced antibody solution in a controlled molar excess. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether linkage.

  • Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. This is commonly done using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute. It can be determined using several methods:

    • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC or its subunits (light and heavy chains) can precisely determine the distribution of drug-loaded species.

  • In Vitro Cytotoxicity Assay:

    • Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free Ispinesib.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

  • Cathepsin B Cleavage Assay:

    • Incubate the ADC with purified cathepsin B in an appropriate buffer at 37°C.

    • Take samples at different time points.

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the cleavage of the Val-Cit linker and the release of Ispinesib.

Visualizations

The following diagrams illustrate key aspects of the this compound ADC.

MC_Val_Cit_PAB_Ispinesib_Structure mAb Monoclonal Antibody MC MC (Maleimidocaproyl) mAb->MC Cysteine Conjugation ValCit Val-Cit (Dipeptide Linker) MC->ValCit PAB PAB (Self-immolative Spacer) ValCit->PAB Ispinesib Ispinesib (KSP Inhibitor) PAB->Ispinesib

Caption: Molecular components of the this compound ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Receptor Tumor Antigen ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedDrug Released Ispinesib Lysosome->ReleasedDrug 4. Linker Cleavage & Drug Release Mitosis Mitotic Spindle ReleasedDrug->Mitosis 5. KSP Inhibition Apoptosis Apoptosis Mitosis->Apoptosis 6. Mitotic Arrest

Caption: Cellular mechanism of action of the this compound ADC.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization LinkerSynth Drug-Linker Synthesis (this compound) Conjugation Conjugation Reaction LinkerSynth->Conjugation AbReduction Antibody Reduction AbReduction->Conjugation Purification ADC Purification Conjugation->Purification DAR DAR Determination (HIC, MS) Purification->DAR Cytotoxicity In Vitro Cytotoxicity (IC50) Purification->Cytotoxicity Cleavage Cleavage Assay (Cathepsin B) Purification->Cleavage InVivo In Vivo Efficacy (Xenograft Models) Purification->InVivo

References

A Technical Guide to MC-Val-Cit-PAB-Ispinesib: A Kinesin Spindle Protein-Targeted Antibody-Drug Conjugate for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibody-drug conjugate (ADC) platform, MC-Val-Cit-PAB-Ispinesib. This ADC represents a targeted therapeutic strategy designed to deliver a potent kinesin spindle protein (KSP) inhibitor, Ispinesib, directly to cancer cells. This document details the mechanism of action of each component, summarizes relevant preclinical and clinical data, provides detailed experimental protocols for evaluation, and includes visualizations of key pathways and workflows.

Core Components and Mechanism of Action

The this compound platform is a modular system comprising a monoclonal antibody (MC), a cleavable linker (Val-Cit-PAB), and a cytotoxic payload (Ispinesib). Each component plays a critical role in the ADC's targeted delivery and therapeutic efficacy.

  • Monoclonal Antibody (MC): The monoclonal antibody is the targeting moiety of the ADC. It is designed to bind with high specificity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells. This specificity is crucial for minimizing off-target toxicity to healthy tissues. The choice of the specific monoclonal antibody depends on the cancer type being targeted.

  • Val-Cit-PAB Linker: This linker system connects the monoclonal antibody to the Ispinesib payload. It is designed to be stable in the systemic circulation to prevent premature release of the cytotoxic drug. The linker consists of:

    • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1] This enzymatic cleavage is the primary mechanism for payload release within the target cell.[1]

    • p-aminobenzyl alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the active Ispinesib payload.

  • Ispinesib (SB-715992): Ispinesib is a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[2][3] KSP is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[4][5] By inhibiting KSP, Ispinesib induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[2][6] A key advantage of targeting KSP is that it is primarily active during mitosis, potentially reducing the neurotoxicity often associated with tubulin-targeting agents.[2][7]

The overall mechanism of action for this compound is a multi-step process:

  • Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Payload Release: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Cit linker. This triggers the self-immolation of the PAB spacer, releasing the active Ispinesib payload into the cytoplasm.

  • Cytotoxicity: The released Ispinesib binds to and inhibits the KSP motor protein, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death.

Signaling Pathways and Experimental Workflows

To visualize the complex biological and experimental processes involved with this compound, the following diagrams are provided.

MC_Val_Cit_PAB_Ispinesib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound TAA Tumor-Associated Antigen ADC->TAA 1. Binding Tumor_Cell Tumor Cell Endosome Endosome TAA->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Ispinesib Released Ispinesib Lysosome->Ispinesib 4. Cleavage by Cathepsin B KSP Kinesin Spindle Protein (KSP) Ispinesib->KSP 5. Inhibition Mitotic_Arrest Mitotic Arrest KSP->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Mechanism of action of this compound.

KSP_Inhibition_Pathway Normal_Mitosis Normal Mitosis Centrosome_Separation Centrosome Separation Normal_Mitosis->Centrosome_Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Monopolar_Spindle Monopolar Spindle Formation Centrosome_Separation->Monopolar_Spindle Failure leads to Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Ispinesib_Intervention Ispinesib KSP_Inhibition KSP Inhibition Ispinesib_Intervention->KSP_Inhibition KSP_Inhibition->Centrosome_Separation Blocks Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Signaling pathway of KSP inhibition by Ispinesib.

ADC_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Synthesis ADC Synthesis & Characterization In_Vitro In Vitro Evaluation Synthesis->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Cytotoxicity Cytotoxicity Assay (IC50) Bystander Bystander Effect Assay Stability Plasma Stability Assay Internalization Internalization Assay Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Xenograft Xenograft Models (Tumor Growth Inhibition) PK Pharmacokinetics (PK) Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

Experimental workflow for ADC evaluation.

Quantitative Data

The following tables summarize key quantitative data for Ispinesib and representative ADCs. It is important to note that specific data for a publicly disclosed "this compound" are not available; therefore, data for Ispinesib as a standalone agent and other relevant ADCs are presented.

Table 1: In Vitro Cytotoxicity of Ispinesib

Cell LineCancer TypeIC50 (nM)Reference
Multiple Cell LinesPediatric CancersMedian: 4.1[1]
BT-474Breast Cancer45[8]
MDA-MB-468Breast Cancer19[8]
PC-3Prostate Cancer~15-30 (for proliferation inhibition)[8]

Table 2: In Vivo Efficacy of Ispinesib in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenOutcomeReference
MDA-MB-468Triple-Negative Breast Cancer10 mg/kg, q4d x 3Complete tumor regression[9]
MCF7ER-positive Breast Cancer8 mg/kg, q4d x 3Tumor regressions in 5/9 mice[8]
KPL4HER2-positive Breast Cancer10 mg/kg, q4d x 3Tumor regressions[9]
Multiple ModelsPediatric Cancers5 or 10 mg/kg, q4d x 3, repeated at day 21Significant tumor growth delay in 88% of evaluable xenografts[1]

Table 3: Clinical Trial Data for Ispinesib

PhaseCancer TypeDosing ScheduleKey FindingsReference
Phase I/IIAdvanced Breast Cancer10, 12, or 14 mg/m² q14dMTD of 12 mg/m². 3 partial responses.[10]
Phase IIMetastatic Breast Cancer18 mg/m² q21d9% response rate (4/45 patients).[11]
Phase ISolid Tumors1-8 mg/m²/week for 3 weeks of a 28-day cycleMTD defined as 7 mg/m². Stable disease in 9 patients.
Pediatric Phase IRecurrent/Refractory Solid Tumors5, 7, 9, or 12 mg/m²/dose weekly x 3, every 28 daysMTD of 9 mg/m²/dose. Stable disease in 3 patients.[12]

Experimental Protocols

Detailed methodologies for the key experiments required to evaluate an ADC like this compound are provided below.

Synthesis and Conjugation of this compound

The synthesis of an ADC is a multi-step process involving the production of the antibody, synthesis of the drug-linker, and conjugation of the two components.

Materials:

  • Monoclonal antibody (MC) targeting a specific tumor antigen.

  • MC-Val-Cit-PAB-PNP (or other activated linker).

  • Ispinesib with a reactive handle for conjugation.

  • Reducing agent (e.g., TCEP or DTT).

  • Conjugation buffer (e.g., PBS with EDTA).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography).

Protocol:

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a controlled amount of a reducing agent like TCEP to generate reactive thiol groups. The extent of reduction determines the final drug-to-antibody ratio (DAR).

  • Drug-Linker Preparation: The MC-Val-Cit-PAB linker is synthesized and activated (e.g., as a PNP ester). Ispinesib is then chemically attached to the linker to form the this compound drug-linker construct.

  • Conjugation: The maleimide (B117702) group on the drug-linker reacts with the free thiol groups on the reduced antibody to form a stable thioether bond. The reaction is typically carried out in a conjugation buffer at a controlled pH and temperature.

  • Quenching: After the desired conjugation time, a quenching reagent is added to cap any unreacted thiol groups on the antibody.

  • Purification: The resulting ADC is purified from unconjugated drug-linker and aggregated antibody using techniques such as size-exclusion chromatography.

  • Characterization: The purified ADC is thoroughly characterized to determine its concentration, DAR, aggregation level, and purity using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well plates.

  • This compound ADC and isotype control ADC.

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Plate reader.

Protocol:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the isotype control ADC in cell culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for a period of 72-120 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines (one labeled with a fluorescent marker, e.g., GFP).

  • Co-culture medium.

  • 96-well plates.

  • This compound ADC.

  • Imaging system or flow cytometer.

Protocol:

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Analysis:

    • Imaging: Use a high-content imaging system to quantify the number of viable fluorescent (antigen-negative) cells.

    • Flow Cytometry: Harvest the cells and use a flow cytometer to differentiate and quantify the viable and dead populations of both cell types based on fluorescence and a viability dye (e.g., propidium (B1200493) iodide).

  • Data Analysis: Determine the extent of killing of the antigen-negative cells in the presence of the ADC and antigen-positive cells.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to ensure the linker remains intact in circulation.

Materials:

  • This compound ADC.

  • Human and/or mouse plasma.

  • Incubator.

  • Analytical method to measure intact ADC and released payload (e.g., ELISA, LC-MS).

Protocol:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: At each time point, analyze the samples to quantify the amount of intact ADC remaining and any released payload.

  • Data Analysis: Plot the percentage of intact ADC over time to determine the stability profile of the conjugate in plasma.

Conclusion

The this compound platform represents a promising strategy for targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent antimitotic activity of a KSP inhibitor via a cleavable linker, this ADC has the potential to offer an improved therapeutic window compared to traditional chemotherapy. The successful development of such an ADC relies on a thorough understanding of each component's function and rigorous preclinical evaluation using the experimental protocols outlined in this guide. Further research, including the identification of optimal tumor-associated antigens and the execution of comprehensive in vivo and clinical studies, will be critical to realizing the full therapeutic potential of this approach.

References

Preclinical Profile of Ispinesib-Based Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib, a potent and selective inhibitor of the kinesin spindle protein (KSP), has emerged as a compelling payload for the development of next-generation antibody-drug conjugates (ADCs). By targeting KSP, a motor protein essential for the formation of the bipolar mitotic spindle, Ispinesib induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the preclinical data on Ispinesib-based ADCs, focusing on their in vitro and in vivo efficacy, mechanism of action, and the experimental methodologies used for their evaluation.

Core Concept: Mechanism of Action

Ispinesib-based ADCs leverage the specificity of a monoclonal antibody to deliver the cytotoxic Ispinesib payload directly to tumor cells expressing a target antigen. Upon binding to the antigen, the ADC is internalized, and the Ispinesib payload is released within the cell. Ispinesib then binds to KSP, inhibiting its function and leading to the formation of monopolar spindles. This disruption of the mitotic machinery triggers a cell cycle arrest at the G2/M phase, ultimately culminating in apoptotic cell death.

cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC ADC Antigen Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Ispinesib Release Ispinesib Release Lysosome->Ispinesib Release KSP Inhibition KSP Inhibition Ispinesib Release->KSP Inhibition Mitotic Arrest Mitotic Arrest KSP Inhibition->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: General mechanism of action for Ispinesib-based ADCs.

Quantitative Preclinical Data

The preclinical efficacy of Ispinesib-based ADCs has been evaluated in various cancer models. The following tables summarize the key quantitative data from in vitro cytotoxicity and in vivo tumor growth inhibition studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

ADC TargetCell LineCancer TypeLinker TypeDARIC50 (nM)Reference
EGFRNCI-H292Non-Small Cell LungCleavableN/A<1[1]
TWEAKRNCI-H292Non-Small Cell LungCleavableN/A<1[1]
TWEAKRBxPC3PancreaticCleavableN/A<1[1]
TWEAKRLoVoColorectalCleavableN/A<1[1]

Table 1: In Vitro Cytotoxicity of Ispinesib-Based ADCs. N/A: Not Available.

In Vivo Efficacy

The treated-to-control (T/C) ratio is a common metric for assessing the antitumor activity of a compound in xenograft models. A lower T/C ratio indicates greater tumor growth inhibition.

ADC TargetXenograft ModelCancer TypeDosing ScheduleT/C RatioOutcomeReference
EGFRNCI-H292Non-Small Cell Lung5-10 mg/kg qw or bw0.16 - 0.28Potent anti-tumor efficacy[1]
TWEAKRNCI-H292Non-Small Cell Lung5-10 mg/kg qw or bw0.16 - 0.28Potent anti-tumor efficacy[1]
TWEAKRKU-19-19Urothelial5-10 mg/kg qw or bw0.16 - 0.28Potent anti-tumor efficacy[1]
TWEAKRA498Renal Cell5-10 mg/kg qw or bw0.16 - 0.28Potent anti-tumor efficacy[1]
TWEAKRBFX469 (PDX)Urothelial5-10 mg/kg qw or bwN/AComplete regressions[1]

Table 2: In Vivo Efficacy of Ispinesib-Based ADCs. qw: once weekly; bw: twice weekly; PDX: Patient-Derived Xenograft. N/A: Not Available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Ispinesib-based ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding Cell Seeding ADC Treatment ADC Treatment Cell Seeding->ADC Treatment Incubation Incubation ADC Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Figure 2: Workflow of an in vitro cytotoxicity (MTT) assay.
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the Ispinesib-based ADC and control articles (e.g., unconjugated antibody, free Ispinesib).

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the ADC concentration.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the ADC in a living organism.

Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization ADC Administration ADC Administration Randomization->ADC Administration Tumor Measurement Tumor Measurement ADC Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Figure 3: Workflow of an in vivo xenograft tumor model study.
  • Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the Ispinesib-based ADC and control vehicles intravenously or intraperitoneally according to the specified dosing schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Data Analysis: Calculate the T/C ratio and assess the statistical significance of the tumor growth inhibition.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity.

ADC Sample ADC Sample Hydrophobic Interaction Chromatography Hydrophobic Interaction Chromatography ADC Sample->Hydrophobic Interaction Chromatography Mass Spectrometry Mass Spectrometry ADC Sample->Mass Spectrometry UV-Vis Spectroscopy UV-Vis Spectroscopy Hydrophobic Interaction Chromatography->UV-Vis Spectroscopy DAR Calculation DAR Calculation UV-Vis Spectroscopy->DAR Calculation Mass Spectrometry->DAR Calculation

Figure 4: Methods for determining the Drug-to-Antibody Ratio (DAR).

The average DAR can be determined using several analytical techniques, including:

  • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The DAR is calculated from the relative peak areas.

  • Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC, from which the average DAR can be calculated.

Signaling Pathways

The primary signaling pathway affected by Ispinesib-based ADCs is the mitotic spindle assembly checkpoint, leading to apoptosis.

Ispinesib Ispinesib KSP KSP Ispinesib->KSP Inhibits Bipolar Spindle Formation Bipolar Spindle Formation KSP->Bipolar Spindle Formation Required for Mitotic Arrest Mitotic Arrest KSP->Mitotic Arrest Leads to Bipolar Spindle Formation->Mitotic Arrest Caspase Activation Caspase Activation Mitotic Arrest->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 5: Signaling pathway of Ispinesib-induced mitotic arrest and apoptosis.

Inhibition of KSP by Ispinesib prevents the separation of centrosomes, leading to the formation of a monoastral spindle. This aberrant spindle structure activates the mitotic checkpoint, arresting the cell in mitosis. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent execution of programmed cell death.

Conclusion

The preclinical data strongly support the potential of Ispinesib-based ADCs as a promising therapeutic strategy for various cancers. Their potent in vitro cytotoxicity and significant in vivo anti-tumor activity, coupled with a well-defined mechanism of action, provide a solid foundation for further clinical development. The detailed experimental protocols and understanding of the underlying signaling pathways outlined in this guide are essential for researchers and drug development professionals working to advance this innovative class of anti-cancer agents.

References

Eg5 as a Therapeutic Target for Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kinesin spindle protein Eg5, a critical motor protein for the formation of the bipolar spindle during mitosis, has emerged as a compelling therapeutic target in oncology. Its overexpression in a wide array of cancers and low expression in non-proliferating tissues provide a therapeutic window for targeted therapies.[1][2][3][4] Antibody-drug conjugates (ADCs) that specifically deliver potent Eg5 inhibitors to tumor cells represent a promising strategy to enhance the therapeutic index of this class of antimitotics. This technical guide provides an in-depth overview of the core rationale, preclinical data, and key experimental methodologies for the development of Eg5-targeting ADCs.

Introduction: The Rationale for Targeting Eg5 with ADCs

Eg5, also known as KIF11, is a member of the kinesin-5 family of motor proteins.[1][5] Its primary function is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart.[5][6] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death.[1][6][7] This essential role in cell division, coupled with its elevated expression in numerous malignancies, including breast, lung, ovarian, bladder, and pancreatic cancers, makes Eg5 an attractive target for anticancer drug development.[3][8][9]

Conventional small molecule inhibitors of Eg5, such as ispinesib (B1684021) and filanesib, have shown potent preclinical antitumor activity but have been associated with dose-limiting toxicities like neutropenia in clinical trials.[10] The ADC approach aims to mitigate these systemic side effects by leveraging the specificity of a monoclonal antibody (mAb) to deliver a highly potent Eg5 inhibitor payload directly to cancer cells that overexpress a specific tumor-associated antigen.[10][] This targeted delivery strategy is designed to increase the local concentration of the cytotoxic agent within the tumor microenvironment, thereby enhancing efficacy while minimizing exposure to healthy tissues.[10][]

Mechanism of Action of Eg5-Targeting ADCs

The mechanism of action of an Eg5-targeting ADC involves a multi-step process that begins with the specific binding of the ADC's antibody component to its cognate antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent degradation of the antibody and linker, which releases the active Eg5 inhibitor payload into the cytoplasm. The liberated Eg5 inhibitor then binds to its target, disrupting mitotic spindle formation and ultimately inducing cell death.

dot digraph "Eg5_ADC_Mechanism_of_Action" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_extracellular" { label="Extracellular Space"; bgcolor="#F1F3F4"; "ADC" [label="Eg5-ADC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antigen" [label="Tumor Antigen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_cell" { label="Cancer Cell"; bgcolor="#FFFFFF";

}

"ADC" -> "Antigen" [label="1. Binding"]; "Antigen" -> "ADC_Internalized" [label="2. Internalization"]; "ADC_Internalized" -> "Degradation" [label="3. Trafficking & Degradation"]; "Degradation" -> "Eg5_Inhibitor" [label="4. Payload Release"]; "Eg5_Inhibitor" -> "Eg5" [label="5. Inhibition"]; "Eg5" -> "Spindle" [style="dashed"]; "Spindle" -> "Monopolar_Spindle" [style="dashed", label="Inhibition"]; "Monopolar_Spindle" -> "Apoptosis" [label="6. Induction of\nCell Death"]; } digraph "Eg5_Signaling_Pathway_in_Mitosis" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

"Prophase" [label="Prophase", fillcolor="#F1F3F4"]; "Centrosomes" [label="Duplicated Centrosomes", fillcolor="#FBBC05", fontcolor="#202124"]; "Microtubules" [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Eg5" [label="Eg5 Motor Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Separation" [label="Centrosome Separation", shape="ellipse", fillcolor="#F1F3F4"]; "Bipolar_Spindle" [label="Bipolar Spindle Formation", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metaphase" [label="Metaphase", fillcolor="#F1F3F4"]; "Chromosome_Segregation" [label="Chromosome Segregation", shape="ellipse", fillcolor="#F1F3F4"]; "Eg5_Inhibitor_ADC" [label="Eg5 Inhibitor ADC Payload", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monopolar_Spindle" [label="Monopolar Spindle\n(Mitotic Arrest)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Prophase" -> "Centrosomes"; "Centrosomes" -> "Eg5" [label="recruits"]; "Eg5" -> "Microtubules" [label="crosslinks & slides"]; "Microtubules" -> "Separation" [label="drives"]; "Separation" -> "Bipolar_Spindle"; "Bipolar_Spindle" -> "Metaphase"; "Metaphase" -> "Chromosome_Segregation";

"Eg5_Inhibitor_ADC" -> "Eg5" [label="Inhibits", color="#EA4335", style="bold"]; "Eg5" -> "Separation" [style="dashed", color="#EA4335"]; "Separation" -> "Monopolar_Spindle" [style="dashed", color="#EA4335"]; } caption: "Mechanism of action of an Eg5-targeting ADC." caption: "Role of Eg5 in mitosis and the effect of its inhibition."

Preclinical Data of Eg5-Targeting ADCs

A key study by Novartis described the development and preclinical evaluation of ADCs targeting HER2 and c-KIT with potent Eg5 inhibitor payloads.[10] The study highlights the critical role of linker stability in achieving antigen-specific in vivo efficacy.

In Vitro Cytotoxicity

The in vitro potency of various Eg5 inhibitor payloads and their corresponding ADCs was evaluated in HER2-positive (SK-OV-3ip), HER2-negative (MDA-MB-468), and c-KIT-positive (NCI-H526) cancer cell lines.

Table 1: In Vitro Cytotoxicity of Eg5 Inhibitor Payloads and HER2-Targeted ADCs with a Cleavable Linker

CompoundTarget AntigenSK-OV-3ip (HER2+) IC50 (nM)MDA-MB-468 (HER2-) IC50 (nM)
Payload 1-0.81.2
ADC-1HER210.3>1000
Payload 2-0.30.4
ADC-2HER25.4>1000

Data summarized from a 2019 study by Novartis researchers.[10]

Table 2: In Vitro Cytotoxicity of HER2- and c-KIT-Targeted ADCs with Non-Cleavable Linkers

ADCTarget AntigenTarget Cell LineEC50 (nM)
ADC-4HER2SK-OV-3ip7.6
ADC-10HER2SK-OV-3ip43.7
ADC-11c-KITNCI-H52612.8

Data summarized from a 2019 study by Novartis researchers.[10]

In Vivo Efficacy

The in vivo antitumor activity of Eg5-targeting ADCs was assessed in mouse xenograft models. Initial studies with cleavable linkers showed a lack of antigen-specificity, likely due to premature payload release.[10] In contrast, second-generation ADCs with non-cleavable linkers demonstrated target-dependent efficacy.

Table 3: In Vivo Antitumor Efficacy of HER2- and c-KIT-Targeted Eg5 ADCs

ADCTarget AntigenXenograft ModelDosingOutcome
ADC-4HER2SK-OV-3ip (HER2+)10 mg/kg, single doseTumor regression
ADC-10HER2SK-OV-3ip (HER2+)10 mg/kg, single doseTumor regression
ADC-11c-KITNCI-H526 (c-KIT+)10 mg/kg, single doseTumor stasis

Data summarized from a 2019 study by Novartis researchers.[10]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preclinical evaluation of Eg5-targeting ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures for ADC cytotoxicity assessment.[12][13][14]

dot digraph "MTT_Assay_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

"Cell_Seeding" [label="1. Seed cells in 96-well plates"]; "ADC_Treatment" [label="2. Treat cells with serial dilutions of ADC"]; "Incubation" [label="3. Incubate for 72-96 hours"]; "MTT_Addition" [label="4. Add MTT reagent"]; "Formazan_Formation" [label="5. Incubate for 2-4 hours (formazan formation)"]; "Solubilization" [label="6. Add solubilization buffer"]; "Absorbance_Reading" [label="7. Read absorbance at 570 nm"]; "IC50_Calculation" [label="8. Calculate IC50 values"];

"Cell_Seeding" -> "ADC_Treatment" -> "Incubation" -> "MTT_Addition" -> "Formazan_Formation" -> "Solubilization" -> "Absorbance_Reading" -> "IC50_Calculation"; } caption: "Workflow for the in vitro cytotoxicity (MTT) assay."

Materials:

  • Cancer cell lines (e.g., SK-OV-3ip, MDA-MB-468, NCI-H526)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Eg5-targeting ADC and control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the Eg5-targeting ADC and control ADC in complete medium.

    • Remove the medium from the cell plates and add 100 µL of the diluted ADCs to the respective wells.

    • Include wells with untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of Eg5-targeting ADCs.[8][15][16]

dot digraph "Xenograft_Model_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

"Cell_Implantation" [label="1. Implant tumor cells subcutaneously into immunodeficient mice"]; "Tumor_Growth" [label="2. Monitor tumor growth"]; "Randomization" [label="3. Randomize mice into treatment groups when tumors reach a specific size"]; "ADC_Administration" [label="4. Administer ADC intravenously"]; "Monitoring" [label="5. Monitor tumor volume and body weight"]; "Efficacy_Evaluation" [label="6. Evaluate antitumor efficacy (e.g., tumor growth inhibition)"];

"Cell_Implantation" -> "Tumor_Growth" -> "Randomization" -> "ADC_Administration" -> "Monitoring" -> "Efficacy_Evaluation"; } caption: "Workflow for the in vivo xenograft tumor model."

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., SK-OV-3ip, NCI-H526)

  • Matrigel (optional)

  • Eg5-targeting ADC, control ADC, and vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend tumor cells in sterile PBS or culture medium, optionally mixed with Matrigel.

    • Subcutaneously inject approximately 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, control ADC, Eg5-targeting ADC at different doses).

    • Administer the ADCs and controls intravenously via the tail vein.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight regularly throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The targeted delivery of Eg5 inhibitors using ADCs is a promising therapeutic strategy with the potential to improve upon the clinical outcomes of small molecule Eg5 inhibitors. Preclinical studies have demonstrated the feasibility and efficacy of this approach, highlighting the importance of linker technology for in vivo performance. Future research in this area will likely focus on the identification of novel tumor-specific antigens for targeting, the development of next-generation Eg5 inhibitor payloads with improved properties, and the exploration of combination therapies to overcome potential resistance mechanisms. The continued refinement of Eg5-targeting ADCs holds significant promise for the treatment of a broad range of cancers.

References

An In-depth Technical Guide to the Discovery and Synthesis of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of the antibody-drug conjugate (ADC) drug-linker, MC-Val-Cit-PAB-Ispinesib. This ADC component combines the potent kinesin spindle protein (KSP) inhibitor, Ispinesib, with a cleavable linker system designed for targeted delivery to cancer cells. By leveraging the specificity of a monoclonal antibody, this approach aims to enhance the therapeutic window of KSP inhibitors, a class of antimitotic agents known for dose-limiting toxicities such as neutropenia. This document details the rationale behind targeting KSP, the synthesis of the MC-Val-Cit-PAB linker, the mechanism of action of Ispinesib, and the preclinical data from related KSP inhibitor-based ADCs. Due to the proprietary nature of specific drug development programs, detailed experimental protocols for the direct synthesis and in vivo efficacy of the complete this compound conjugate are not publicly available. Therefore, this guide utilizes data from closely related and analogous compounds to provide a thorough understanding of the principles and methodologies involved.

Introduction: The Rationale for a KSP Inhibitor-Based ADC

Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle during cell division.[1] Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in actively dividing cells.[2] This mechanism makes KSP a compelling target for anticancer therapy.

Ispinesib (SB-715992) is a potent and selective small molecule inhibitor of KSP that has been evaluated in clinical trials.[1][2] While showing promise, systemic administration of Ispinesib has been associated with dose-limiting toxicities, most notably neutropenia, which has limited its therapeutic potential as a standalone agent.[3]

Antibody-drug conjugates (ADCs) offer a promising strategy to mitigate the systemic toxicity of potent cytotoxic agents like Ispinesib. By attaching the drug to a monoclonal antibody (mAb) that targets a tumor-associated antigen, the cytotoxic payload can be delivered preferentially to cancer cells, thereby increasing the therapeutic index. The MC-Val-Cit-PAB linker is a clinically validated, cathepsin B-cleavable linker system that ensures stable drug conjugation in circulation and efficient payload release within the lysosomal compartment of target cancer cells.[4][5] The conjugation of Ispinesib to this linker to form this compound represents a logical approach to harnessing the potent antimitotic activity of the payload while minimizing off-target effects.

The Drug-Linker: this compound

The this compound drug-linker is a sophisticated chemical entity designed for targeted cancer therapy. It consists of three key components:

  • Maleimidocaproyl (MC): A thiol-reactive spacer that enables covalent attachment to cysteine residues on the monoclonal antibody.

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[6]

  • p-Aminobenzyl (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active Ispinesib payload.[5]

  • Ispinesib: The potent KSP inhibitor that induces mitotic arrest and apoptosis.[1]

Synthesis of the MC-Val-Cit-PAB Linker and Drug Conjugate

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the synthesis of the MC-Val-Cit-PAB linker has been described in the literature. The general strategy involves the sequential coupling of the amino acid and spacer components, followed by the introduction of the maleimide (B117702) group. The final step would be the conjugation of this linker to Ispinesib.

Representative Experimental Protocol for MC-Val-Cit-PAB-OH Synthesis

The following protocol is an improved methodology for the synthesis of the cathepsin B-cleavable linker, Mc-Val-Cit-PABOH, as reported in the literature.[4]

Step 1: Synthesis of Fmoc-Val-Cit-PABOH

  • Fmoc deprotection of a preceding citrulline-PABOH compound is performed using triethylamine (B128534) in DMF to afford the free amine.

  • The resulting Val-Cit-PABOH is then reacted with Fmoc-Val-OSu to yield Fmoc-Val-Cit-PABOH as a single diastereomer in high yield (85-95%).[3]

Step 2: Synthesis of MC-Val-Cit-PABOH

  • The Fmoc protecting group of Fmoc-Val-Cit-PABOH is removed using triethylamine in DMF.

  • The resulting free amine is subsequently reacted with an activated 6-maleimidohexanoic acid (Mc-OSu).

  • This reaction yields the final Mc-Val-Cit-PABOH linker in excellent yield (up to 95%) as a single diastereomer.[3]

Conjugation to Ispinesib (General Principles)

The conjugation of the activated MC-Val-Cit-PAB linker to Ispinesib would likely involve a reaction with a suitable functional group on the Ispinesib molecule, such as a primary or secondary amine. The reaction conditions would need to be optimized to ensure efficient coupling and to maintain the integrity of both the linker and the payload. Purification of the final this compound conjugate would typically be achieved using chromatographic techniques such as reversed-phase HPLC.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Representative Eg5 Inhibitor Payloads and their HER2-ADCs [1]

CompoundPayload cLogPPayload IC50 (nM) (K-562)ADC EC50 (nM) (SK-OV-3ip, HER2+)ADC EC50 (nM) (MDA-MB-468, HER2-)
Payload 14.70.8N/AN/A
ADC-1 (cleavable linker)N/AN/A15.3>1000
Payload 23.11.2N/AN/A
ADC-2 (cleavable linker)N/AN/A17.8>1000
ADC-4 (non-cleavable linker)N/AN/A7.6>1000
ADC-10 (non-cleavable linker)N/AN/A43.7>1000

Data from a study on proprietary Eg5 inhibitors from Novartis, not Ispinesib. The data illustrates the potency and selectivity achievable with Eg5 inhibitor ADCs.

Table 2: In Vivo Efficacy of a Representative EGFR-Targeted KSPi-ADC [1]

Xenograft ModelTreatmentDose (mg/kg)Dosing ScheduleT/C RatioOutcome
NCI-H292 (NSCLC)EGFR-KSPi-ADC5qw0.28Potent anti-tumor efficacy
NCI-H292 (NSCLC)EGFR-KSPi-ADC10qw0.16Potent anti-tumor efficacy
BFX469 (UCC PDX)TWEAKR-KSPi-ADC5bwN/AComplete regressions

T/C Ratio: Treated-to-Control tumor volume ratio. Data from a study on a novel pyrrole (B145914) subclass of KSP inhibitors.

Experimental Protocols

General Protocol for Antibody-Drug Conjugation (via Cysteine Residues)

This protocol describes a general method for the conjugation of a maleimide-containing drug-linker, such as this compound, to a monoclonal antibody.

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for 1-2 hours.

  • Drug-Linker Conjugation: The maleimide-activated drug-linker (this compound) is added to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight. The stoichiometry of the drug-linker to the antibody is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

  • Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. This is commonly achieved by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization of the ADC: The purified ADC is characterized to determine key quality attributes, including:

    • Drug-to-Antibody Ratio (DAR): Determined by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assessed by size-exclusion chromatography (SEC).

    • In vitro Cytotoxicity: Evaluated using cell-based assays on antigen-positive and antigen-negative cell lines.

In Vitro Cell Proliferation Assay (General Protocol)
  • Cell Seeding: Cancer cell lines (both antigen-positive and antigen-negative) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free drug-linker for 72-96 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations: Signaling Pathways and Experimental Workflows

KSP_Inhibition_Pathway Mechanism of Action of KSP Inhibitors cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Bipolar_Spindle Bipolar Spindle Formation Telophase Telophase Anaphase->Telophase Ispinesib Ispinesib KSP_Eg5 KSP (Eg5) Motor Protein Ispinesib->KSP_Eg5 Inhibition KSP_Eg5->Bipolar_Spindle Essential for Monopolar_Spindle Monopolar Spindle (Monoaster) Bipolar_Spindle->Monopolar_Spindle Disruption by Ispinesib Mitotic_Arrest Mitotic Arrest at Metaphase Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Ispinesib leading to mitotic arrest.

ADC_Development_Workflow General Workflow for ADC Development cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Linker_Synth Linker Synthesis (MC-Val-Cit-PAB) Drug_Linker_Synth Drug-Linker Synthesis (this compound) Linker_Synth->Drug_Linker_Synth Conjugation Antibody-Drug Conjugation Drug_Linker_Synth->Conjugation Antibody_Prod Antibody Production Antibody_Prod->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification Analysis Analysis (DAR, Purity) Purification->Analysis In_Vitro In Vitro Studies (Cytotoxicity, Specificity) Analysis->In_Vitro In_Vivo In Vivo Studies (Efficacy, Toxicology) In_Vitro->In_Vivo

Caption: General workflow for the development of an antibody-drug conjugate.

Conclusion and Future Directions

The development of ADCs based on KSP inhibitors like Ispinesib holds significant promise for the treatment of various cancers. The MC-Val-Cit-PAB linker provides a clinically validated platform for the targeted delivery of this potent antimitotic agent. While specific data for the this compound conjugate is limited in the public domain, the available preclinical data for analogous KSP inhibitor ADCs demonstrate the potential for high potency and selectivity. Future research will likely focus on optimizing the linker and payload combination, identifying predictive biomarkers for patient selection, and exploring combination therapies to further enhance the efficacy of this targeted therapeutic approach. The continued development of novel payloads and linker technologies will undoubtedly expand the therapeutic potential of ADCs in oncology.

References

in vitro characterization of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of MC-Val-Cit-PAB-Ispinesib

This guide provides a comprehensive overview of the , an antibody-drug conjugate (ADC) composed of the potent Kinesin Spindle Protein (KSP) inhibitor, Ispinesib (B1684021), a cleavable linker, and a monoclonal antibody. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Components and Mechanism of Action

This compound is a sophisticated therapeutic agent designed for targeted cancer therapy. Its efficacy relies on the synergistic action of its three key components:

  • Ispinesib: A highly potent and specific small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein that plays a crucial role in the formation of the bipolar mitotic spindle during cell division.[3][4] By inhibiting KSP, Ispinesib induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[5][6]

  • MC-Val-Cit-PAB Linker: This linker system is comprised of a maleimido-caproyl (MC) group for antibody conjugation, a dipeptide sequence (Val-Cit), and a p-aminobenzyl (PAB) self-immolative spacer.[7][8] The Val-Cit motif is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often found in high concentrations within tumor cells.[9][][11]

  • Monoclonal Antibody (mAb): A targeting moiety that selectively binds to a specific antigen expressed on the surface of cancer cells. The choice of mAb determines the tumor-specificity of the ADC.

The proposed mechanism of action for an ADC utilizing this conjugate begins with the binding of the mAb to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, the Val-Cit linker is cleaved by Cathepsin B, triggering the self-immolation of the PAB spacer and the subsequent release of the active Ispinesib payload.[][11] The liberated Ispinesib then inhibits KSP, leading to cell cycle arrest at mitosis and ultimately, apoptotic cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for Ispinesib, the cytotoxic payload of the ADC. This data is essential for understanding its potency and cellular effects.

Table 1: In Vitro Cytotoxicity of Ispinesib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Colo205Colon1.2[2]
Colo201ColonNot Specified[2]
HT-29ColonNot Specified[2]
M5076SarcomaNot Specified[2]
Madison-109Lung CarcinomaNot Specified[2]
MX-1Breast9.5[2]
Various PediatricALL, Ewing Sarcoma, etc.Median IC50: 4.1[12]
BT-474BreastGI50: 45[13]
MDA-MB-468BreastGI50: 19[13]
PC-3ProstateNot Specified[13]
MIAPaCa2PancreaticDose-dependent decrease[6]
PSN1PancreaticDose-dependent decrease[6]

Table 2: In Vitro Efficacy Metrics for Ispinesib

ParameterValueCell Line/ConditionReference
Ki app (KSP inhibition)1.7 nMCell-free assay[2][13]
Mitotic ArrestObservedVarious cancer cell lines[5][6]
Apoptosis InductionObservedPC-3, Pancreatic cancer cells[6][13]

Experimental Protocols

Detailed methodologies for the in vitro characterization of an ADC like this compound are crucial for reproducible and reliable results.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the ADC on target antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete cell culture medium. Add the diluted ADCs to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Enzymatic Linker Cleavage Assay

Objective: To confirm the release of Ispinesib from the ADC upon enzymatic cleavage of the Val-Cit linker by Cathepsin B.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the this compound ADC, recombinant human Cathepsin B, and an appropriate reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing a reducing agent like DTT).

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Sample Preparation: Precipitate the protein components (antibody and enzyme) by adding a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the cleaved linker-drug and free drug.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the released Ispinesib.

  • Data Analysis: Plot the concentration of released Ispinesib over time to determine the rate of enzymatic cleavage.

Immunofluorescence Microscopy for Mitotic Arrest

Objective: To visualize the cellular effect of the released Ispinesib, specifically the induction of mitotic arrest.

Methodology:

  • Cell Culture and Treatment: Grow antigen-positive cells on glass coverslips. Treat the cells with the this compound ADC at a concentration known to induce cytotoxicity. Include untreated and control ADC-treated cells.

  • Fixation and Permeabilization: After 24-48 hours of treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

    • Incubate with a primary antibody against α-tubulin to visualize the mitotic spindle.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the DNA with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Examine the morphology of the mitotic spindles. Cells treated with the active ADC are expected to exhibit monopolar spindles, a characteristic phenotype of KSP inhibition.[14] Quantify the percentage of cells arrested in mitosis.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC This compound ADC Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC 2. Internalization KSP Kinesin Spindle Protein (KSP/Eg5) BipolarSpindle Bipolar Mitotic Spindle KSP->BipolarSpindle Separates Spindle Poles Mitosis Mitosis KSP->Mitosis Required for Microtubules Microtubules Microtubules->BipolarSpindle BipolarSpindle->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis 7. Induction of Released_Ispinesib Released Ispinesib Released_Ispinesib->KSP 5. KSP Inhibition Released_Ispinesib->Mitosis 6. Mitotic Arrest CathepsinB Cathepsin B Internalized_ADC->CathepsinB 3. Trafficking CathepsinB->Released_Ispinesib 4. Linker Cleavage & Ispinesib Release

Caption: Mechanism of action of this compound ADC.

Experimental Workflow: In Vitro Characterization

cluster_cellular_assays Cell-Based Assays cluster_biochemical_assay Biochemical Assay start Start: In Vitro Characterization cytotoxicity Cytotoxicity Assays (MTT/XTT) start->cytotoxicity linker_cleavage Enzymatic Linker Cleavage Assay start->linker_cleavage mitotic_arrest Mitotic Arrest Analysis (Immunofluorescence) start->mitotic_arrest data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis linker_cleavage->data_analysis mitotic_arrest->data_analysis

Caption: Workflow for the in vitro characterization of the ADC.

Logical Relationship: From KSP Inhibition to Apoptosis

Ispinesib Ispinesib KSP KSP/Eg5 Inhibition Ispinesib->KSP Spindle Monopolar Spindle Formation KSP->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Cellular consequences of KSP inhibition by Ispinesib.

References

Physiochemical Properties of MC-Val-Cit-PAB-Ispinesib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physiochemical properties of MC-Val-Cit-PAB-Ispinesib, an antibody-drug conjugate (ADC) component comprising the cytotoxic agent Ispinesib linked via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of key data, experimental methodologies, and mechanistic insights. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the characterization of such molecules are provided, alongside mandatory visualizations of key biological pathways and experimental workflows generated using the DOT language.

Introduction

This compound is a crucial component in the construction of antibody-drug conjugates, a promising class of targeted cancer therapeutics. This construct combines the potent antimitotic activity of Ispinesib with a sophisticated linker system designed for conditional drug release within the tumor microenvironment. Ispinesib, a quinazolinone derivative, is a selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5, which plays an essential role in the formation of the bipolar mitotic spindle. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

The MC-Val-Cit-PAB linker is a well-established system in ADC technology. It consists of a maleimidocaproyl (MC) group for conjugation to antibody sulfhydryl groups, a dipeptide sequence of valine and citrulline (Val-Cit) that is a substrate for lysosomal proteases like Cathepsin B, and a p-aminobenzylcarbamate (PAB) self-immolative spacer. This design ensures stability in systemic circulation and facilitates specific release of the active drug payload within the target cancer cells upon internalization and lysosomal processing.

A thorough understanding of the physiochemical properties of the this compound conjugate is paramount for the successful development of effective and safe ADC therapeutics. These properties, including molecular weight, solubility, stability, and lipophilicity, directly influence the manufacturing process, formulation, pharmacokinetics, and overall therapeutic index of the final ADC product.

Physiochemical Properties

The following tables summarize the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅₉H₇₁ClN₁₀O₁₀[2]
Molecular Weight 1115.71 g/mol [3]
Appearance Solid (presumed)Inferred
Predicted pKa 12.27 ± 0.46[2]

Table 1: General Physiochemical Properties of this compound

SolventSolubilityConcentrationNotesSource
DMSO Soluble100 mg/mL89.63 mM; Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3]
Chloroform ≥ 100 mg/mL≥ 89.63 mMSaturation point is not known.[3]

Table 2: Solubility of this compound

Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is predicated on a dual mechanism: the targeted delivery mediated by the monoclonal antibody and the specific intracellular release and action of Ispinesib.

Cathepsin B-Mediated Linker Cleavage

The Val-Cit dipeptide within the linker is designed to be selectively cleaved by Cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells. Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic environment and the presence of Cathepsin B facilitate the hydrolysis of the peptide bond between citrulline and the PAB spacer. This initial cleavage event triggers a cascade of self-immolation of the PAB spacer, ultimately liberating the active Ispinesib drug.

G ADC ADC Internalization (Endocytosis) Lysosome Trafficking to Lysosome ADC->Lysosome 1 Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage 2 SelfImmolation PAB Spacer Self-Immolation Cleavage->SelfImmolation 3 DrugRelease Ispinesib Release SelfImmolation->DrugRelease 4

Caption: Workflow of Intracellular Drug Release.

Ispinesib-Mediated Eg5 Inhibition and Mitotic Arrest

Released Ispinesib acts as a potent and selective inhibitor of Eg5, a motor protein crucial for the formation and maintenance of the bipolar mitotic spindle. Eg5 is responsible for pushing the spindle poles apart. By inhibiting Eg5, Ispinesib prevents the proper separation of centrosomes, leading to the formation of a monopolar spindle. This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which ultimately triggers apoptosis.

G cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Eg5 Eg5 Motor Protein BipolarSpindle Bipolar Spindle Formation Eg5->BipolarSpindle drives MonopolarSpindle Monopolar Spindle Formation Eg5->MonopolarSpindle inhibition leads to Ispinesib Ispinesib Ispinesib->Eg5 inhibits BipolarSpindle->Metaphase MitoticArrest Mitotic Arrest MonopolarSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Ispinesib's Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and similar ADC constructs.

Determination of Solubility

Objective: To determine the quantitative solubility of this compound in a relevant solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

Protocol:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of DMSO at a controlled temperature (e.g., 25 °C).

  • Agitate the solutions vigorously using a vortex mixer for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the solutions at high speed (e.g., 10,000 x g) to pellet the undissolved solid.

  • Carefully collect the supernatant and prepare a series of dilutions in the mobile phase used for HPLC analysis.

  • Analyze the diluted samples by HPLC. The concentration of the dissolved compound is determined by comparing the peak area to a standard curve prepared from known concentrations of this compound.

  • The solubility is expressed in mg/mL or molarity.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the MC-Val-Cit-PAB linker to premature cleavage in plasma.

Materials:

  • This compound conjugated to a relevant antibody

  • Human plasma (or plasma from other species of interest)

  • Incubator at 37 °C

  • Acetonitrile (B52724)

  • Internal standard

  • LC-MS/MS system

Protocol:

  • Incubate the ADC in plasma at a concentration of approximately 100 µg/mL at 37 °C.

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately stop the reaction by adding cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released this compound or free Ispinesib.

  • The stability is often reported as the percentage of intact ADC remaining over time or the half-life of the ADC in plasma.

G Start ADC in Plasma (t=0) Incubation Incubate at 37°C Start->Incubation Timepoints Collect Aliquots at Various Times Incubation->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analysis LC-MS/MS Analysis of Supernatant Centrifuge->Analysis

Caption: In Vitro Plasma Stability Assay Workflow.

Cathepsin B Cleavage Assay

Objective: To confirm the susceptibility of the Val-Cit linker to enzymatic cleavage by Cathepsin B.

Materials:

  • This compound conjugated to a relevant antibody

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)

  • Incubator at 37 °C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing the ADC in the assay buffer.

  • Initiate the reaction by adding activated recombinant human Cathepsin B.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), stop the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload (Ispinesib).

  • The rate of cleavage can be determined from the concentration of the released drug over time.

Conclusion

References

The Core of Precision: An In-depth Technical Guide to Self-Immolative Linkers in Antibody-Drug Conjugate (ADC) Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The lynchpin of this tripartite system is the linker, a component whose sophistication has evolved dramatically to optimize the therapeutic index. Among the most significant advancements in linker chemistry is the development of self-immolative systems. These intelligent chemical spacers are designed to undergo a spontaneous, irreversible decomposition upon a specific triggering event, ensuring the clean and efficient release of the payload in its active form within the target cell. This guide delves into the core principles, mechanisms, and applications of self-immolative linkers in modern ADC technology.

The Fundamental Role of the Linker in ADC Design

The linker is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile.[1][2] An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[1][3] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to liberate the cytotoxic agent.[2][3] Self-immolative linkers are a key innovation that addresses the second requirement, ensuring that once a specific cleavage event occurs, the payload is released without any residual linker fragments that could impair its activity.[4]

The Concept of Self-Immolation

Self-immolation in the context of ADC linkers refers to a cascade of spontaneous electronic or intramolecular reactions that occur after an initial enzymatic or chemical cleavage.[5] This process is thermodynamically driven and results in the fragmentation of the spacer unit, liberating the attached drug.[5][6] The primary advantage of this mechanism is the "traceless" release of the payload, meaning the drug is freed in its native, unmodified, and fully potent state.[2][7] This is crucial, as residual linker components can sterically hinder the drug's interaction with its intracellular target.

Core Mechanisms of Self-Immolation

Two principal mechanisms govern the action of most self-immolative linkers used in ADCs: electronic cascade-driven elimination and intramolecular cyclization.[4][8]

The most prevalent self-immolative systems are based on an electronic cascade, often involving an aromatic spacer.[9] The process is initiated by the removal of a masking group, which unveils an electron-donating group (like an amine or hydroxyl). This group initiates a flow of electrons through a conjugated system, leading to the fragmentation of the linker and release of the payload.[4][9]

The para-aminobenzyl carbamate (B1207046) (PABC) system is the gold standard for this type of release, operating via a 1,6-elimination mechanism.[10] Upon cleavage of a trigger (e.g., a dipeptide by an enzyme), a free aniline (B41778) nitrogen is exposed. This triggers an electronic cascade through the benzene (B151609) ring, resulting in the formation of an unstable quinone methide intermediate, which then fragments to release the payload, carbon dioxide, and the regenerated aniline moiety.[4][11] This system is famously used in several FDA-approved ADCs, including Adcetris® and Polivy®.[10][12]

G cluster_0 ADC in Lysosome cluster_1 Self-Immolation Cascade ADC Antibody-Trigger-PABC-Payload Enzyme Cathepsin B Intermediate1 H₂N-PABC-Payload (Unstable Intermediate) ADC->Intermediate1 Trigger Removal Enzyme->ADC Cleavage of Trigger (e.g., Val-Cit) Intermediate1_ref H₂N-PABC-Payload Elimination 1,6-Elimination (Electronic Cascade) Intermediate1_ref->Elimination Products Quinone Methide + CO₂ + Free Payload Elimination->Products Fragmentation Payload Active Payload (e.g., MMAE) Products->Payload

Figure 1: PABC-based 1,6-elimination mechanism.

A similar 1,4-elimination pathway is often seen in disulfide-based linkers, which are cleaved in the reducing environment of the cell.[10]

The second major mechanism is driven by the formation of a stable 5- or 6-membered ring.[8][10] In these systems, the initial cleavage event unmasks a nucleophilic group (e.g., an amine or hydroxyl). This group then performs an intramolecular attack on an electrophilic center within the linker, leading to cyclization.[13] This reaction forces the expulsion of the payload. The thermodynamic favorability of forming a stable ring drives the reaction to completion.[14] Examples include systems based on ethylenediamine (B42938) or 1,4-aminobutyl scaffolds.[10]

G cluster_0 Initial State cluster_1 Activation & Cyclization Start Trigger-Masked Nucleophile-Linker-Payload TriggerCleavage Trigger Cleavage (e.g., pH, Enzyme) Start->TriggerCleavage Unmasked Unmasked Nucleophile (e.g., -NH₂) TriggerCleavage->Unmasked Cyclization Intramolecular Nucleophilic Attack Unmasked->Cyclization Ring Stable 5/6-Membered Cyclic Product Cyclization->Ring Payload Released Active Payload Cyclization->Payload Expulsion

Figure 2: Cyclization-driven self-immolation mechanism.

Trigger Mechanisms for Self-Immolative Linkers

The initiation of self-immolation is dependent on a trigger that is selectively activated in the tumor microenvironment or, more commonly, within the target cancer cell.

  • Enzymatic Cleavage: This is the most widely used strategy. Linkers incorporating dipeptide sequences, such as valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys), are designed to be substrates for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[15][] The combination of a Val-Cit trigger with a PABC self-immolative spacer is a clinically validated and highly successful approach.[11][15]

  • Glucuronide Cleavage: β-glucuronidase is another enzyme found in the lysosome and tumor microenvironment. Linkers containing a glucuronide moiety can be cleaved by this enzyme to unmask a phenolic hydroxyl group, which in turn can initiate a 1,6-elimination cascade.[15]

  • Redox-Sensitive Cleavage: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream (millimolar vs. micromolar).[1] Disulfide bonds are stable in circulation but are rapidly cleaved by GSH inside the cell. This cleavage can trigger a 1,4-elimination or other self-immolative processes.[1][10]

Impact on ADC Performance: Efficacy and Safety

The design of the self-immolative linker is a delicate balancing act between stability and payload release efficiency, which directly impacts the ADC's therapeutic index.[2][3]

  • Stability and Pharmacokinetics: A stable linker prevents premature payload release, minimizing systemic toxicity and ensuring that the ADC reaches the tumor intact.[2] The stability of various linkers can be quantified by their half-life in plasma. For instance, newer silyl (B83357) ether-based acid-cleavable linkers show a half-life of over 7 days in human plasma, a significant improvement over traditional hydrazine (B178648) (t½ ≈ 2 days) or carbonate linkers (t½ ≈ 36 hours).[1]

  • Release Efficiency: Once inside the lysosome, the rate of payload release is determined by both the initial enzymatic cleavage and the subsequent self-immolation steps.[2] A rapid and complete release of the active drug is necessary to achieve a sufficient intracellular concentration to induce cell death.

  • The Bystander Effect: Self-immolative linkers are critical for enabling the "bystander effect." By releasing a membrane-permeable, uncharged payload, the ADC can kill not only the target antigen-positive cell but also neighboring antigen-negative tumor cells.[17] This is vital for treating heterogeneous tumors. The hydrophobicity of the released metabolite, which is a direct consequence of the traceless cleavage, positively correlates with the bystander killing capability.[17]

Quantitative Data on Linker Performance

The performance of different linker technologies is evaluated through rigorous preclinical studies. The data below, summarized from various sources, highlights key performance metrics.

Linker Type / ADC ComponentMetricValueCell Line / ConditionsReference
Sulfatase-cleavable linker-ADCIC₅₀61 pMHER2+ cells[1]
Val-Ala linker-ADCIC₅₀92 pMHER2+ cells[1]
Non-cleavable ADCIC₅₀609 pMHER2+ cells[1]
β-galactosidase-cleavable linker-ADCIC₅₀8.8 pMHER2+ SK-OV-3 cells[1]
Val-Cit linker-ADCIC₅₀14.3 pMHER2+ SK-OV-3 cells[1]
Carbonate Linker (Sacituzumab govitecan)Plasma Half-life (t½)~18-36 hoursHuman Plasma[1][18]
Silyl Ether LinkerPlasma Half-life (t½)> 7 daysHuman Plasma[1]
Sulfatase-cleavable linker-ADCPlasma Stability> 7 daysMouse Plasma[1]
Val-Cit linker-ADCPlasma StabilityHydrolyzed within 1 hourMouse Plasma[1]

Experimental Protocols for Linker Evaluation

A multi-step process is used to validate a new self-immolative linker system, from chemical synthesis to in vivo efficacy.

The synthesis of a cleavable linker, such as a Val-Cit-PABC construct, is a multi-step process performed in solution.

  • Dipeptide Formation: Fmoc-protected amino acids (e.g., Fmoc-Val and Citrulline) are coupled to form the dipeptide (Fmoc-Val-Cit-OH).[11]

  • Spacer Attachment: The dipeptide is then coupled to p-aminobenzyl alcohol.[11]

  • Payload Attachment Site Activation: The hydroxyl group of the PABC spacer is activated, typically by forming a p-nitrophenyl carbonate intermediate.[11]

  • Payload Conjugation: The cytotoxic drug (e.g., daunorubicin (B1662515) or MMAE) is coupled to the activated PABC spacer.[11]

  • Purification and Characterization: The final linker-payload construct is purified, often by flash chromatography or RP-HPLC, and its structure is confirmed by NMR and ESI-MS analysis.[11]

  • Plasma Stability Assay: The ADC is incubated in human or mouse plasma at 37°C. Aliquots are taken at various time points, and the amount of intact ADC versus released payload is quantified, typically by HPLC-MS, to determine the linker's half-life.[1]

  • Enzymatic Cleavage Assay: The ADC or a model conjugate is incubated with a purified lysosomal enzyme (e.g., Cathepsin B) or a lysosomal lysate. The rate of payload release is measured over time to confirm the linker's susceptibility to the target enzyme.[11][19]

  • Cytotoxicity Assay (IC₅₀ Determination): Cancer cell lines with varying levels of target antigen expression are treated with serial dilutions of the ADC. Cell viability is measured after a set incubation period (e.g., 72-96 hours) to determine the IC₅₀ value, a measure of the ADC's potency.[1]

  • In Vivo Efficacy Studies: Tumor-bearing animal models (e.g., xenograft mouse models) are treated with the ADC. Tumor volume is monitored over time to assess the ADC's anti-tumor activity.[17][18]

  • Tolerability Studies: The toxicity of the ADC is evaluated in animal models (e.g., rats or monkeys) by monitoring body weight, clinical signs, and performing histopathological analysis to determine the maximum tolerated dose (MTD).[17][20]

G cluster_workflow ADC Linker Evaluation Workflow cluster_invitro cluster_invivo A 1. Linker-Payload Synthesis & Conjugation B 2. In Vitro Characterization A->B C 3. Cell-Based Assays B->C B1 Plasma Stability (t½) B->B1 B2 Enzymatic Cleavage (Release Rate) B->B2 D 4. In Vivo Animal Studies C->D C1 Cytotoxicity (IC₅₀) on Target Cells C->C1 C2 Bystander Killing Assay C->C2 E 5. Lead Candidate Selection D->E D1 Efficacy (Tumor Xenograft) D->D1 D2 Toxicity / MTD (Tolerability) D->D2

Figure 3: General experimental workflow for ADC linker evaluation.

Conclusion and Future Directions

Self-immolative linkers are a cornerstone of modern ADC design, enabling the controlled and traceless release of cytotoxic payloads at the site of action. The classic Val-Cit-PABC system remains a robust and clinically validated platform, but the field is continuously evolving. Future innovations are focused on developing novel trigger mechanisms that respond to more specific tumor biomarkers, creating linkers that can release multiple types of payloads, and fine-tuning the kinetics of self-immolation to further widen the therapeutic window.[10][12] As our understanding of tumor biology and linker chemistry deepens, the next generation of self-immolative systems will undoubtedly lead to even safer and more effective Antibody-Drug Conjugates.

References

Methodological & Application

Application Notes and Protocols for MC-Val-Cit-PAB-Ispinesib Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, offering a targeted approach to cancer therapy.[1] This document provides a detailed protocol for the conjugation of the drug-linker MC-Val-Cit-PAB-Ispinesib to a monoclonal antibody via cysteine-based conjugation. The MC-Val-Cit-PAB linker is a well-established, enzymatically cleavable linker that is stable in circulation but is designed to be cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, leading to the release of the cytotoxic payload.[2][] The payload, Ispinesib (B1684021), is a potent inhibitor of the kinesin spindle protein (KSP), which is essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis in actively dividing cells.[4]

This protocol outlines the necessary steps for antibody reduction, conjugation, purification, and characterization of the resulting ADC, as well as methods for evaluating its in vitro and in vivo efficacy.

I. Signaling Pathway and Mechanism of Action

The this compound ADC targets a specific antigen on the surface of cancer cells via its monoclonal antibody component. Upon binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the Val-Cit dipeptide of the linker is cleaved by cathepsin B.[2] This cleavage triggers a self-immolative cascade of the PAB spacer, leading to the release of the active Ispinesib payload into the cytoplasm.[2] Ispinesib then binds to and inhibits the kinesin spindle protein (KSP), disrupting the formation of the bipolar mitotic spindle. This leads to mitotic arrest and ultimately apoptosis of the cancer cell.[4]

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Ispinesib Ispinesib (Payload) Lysosome->Ispinesib Linker Cleavage (Cathepsin B) KSP Kinesin Spindle Protein (KSP) Ispinesib->KSP Inhibition Mitotic_Arrest Mitotic Arrest KSP->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of the this compound ADC.

II. Experimental Protocols

A. Synthesis of this compound (Drug-Linker)

The synthesis of the MC-Val-Cit-PAB linker and its subsequent conjugation to Ispinesib is a multi-step process. Detailed synthetic procedures for the MC-Val-Cit-PAB linker have been described previously.[2][5] The final step involves the conjugation of the linker to the Ispinesib payload. For researchers not equipped for complex organic synthesis, pre-synthesized this compound can be sourced from commercial vendors.

B. Antibody Preparation and Reduction

This protocol is based on the reduction of interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation. A human IgG1 antibody has four interchain disulfide bonds that can be reduced to yield up to eight reactive thiols.[6]

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reduction Buffer: 50 mM Sodium Borate, 50 mM NaCl, pH 8.0

  • Quenching Solution: 1 M Acetic Acid

  • Desalting Columns (e.g., Sephadex G-25)

  • Conjugation Buffer: PBS with 1 mM DTPA, pH 7.4

Procedure:

  • Prepare the antibody at a concentration of 10 mg/mL.

  • To 4.8 mL of the antibody solution, add 600 µL of Reduction Buffer.[6]

  • Add 600 µL of 100 mM DTT in water. The final DTT concentration will be approximately 10 mM.[6]

  • Incubate the mixture at 37°C for 30 minutes.[6] The optimal reduction time and temperature may need to be determined empirically for different antibodies.[7]

  • Immediately after incubation, exchange the buffer using a desalting column equilibrated with Conjugation Buffer to remove excess DTT.[6]

  • Determine the concentration of the reduced antibody using UV absorbance at 280 nm.

  • Quantify the number of free thiol groups per antibody using Ellman's reagent (DTNB).[6]

C. Conjugation of this compound to the Reduced Antibody

Materials:

  • Reduced Monoclonal Antibody

  • This compound dissolved in an organic solvent (e.g., DMSO)

  • Conjugation Buffer: PBS with 1 mM DTPA, pH 7.4

  • Quenching Solution: N-acetyl cysteine in Conjugation Buffer

Procedure:

  • Dilute the reduced antibody with Conjugation Buffer to a final concentration of 2.5 mg/mL and cool the solution on ice.[6]

  • Prepare the this compound solution. The amount of drug-linker to be added is calculated based on the desired drug-to-antibody ratio (DAR). A molar excess of the drug-linker is typically used. For example, a 9.5-fold molar excess of the drug-linker per mole of antibody can be used.[6]

  • Add the drug-linker solution to the cold-reduced antibody solution with gentle mixing.

  • Incubate the reaction mixture on ice for 1 hour.[6]

  • To quench the reaction, add a 20-fold molar excess of N-acetyl cysteine over the maleimide (B117702) drug-linker and incubate for an additional 20 minutes on ice.[6]

D. Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unreacted drug-linker, aggregates, and other impurities.[8] Tangential flow filtration (TFF) or size exclusion chromatography (SEC) are commonly used methods.[][10]

Materials:

  • Crude ADC solution

  • Purification Buffer (e.g., PBS, pH 7.4)

  • TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa) or an SEC column.

Procedure (using TFF):

  • Concentrate the crude ADC solution using the TFF system.

  • Perform diafiltration against the Purification Buffer for at least 5-10 volume exchanges to remove unconjugated drug-linker and other small molecules.[]

  • Concentrate the purified ADC to the desired final concentration.

  • Sterile filter the final ADC product through a 0.22 µm filter and store at 2-8°C for short-term storage or at -80°C for long-term storage.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (e.g., Trastuzumab) Reduction Reduction (DTT or TCEP) mAb->Reduction Reduced_mAb Reduced mAb with Free Thiol Groups Reduction->Reduced_mAb Conjugation Conjugation (Maleimide-Thiol Reaction) Reduced_mAb->Conjugation Drug_Linker This compound Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (TFF or SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: Workflow for ADC conjugation and characterization.

III. Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using hydrophobic interaction chromatography (HIC)-HPLC or reversed-phase (RP)-HPLC.[11][12]

HIC-HPLC Method:

  • Column: A HIC column suitable for proteins (e.g., Agilent AdvanceBio HIC).[13]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8).[14]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8 with 20% Isopropanol).[14]

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Detection: UV at 280 nm.

  • Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8) will be separated based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.[11]

B. Analysis of Aggregates

Size exclusion chromatography (SEC) is used to determine the percentage of high molecular weight species (aggregates) in the final ADC product.

  • Column: An SEC column suitable for monoclonal antibodies.

  • Mobile Phase: A physiological buffer such as PBS.

  • Detection: UV at 280 nm.

IV. In Vitro Efficacy Evaluation

A. Cell Lines
  • Antigen-Positive Cell Line: A cancer cell line overexpressing the target antigen of the monoclonal antibody (e.g., SK-BR-3 or BT-474 for a HER2-targeting ADC).[15][16]

  • Antigen-Negative Cell Line: A cancer cell line with low or no expression of the target antigen (e.g., MDA-MB-468 or MCF-7 for a HER2-targeting ADC) to assess target-specific cytotoxicity.[15]

B. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[17]

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[17]

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and free Ispinesib for a specified incubation period (e.g., 72-96 hours).[17]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

V. In Vivo Efficacy Evaluation

Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo anti-tumor efficacy of ADCs.

Procedure:

  • Implant antigen-positive tumor cells subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels).

  • Administer the treatments intravenously.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, tumors can be excised and weighed.

VI. Quantitative Data Summary

The following tables provide representative data for a hypothetical this compound ADC targeting HER2 (e.g., Trastuzumab-MC-Val-Cit-PAB-Ispinesib). The data is based on typical values reported for similar ADCs in the literature.

Table 1: Characterization of Trastuzumab-MC-Val-Cit-PAB-Ispinesib

ParameterResultMethod
Average DAR3.5 - 4.0HIC-HPLC
Monomer Content> 95%SEC-HPLC
Free Drug-Linker< 1%RP-HPLC

Table 2: In Vitro Cytotoxicity of Trastuzumab-MC-Val-Cit-PAB-Ispinesib

Cell LineTarget ExpressionIC50 (nM)
SK-BR-3HER2-positive0.5 - 5.0
BT-474HER2-positive1.0 - 10.0
MDA-MB-468HER2-negative> 1000
MCF-7HER2-negative> 1000

Table 3: In Vivo Efficacy of Trastuzumab-MC-Val-Cit-PAB-Ispinesib in a HER2-Positive Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Trastuzumab1020 - 40
ADC150 - 70
ADC380 - 100
ADC10Complete Remission

Disclaimer: The quantitative data presented are illustrative and based on typical results for similar ADCs. Actual results will vary depending on the specific monoclonal antibody, conjugation conditions, and experimental setup.

References

Application Notes and Protocols for the Synthesis of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

This document provides detailed application notes and protocols for the chemical synthesis of MC-Val-Cit-PAB-Ispinesib, a molecule designed for research in the field of targeted cancer therapeutics. This conjugate combines the potent Eg5 kinesin spindle protein inhibitor, Ispinesib, with a cleavable linker system, MC-Val-Cit-PAB. The maleimide (B117702) (MC) group allows for potential conjugation to thiol-containing molecules, such as antibodies, to form antibody-drug conjugates (ADCs). The Valine-Citrulline (Val-Cit) dipeptide is designed for selective cleavage by intracellular proteases, like Cathepsin B, which are often upregulated in the tumor microenvironment. This is followed by a self-immolative p-aminobenzyl (PAB) spacer that releases the active Ispinesib payload within the target cell.

Ispinesib is a potent inhibitor of the Eg5 protein, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells.[3][4] The targeted delivery of Ispinesib aims to increase its therapeutic index by concentrating the cytotoxic agent at the site of action, thereby minimizing systemic toxicity.

These protocols describe a multi-step synthesis, including the preparation of the MC-Val-Cit-PAB-OH linker and its subsequent conjugation to Ispinesib. Two primary routes for the synthesis of the key intermediate, Fmoc-Val-Cit-PAB-OH, are presented, with a discussion of their respective advantages.

Data Presentation

Table 1: Summary of Synthetic Step Yields
StepDescriptionStarting MaterialsProductAverage Yield (%)Reference
1aSynthesis of Fmoc-VC-PABA (Direct Coupling)Fmoc-Val-Cit-OH, p-aminobenzyl alcoholFmoc-VC-PABA82-98%[5][6]
1bSynthesis of Fmoc-Cit-PABOH (Improved Route)Fmoc-L-Citrulline, 4-aminobenzyl alcoholFmoc-Cit-PABOH60-65%[7]
2bFmoc Deprotection of Fmoc-Cit-PABOHFmoc-Cit-PABOHH-Cit-PAB-OHHigh (not isolated)[5]
3bDipeptide FormationH-Cit-PAB-OH, Fmoc-Val-OSuFmoc-Val-Cit-PAB-OH85-95%[7][8]
4Fmoc Deprotection of Fmoc-Val-Cit-PAB-OHFmoc-Val-Cit-PAB-OHH-Val-Cit-PAB-OHHigh (not isolated)[7]
5Maleimide Group InstallationH-Val-Cit-PAB-OH, MC-OSuMC-Val-Cit-PAB-OH85-97%[7]
6Activation of the LinkerMC-Val-Cit-PAB-OHMC-Val-Cit-PAB-PNP~68.6% (crude)[9]
7Conjugation to IspinesibMC-Val-Cit-PAB-PNP, IspinesibThis compoundRepresentative yield: 70-80%Inferred from similar reactions[10]
Overall Yield (Improved Route) L-Citrulline, L-Valine, etc. MC-Val-Cit-PAB-OH ~50% [7]

Note: Yields are based on reported literature and may vary depending on experimental conditions and scale.

Experimental Protocols

Synthesis of the MC-Val-Cit-PAB-OH Linker

Two primary routes are described for the synthesis of the key intermediate, Fmoc-Val-Cit-PAB-OH. Route A is a more direct coupling, while Route B is an improved methodology designed to minimize epimerization and can lead to higher purity of the desired diastereomer.[5][7]

Route A: Direct Coupling Method

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH

  • To a solution of p-aminobenzyl alcohol (2.0 equivalents) in a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2.0 equivalents) and stir for 5 minutes at room temperature.[5][11]

  • Add Fmoc-Val-Cit-OH (1.0 equivalent) in one portion to the reaction mixture.

  • Stir the resulting solution at room temperature for 18 hours in the dark.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvents under reduced pressure.

  • Triturate the residue with diethyl ether, filter the solid, and wash sequentially with diethyl ether and ethyl acetate (B1210297) to obtain Fmoc-Val-Cit-PAB-OH as a solid. A reported yield is approximately 98%.[11]

Route B: Improved Method to Minimize Epimerization

Protocol 2: Synthesis of Fmoc-Cit-PABOH [7]

  • Dissolve Fmoc-L-Citrulline (1.0 equivalent) and 4-aminobenzyl alcohol (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 equivalents) as the coupling reagent and N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent) as a base.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Purify the product by flash column chromatography (e.g., using a gradient of 3-12% MeOH in CH₂Cl₂) to yield Fmoc-Cit-PABOH. Expected yield is in the range of 60-65%.[7]

Protocol 3: Synthesis of Fmoc-Val-Cit-PAB-OH [5][7]

  • Dissolve Fmoc-Cit-PABOH (1.0 equivalent) in DMF (0.2 M).

  • Add piperidine (B6355638) (5.0 equivalents) to the solution and stir at room temperature for 4-5 hours to remove the Fmoc protecting group.

  • Remove DMF and excess piperidine under reduced pressure. The resulting residue (H-Cit-PAB-OH) can be further purified by co-evaporation with DMF.

  • Dissolve the crude H-Cit-PAB-OH in DMF (0.1 M).

  • Add Fmoc-Val-OSu (1.1 equivalents) to the solution and stir at room temperature for 16-20 hours.

  • Remove DMF under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a 3-12% MeOH in CH₂Cl₂) to yield Fmoc-Val-Cit-PAB-OH as a white solid. Expected yields are in the range of 85-95%.[7][8]

Protocol 4: Synthesis of MC-Val-Cit-PAB-OH [7]

  • Dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M).

  • Add triethylamine (B128534) (20 equivalents) and stir at room temperature for 2-4 hours to remove the Fmoc group.

  • Remove the solvent and excess triethylamine under reduced pressure. The resulting crude amine (H-Val-Cit-PAB-OH) can be used directly in the next step.

  • In a separate flask, dissolve 6-maleimidohexanoic acid N-succinimidyl ester (Mc-OSu) (1.1 equivalents) in DMF.

  • Add the solution of Mc-OSu to the solution of H-Val-Cit-PAB-OH.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Purify the final product, MC-Val-Cit-PAB-OH, by reverse-phase HPLC to obtain a white solid. Expected yields are in the range of 85-97%.[7]

Synthesis of this compound

This part of the synthesis involves the activation of the hydroxyl group on the PAB moiety of the linker, followed by conjugation to the primary amine of Ispinesib.

Protocol 5: Activation of the Linker to MC-Val-Cit-PAB-PNP [9]

  • Dissolve MC-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous DMF.

  • Add bis(4-nitrophenyl) carbonate (1.1 equivalents) and DIPEA (1.0 equivalent).

  • Stir the reaction at room temperature for 18 hours.

  • The resulting MC-Val-Cit-PAB-PNP can be precipitated by the addition of ethyl acetate and petroleum ether and used in the next step, or purified by HPLC if necessary. A crude yield of approximately 68.6% has been reported.[9]

Protocol 6: Conjugation of MC-Val-Cit-PAB-PNP to Ispinesib (Representative Protocol)

  • Dissolve MC-Val-Cit-PAB-PNP (1.1 equivalents) in anhydrous DMF.

  • In a separate vial, dissolve Ispinesib (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the Ispinesib solution to the linker solution.

  • Add DIPEA (2.0 equivalents) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt) (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilize the pure fractions to obtain this compound as a solid. A representative yield for similar conjugation reactions is in the range of 70-80%.[10]

Characterization:

The final product should be characterized by:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of ≥95% is generally desired.

Mandatory Visualization

G cluster_materials Starting Materials cluster_intermediates Intermediates cluster_final_product Final Product Fmoc_Val_Cit_OH Fmoc-Val-Cit-OH Fmoc_VC_PAB_OH Fmoc-Val-Cit-PAB-OH Fmoc_Val_Cit_OH->Fmoc_VC_PAB_OH EEDQ, CH2Cl2/MeOH PABOH p-aminobenzyl alcohol PABOH->Fmoc_VC_PAB_OH Fmoc_Cit_PABOH Fmoc-Cit-PABOH PABOH->Fmoc_Cit_PABOH Fmoc_Cit Fmoc-L-Citrulline Fmoc_Cit->Fmoc_Cit_PABOH HATU, DIPEA, DMF Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Fmoc_VC_PAB_OH MC_OSu MC-OSu MC_VC_PAB_OH MC-Val-Cit-PAB-OH MC_OSu->MC_VC_PAB_OH Ispinesib Ispinesib Final_Product This compound Ispinesib->Final_Product H_VC_PAB_OH H-Val-Cit-PAB-OH Fmoc_VC_PAB_OH->H_VC_PAB_OH Piperidine or Triethylamine, DMF H_Cit_PABOH H-Cit-PAB-OH Fmoc_Cit_PABOH->H_Cit_PABOH Piperidine, DMF H_Cit_PABOH->Fmoc_VC_PAB_OH Fmoc-Val-OSu, DMF H_VC_PAB_OH->MC_VC_PAB_OH MC-OSu, DMF MC_VC_PAB_PNP MC-Val-Cit-PAB-PNP MC_VC_PAB_OH->MC_VC_PAB_PNP bis(4-nitrophenyl) carbonate, DIPEA, DMF MC_VC_PAB_PNP->Final_Product Ispinesib, DIPEA, HOBt, DMF

Caption: Synthetic workflow for this compound.

G Ispinesib Ispinesib Eg5 Eg5 Kinesin Spindle Protein Ispinesib->Eg5 Inhibition Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle Slides antiparallel microtubules Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Eg5->Mitotic_Arrest Inhibition leads to Microtubules Microtubules Microtubules->Bipolar_Spindle Spindle_Pole Spindle Pole Spindle_Pole->Bipolar_Spindle Spindle_Pole2 Spindle Pole Spindle_Pole2->Bipolar_Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of Ispinesib targeting Eg5 in mitosis.

References

experimental protocol for Val-Cit linker cleavage assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs).[1] Its primary function is to stably connect a potent cytotoxic payload to a monoclonal antibody while in systemic circulation, and then to permit the specific release of this payload within target cancer cells.[1][2] This selective cleavage is predominantly mediated by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][]

This application note provides a comprehensive overview and detailed protocols for performing in vitro Val-Cit linker cleavage assays. These assays are crucial for characterizing the stability, release kinetics, and enzymatic susceptibility of the linker, which are critical parameters for the efficacy and safety of an ADC.[4]

Mechanism of Action: ADC Internalization and Payload Release

The efficacy of a Val-Cit linker-based ADC relies on a multi-step intracellular process:

  • Receptor-Mediated Endocytosis: The ADC first binds to a specific target antigen on the surface of a cancer cell.[1][5] This binding event triggers the internalization of the ADC-antigen complex into an endosome.[5]

  • Lysosomal Trafficking: The endosome containing the ADC complex is trafficked to and fuses with a lysosome.[1] The lysosome is an acidic organelle (pH 4.5-5.5) rich in hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond of the Val-Cit dipeptide, specifically at the C-terminus of the citrulline residue.[4] While Cathepsin B is the principal enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to this cleavage.[5][6][7]

  • Self-Immolative Cascade: The initial enzymatic cleavage triggers a rapid, self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer.[][4] This spontaneous 1,6-elimination reaction results in the release of the unmodified, active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.[7]

Diagrams of Key Processes

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

Linker_Cleavage_Mechanism cluster_structure Val-Cit-PABC Linker Structure cluster_process Cleavage and Release Cascade struct Antibody—Val—Cit—PABC—Payload CathepsinB Cathepsin B Cleavage Proteolytic Cleavage of Val-Cit Bond CathepsinB->Cleavage PABC Unstable PABC Intermediate Cleavage->PABC Triggers Elimination Spontaneous 1,6-Elimination PABC->Elimination Undergoes Payload Active Payload Released Elimination->Payload Results in HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer (pH 5.5 + fresh DTT) B Activate Cathepsin B (15 min @ 37°C) A->B D Initiate Reaction: Mix ADC and Enzyme B->D C Prepare ADC Solution in Assay Buffer C->D E Incubate @ 37°C D->E F Collect Aliquots at Time Points (e.g., 0, 1, 4, 8, 24h) E->F G Quench Reaction (e.g., add cold PBS) F->G H Analyze Samples by HPLC-MS/UV G->H I Quantify Released Payload vs. Time H->I

References

Developing a Potent Antibody-Drug Conjugate: MC-Val-Cit-PAB-Ispinesib for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This document provides detailed application notes and protocols for the development of an ADC utilizing the kinesin spindle protein (KSP) inhibitor, Ispinesib, conjugated to a monoclonal antibody (mAb) via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker.

Ispinesib is a potent antimitotic agent that selectively inhibits KSP, a motor protein essential for the formation of the bipolar mitotic spindle.[1][2][3] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] The MC-Val-Cit-PAB linker is a clinically validated, enzyme-cleavable linker system.[][5] The valine-citrulline dipeptide is specifically cleaved by Cathepsin B, an enzyme highly expressed in the lysosomal compartment of many tumor cells.[1][] This targeted cleavage ensures the release of the cytotoxic payload, Ispinesib, predominantly within the cancer cells, thereby enhancing the therapeutic window.

These application notes will guide researchers through the critical steps of ADC development, including the conjugation of the MC-Val-Cit-PAB-Ispinesib linker-payload to a target antibody, purification of the resulting ADC, characterization of the drug-to-antibody ratio (DAR), and in vitro evaluation of its cytotoxic activity.

Diagrams

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker MC-Val-Cit-PAB Linker cluster_Payload Payload Antibody Antibody Linker Linker Antibody->Linker Covalent Bond (Thiol-Maleimide) Payload Payload Linker->Payload Carbamate Bond MC Maleimidocaproyl ValCit Val-Cit Dipeptide PAB p-Aminobenzylcarbamate Ispinesib Ispinesib ADC_MOA cluster_Extracellular Extracellular Space cluster_Intracellular Tumor Cell ADC ADC (this compound) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Ispinesib Free Ispinesib Lysosome->Ispinesib 5. Payload Release CathepsinB->Lysosome 4. Linker Cleavage KSP Kinesin Spindle Protein (KSP) Ispinesib->KSP 6. KSP Inhibition MitoticArrest Mitotic Arrest KSP->MitoticArrest 7. Disrupted Mitosis Apoptosis Apoptosis MitoticArrest->Apoptosis 8. Cell Death Experimental_Workflow start Start: Antibody & Linker-Payload conjugation Step 1: ADC Conjugation (Thiol-Maleimide Reaction) start->conjugation purification Step 2: ADC Purification (e.g., Tangential Flow Filtration) conjugation->purification characterization Step 3: ADC Characterization (DAR, Purity) purification->characterization invitro Step 4: In Vitro Cytotoxicity Assay (IC50 Determination) characterization->invitro end End: Efficacy & Specificity Data invitro->end KSP_Inhibition_Pathway Ispinesib Ispinesib KSP Kinesin Spindle Protein (KSP) Ispinesib->KSP Inhibition MitoticArrest Mitotic Arrest Ispinesib->MitoticArrest Induces MitoticSpindle Bipolar Mitotic Spindle Formation KSP->MitoticSpindle Required for BaxActivation Bax Activation MitoticArrest->BaxActivation MitochondrialPathway Intrinsic Apoptotic Pathway BaxActivation->MitochondrialPathway CaspaseActivation Caspase Activation MitochondrialPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

References

Application Notes and Protocols for the Analytical Characterization of Ispinesib Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for the analytical characterization of Antibody-Drug Conjugates (ADCs) utilizing the potent Kinesin Spindle Protein (KSP) inhibitor, Ispinesib (B1684021), as the payload. The methodologies outlined herein are crucial for ensuring the quality, consistency, and stability of Ispinesib ADCs throughout the drug development process.

Introduction to Ispinesib ADCs

Ispinesib is a small molecule inhibitor of the Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] Its mechanism of action, inducing mitotic arrest and subsequent apoptosis in proliferating cells, makes it an attractive payload for targeted delivery via an ADC.[3][4] The characterization of Ispinesib ADCs involves a multi-faceted analytical approach to assess critical quality attributes (CQAs) that directly impact the safety and efficacy of the therapeutic. These CQAs include the drug-to-antibody ratio (DAR), drug load distribution, size variants (aggregation and fragmentation), charge variants, and the stability of the conjugate.

Key Analytical Methods for Ispinesib ADC Characterization

A suite of orthogonal analytical techniques is employed to provide a comprehensive understanding of the physicochemical properties of Ispinesib ADCs. The selection of methods is often dependent on the specific linker chemistry and conjugation strategy used.[5]

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR represents the average number of Ispinesib molecules conjugated to a single antibody and is a critical parameter influencing the ADC's potency and therapeutic index.[6] The distribution of different drug-loaded species contributes to the heterogeneity of the ADC.

2.1.1. Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR and drug load distribution of ADCs under non-denaturing conditions.[7][8][9] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated Ispinesib molecules.

  • Principle: ADCs are loaded onto a hydrophobic stationary phase in a high-salt mobile phase. A decreasing salt gradient then elutes the different drug-loaded species, with higher DAR species eluting later due to their increased hydrophobicity.[9]

  • Application: HIC is particularly well-suited for cysteine-linked Ispinesib ADCs, where distinct peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) can be resolved.[8][10]

Experimental Protocol: DAR Analysis by HIC

ParameterCondition
Column TSKgel Butyl-NPR (or equivalent)
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Gradient 0-100% B over 30 minutes
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Sample Prep Dilute Ispinesib ADC to 1 mg/mL in Mobile Phase A

Data Presentation: HIC DAR Profile

PeakRetention Time (min)Area (%)Assigned DAR
18.55.20
212.125.82
315.345.14
418.218.76
520.55.28
Average DAR 4.0

2.1.2. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

RP-LC-MS is a high-resolution technique that can be used to determine the average DAR and the distribution of drug on the light and heavy chains of the antibody.[10][11] This method is often employed for lysine-linked ADCs where HIC may not provide adequate resolution.[10]

  • Principle: The ADC is typically reduced to separate the light and heavy chains, which are then separated by RP-HPLC based on their hydrophobicity and analyzed by mass spectrometry to determine their molecular weights. The number of conjugated Ispinesib molecules can be calculated from the mass shift.

  • Application: Provides detailed information on the drug load distribution at the subunit level.

Experimental Protocol: RP-LC-MS for Subunit Analysis

ParameterCondition
Column Agilent PLRP-S (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 0.5 mL/min
MS Detector Q-TOF or Orbitrap Mass Spectrometer
Sample Prep Reduce ADC with DTT at 37°C for 30 min.

Data Presentation: RP-LC-MS Subunit Mass Analysis

ChainMeasured Mass (Da)Calculated Mass (Da)Ispinesib Molecules
Light Chain23,50023,5000
Light Chain + 124,15024,1501
Heavy Chain50,00050,0000
Heavy Chain + 150,65050,6501
Heavy Chain + 251,30051,3002
Heavy Chain + 351,95051,9503
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC separates molecules based on their hydrodynamic radius to assess the presence of high molecular weight species (aggregates) and low molecular weight species (fragments).[10] Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.

  • Principle: The ADC sample is passed through a column packed with porous beads. Larger molecules like aggregates are excluded from the pores and elute first, while smaller molecules like fragments penetrate the pores and elute later.

  • Application: Quantifies the percentage of monomer, aggregate, and fragment in the Ispinesib ADC sample.

Experimental Protocol: SEC for Size Variant Analysis

ParameterCondition
Column TSKgel G3000SWxl (or equivalent)
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Sample Prep Dilute Ispinesib ADC to 1 mg/mL in Mobile Phase

Data Presentation: SEC Purity Profile

SpeciesRetention Time (min)Area (%)
Aggregate10.21.5
Monomer12.598.0
Fragment15.10.5
Capillary Electrophoresis (CE) for Charge Heterogeneity

CE techniques, such as capillary isoelectric focusing (cIEF) and capillary zone electrophoresis (CZE), are high-resolution methods used to assess the charge heterogeneity of ADCs.[5] Conjugation of Ispinesib, particularly to lysine (B10760008) residues, can alter the overall charge of the antibody.

  • Principle: cIEF separates proteins based on their isoelectric point (pI) in a pH gradient. CZE separates molecules based on their mass-to-charge ratio.

  • Application: Monitors changes in the charge profile of the ADC, which can be indicative of conjugation, degradation, or other modifications.

Stability Assessment of Ispinesib ADCs

The stability of an Ispinesib ADC is a critical factor for its successful development and clinical application. Stability studies are designed to evaluate the integrity of the conjugate under various conditions.

Free Drug Analysis

It is essential to quantify the amount of free Ispinesib and related drug-linker species in the ADC preparation.[5] This is crucial for both safety and efficacy, as unconjugated payload can lead to off-target toxicity.

  • Method: Reversed-phase HPLC with UV or MS detection is commonly used to separate and quantify free drug from the ADC.

  • Protocol: Involves protein precipitation to remove the ADC, followed by analysis of the supernatant.

In Vitro Plasma Stability

The stability of the linker connecting Ispinesib to the antibody is assessed by incubating the ADC in plasma.[12] This provides an indication of the potential for premature drug release in circulation. For ADCs with cleavable linkers, such as those designed to be cleaved by lysosomal enzymes, understanding their stability in plasma is particularly important.[13][14][15][16]

  • Method: The Ispinesib ADC is incubated in human or animal plasma at 37°C for various time points. The amount of released drug is then quantified by LC-MS/MS.

  • Data Analysis: The rate of drug release is determined to evaluate the linker's stability.

Visualizations

experimental_workflow cluster_sample Ispinesib ADC Sample cluster_analysis Analytical Methods cluster_outputs Critical Quality Attributes ADC Ispinesib ADC HIC HIC ADC->HIC RP_LC_MS RP-LC-MS ADC->RP_LC_MS SEC SEC ADC->SEC CE CE ADC->CE DAR DAR & Distribution HIC->DAR Purity Purity & Stability HIC->Purity RP_LC_MS->DAR RP_LC_MS->Purity Size Size Variants SEC->Size SEC->Purity Charge Charge Variants CE->Charge CE->Purity

Caption: Workflow for the analytical characterization of Ispinesib ADCs.

dar_analysis_logic cluster_input Input cluster_methods Methods cluster_data Data Output cluster_results Results ADC Ispinesib ADC HIC Hydrophobic Interaction Chromatography ADC->HIC RP_LC_MS Reversed-Phase LC-MS (Reduced) ADC->RP_LC_MS HIC_Profile Chromatogram with DAR Species HIC->HIC_Profile MS_Spectra Mass Spectra of Light & Heavy Chains RP_LC_MS->MS_Spectra Avg_DAR Average DAR HIC_Profile->Avg_DAR Distribution Drug Load Distribution HIC_Profile->Distribution MS_Spectra->Avg_DAR MS_Spectra->Distribution

Caption: Logic diagram for DAR and drug load distribution analysis.

References

Determining the Drug-to-Antibody Ratio for MC-Val-Cit-PAB-Ispinesib ADCs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. An ADC is comprised of an antibody, a cytotoxic payload, and a linker that connects them. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy and toxicity.[1][2] Therefore, accurate and robust analytical methods for determining the DAR are essential during ADC development and manufacturing.[1][2]

This document provides detailed application notes and protocols for determining the DAR of ADCs utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker and an Ispinesib (B1684021) payload. Ispinesib is a potent inhibitor of the mitotic kinesin spindle protein (KSP), which plays a crucial role in the formation of the bipolar mitotic spindle, making it an effective anti-cancer agent.[3][4] The MC-Val-Cit-PAB linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into the target cancer cell, releasing the active Ispinesib payload.[5][6][]

Analytical Approaches for DAR Determination

Several analytical techniques can be employed to determine the DAR of an ADC. The most common methods, which will be detailed in this document, include:

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[8][9] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[10][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic method that can be used to determine the DAR of intact or reduced ADCs.[10][12] For cysteine-linked ADCs, the antibody is often reduced to separate the light and heavy chains, and the DAR is calculated based on the relative abundance of the drug-loaded chains.[10]

  • Mass Spectrometry (MS): A powerful technique that provides information on the molecular weight of the intact ADC or its subunits, allowing for a direct determination of the drug load distribution and average DAR.[13][14]

Experimental Workflow for DAR Determination

The general workflow for determining the DAR of an MC-Val-Cit-PAB-Ispinesib ADC involves sample preparation followed by analysis using one or more of the techniques mentioned above.

ADC DAR Determination Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis ADC_Sample This compound ADC Sample Buffer_Exchange Buffer Exchange (if necessary) ADC_Sample->Buffer_Exchange Reduction Reduction (for RP-HPLC) with DTT Buffer_Exchange->Reduction Deglycosylation Deglycosylation (optional for MS) with PNGase F Buffer_Exchange->Deglycosylation HIC Hydrophobic Interaction Chromatography (HIC) Buffer_Exchange->HIC MS Mass Spectrometry (MS) Buffer_Exchange->MS RP_HPLC Reversed-Phase Liquid Chromatography (RP-HPLC) Reduction->RP_HPLC Deglycosylation->MS Peak_Integration Peak Integration & Area % HIC->Peak_Integration RP_HPLC->Peak_Integration Deconvolution Mass Spectra Deconvolution MS->Deconvolution DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation Deconvolution->DAR_Calculation Final_Report Final_Report DAR_Calculation->Final_Report Final Report (Average DAR & Distribution)

Figure 1: General experimental workflow for ADC DAR determination.

Mechanism of Action of this compound ADC

The this compound ADC is designed for targeted delivery and controlled release of the Ispinesib payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Ispinesib Released Ispinesib Cathepsin_B->Ispinesib 4. Linker Cleavage KSP Kinesin Spindle Protein (KSP) Ispinesib->KSP 5. Inhibition Microtubules Microtubules KSP->Microtubules Regulates Mitotic_Arrest Mitotic Arrest KSP->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Mechanism of action of the this compound ADC.

Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[8][9] The addition of the hydrophobic drug-linker to the antibody increases its retention time on the HIC column, allowing for the separation of different drug-loaded species.

Instrumentation and Consumables

ParameterSpecification
HPLC SystemAgilent 1290 Infinity II Bio LC System or equivalent[15]
ColumnTSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm or equivalent[16]
Mobile Phase A1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol
UV Detector280 nm
Column Temperature25°C[16]
Flow Rate0.8 mL/min[16]
Injection Volume10-20 µL (containing ~20 µg of ADC)

Sample Preparation

  • If necessary, perform a buffer exchange of the ADC sample into a buffer compatible with HIC analysis, such as 25 mM Sodium Phosphate, pH 7.0.

  • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

Chromatographic Method

Time (min)% Mobile Phase B
0.00
2.00
22.0100
25.0100
25.10
30.00

Data Analysis

  • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the percentage of each species by dividing the individual peak area by the total peak area.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of species * Number of drugs for that species) / 100

Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC

RP-HPLC is a denaturing technique that can provide DAR information, particularly for cysteine-linked ADCs, by analyzing the reduced light and heavy chains.[10]

Instrumentation and Consumables

ParameterSpecification
HPLC SystemAgilent 1290 Infinity LC System or equivalent[13]
ColumnAgilent Poroshell 300SB-C8, 2.1 x 75 mm, 5 µm or equivalent[13]
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
UV Detector280 nm
Column Temperature75°C
Flow Rate0.5 mL/min
Injection Volume10 µL

Sample Preparation

  • To 50 µg of the ADC sample (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Quench the reaction by adding an equal volume of 1% TFA in water.

Chromatographic Method

Time (min)% Mobile Phase B
0.025
2.025
17.050
18.090
20.090
20.125
25.025

Data Analysis

  • Integrate the peaks corresponding to the unconjugated and conjugated light chains (LC0, LC1) and heavy chains (HC0, HC1, HC2, etc.).

  • Calculate the percentage of each light and heavy chain species.

  • Calculate the average DAR using the following formula: Average DAR = Σ ((% Area of LC1 * 1) + (% Area of HC1 * 1) + (% Area of HC2 * 2) + ...) / 100

Protocol 3: DAR Determination by Mass Spectrometry (MS)

Intact mass analysis by MS provides a direct measurement of the molecular weights of the different ADC species, allowing for accurate DAR determination.[13]

Instrumentation and Consumables

ParameterSpecification
LC-MS SystemAgilent 1290 Infinity II Bio LC System coupled to an Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent[13]
ColumnAgilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm[13]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Column Temperature60°C
Flow Rate0.4 mL/min
MS DetectorQ-TOF Mass Spectrometer
Ion SourceESI
Mass Range1000-4000 m/z

Sample Preparation

  • Dilute the ADC sample to a final concentration of 0.5 mg/mL using 25 mM ammonium bicarbonate, pH 7.9.[13]

  • For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol.[13]

LC Method

Time (min)% Mobile Phase B
0.010
2.010
12.090
15.090
15.110
20.010

MS Data Acquisition

Acquire data in positive ion mode over the specified mass range.

Data Analysis

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

  • Identify the peaks corresponding to the different drug-loaded forms (DAR0, DAR2, DAR4, etc.).

  • Calculate the relative abundance of each species from the peak intensities.

  • Calculate the average DAR using the following formula: Average DAR = Σ (Relative Abundance of species * Number of drugs for that species) / Σ (Relative Abundance of all species)

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and Mass Spectrometry are powerful analytical techniques that provide accurate and reliable DAR values. The protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound ADCs. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. It is often recommended to use orthogonal methods to confirm the DAR and obtain a comprehensive understanding of the ADC's heterogeneity.

References

Application Notes and Protocols for MC-Val-Cit-PAB-Ispinesib in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the antibody-drug conjugate (ADC) MC-Val-Cit-PAB-Ispinesib in preclinical in vivo xenograft models. This document outlines the mechanism of action, experimental design considerations, and step-by-step procedures for efficacy studies.

Introduction

This compound is an antibody-drug conjugate designed for targeted cancer therapy. It comprises a monoclonal antibody linked to the cytotoxic agent Ispinesib via a cleavable linker system. This system consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) group.[1][2][3] Ispinesib is a potent small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5, which is essential for the formation of a bipolar mitotic spindle during cell division.[4][5][6][7] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][7][8] The targeted delivery of Ispinesib via an antibody aims to increase the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.[1]

Mechanism of Action

The therapeutic action of this compound is a multi-step process initiated by the specific binding of the ADC's antibody component to a target antigen on the surface of cancer cells.

  • Binding and Internalization: The ADC circulates in the bloodstream until the antibody recognizes and binds to its specific antigen on the tumor cell surface. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked into the lysosomal compartment of the cell.

  • Proteolytic Cleavage: Within the acidic environment of the lysosome, proteases such as cathepsin B, which are often upregulated in tumor cells, recognize and cleave the Val-Cit dipeptide linker.[3]

  • Payload Release: Cleavage of the Val-Cit linker triggers the collapse of the self-immolative PAB spacer, leading to the release of the active Ispinesib payload into the cytoplasm of the cancer cell.[3]

  • Induction of Mitotic Arrest and Apoptosis: The released Ispinesib binds to and inhibits the motor domain of Eg5.[6][7] This prevents the separation of centrosomes and the formation of the bipolar mitotic spindle, causing the cell to arrest in mitosis with a characteristic "monoastral" spindle phenotype.[1][5] Prolonged mitotic arrest ultimately activates the apoptotic cascade, leading to programmed cell death.

Below is a diagram illustrating the signaling pathway from Eg5 inhibition to apoptosis.

Eg5_Inhibition_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Ispinesib Ispinesib Eg5 Eg5 Ispinesib->Eg5 Bipolar_Spindle_Formation Bipolar Spindle Formation Eg5->Bipolar_Spindle_Formation Required for Bipolar_Spindle_Formation->Metaphase Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Bipolar_Spindle_Formation->Mitotic_Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Xenograft_Workflow Cell_Culture Cell Line Culture & Expansion Implantation Tumor Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration (e.g., IV, QW x 3) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Pharmacodynamic Analysis (IHC, etc.) Endpoint->Analysis

References

Application Notes and Protocols for Preclinical Formulation of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the formulation, characterization, and preclinical evaluation of an ADC composed of a monoclonal antibody (mAb) conjugated to the kinesin spindle protein (KSP) inhibitor, Ispinesib, via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker.

Ispinesib is a potent small molecule inhibitor of KSP (also known as Eg5 or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][3][4] The MC-Val-Cit-PAB linker is a well-characterized, protease-sensitive linker designed to be stable in circulation and cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells, to release the active drug payload.[5][6]

These application notes are intended to guide researchers through the key steps of preparing and evaluating a MC-Val-Cit-PAB-Ispinesib ADC for preclinical studies.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Notes
Antibody Monoclonal Antibody (e.g., anti-HER2, anti-Trop2)VariousSelect an antibody that targets a well-characterized tumor-associated antigen.
Drug-Linker This compoundMedChemExpress, BioHippoEnsure high purity (≥98%).[7][8]
Reagents Tris(2-carboxyethyl)phosphine (TCEP)VariousFor antibody reduction.
Propylene GlycolVariousCo-solvent for drug-linker.
Polysorbate 20 (Tween 20)VariousFor formulation buffer.
HistidineVariousBuffer component.
SucroseVariousCryoprotectant.
Dimethyl sulfoxide (B87167) (DMSO)VariousSolvent for drug-linker.
Phosphate-Buffered Saline (PBS), pH 7.4Various
Borate Buffer, pH 8.0Various
Cell Lines Antigen-positive cancer cell line (e.g., SK-BR-3, NCI-N87)ATCCFor in vitro cytotoxicity and in vivo xenograft studies.
Antigen-negative cancer cell line (e.g., MDA-MB-468)ATCCAs a negative control.
Animals Athymic Nude Mice (nu/nu) or SCID miceThe Jackson LaboratoryFor in vivo efficacy and pharmacokinetic studies.

Experimental Protocols

Formulation of the Antibody-Drug Conjugate

This protocol describes the conjugation of the this compound to a monoclonal antibody via thiol-maleimide chemistry. The maleimide (B117702) group on the linker reacts with free thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds.

1.1. Antibody Preparation and Reduction:

  • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • To generate free thiol groups for conjugation, partially reduce the antibody by adding a 2.5-fold molar excess of TCEP.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

1.2. Drug-Linker Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.

1.3. Conjugation Reaction:

  • Add the this compound stock solution to the reduced antibody solution at a molar ratio of 5:1 to 10:1 (drug-linker:antibody).

  • The final concentration of the organic co-solvent (DMSO) should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.

1.4. Purification of the ADC:

  • Purify the ADC from unconjugated drug-linker and other reaction components using a desalting column or size-exclusion chromatography (SEC) equilibrated with a formulation buffer (e.g., 20 mM Histidine, 5% Sucrose, 0.01% Polysorbate 20, pH 6.0).

  • Collect the fractions containing the purified ADC.

  • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reduction Antibody Reduction mAb->reduction drug_linker This compound conjugation Thiol-Maleimide Reaction drug_linker->conjugation TCEP TCEP (Reducing Agent) TCEP->reduction reduction->conjugation purification Purification (SEC) conjugation->purification characterization Characterization purification->characterization final_product Purified ADC characterization->final_product

Characterization of the ADC

2.1. Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC and can be determined by several methods:

  • UV-Vis Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for Ispinesib. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug-linker.[4][6][9]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR and the distribution of different drug-loaded species by measuring the mass of the intact ADC.[4][6]

2.2. Analysis of Aggregates:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) in the purified ADC preparation.

2.3. Binding Affinity:

  • Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not significantly altered the binding affinity of the antibody to its target antigen.

In Vitro Preclinical Studies

3.1. Cytotoxicity Assay (MTT Assay):

  • Seed antigen-positive and antigen-negative cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free Ispinesib. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[5][10][11][]

in_vitro_workflow start Seed Cells in 96-well Plate treatment Treat with ADC, Controls, and Free Drug start->treatment incubation Incubate for 72-96 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance analysis Calculate IC50 Values read_absorbance->analysis

In Vivo Preclinical Studies

4.1. Xenograft Tumor Model:

  • Subcutaneously implant antigen-positive cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, non-targeting control ADC, ADC, and free Ispinesib.

  • Administer the treatments intravenously (i.v.) at the desired dose and schedule (e.g., once weekly for 3 weeks).

  • Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[13][14][15][16][17]

4.2. Pharmacokinetic (PK) Study:

  • Administer a single i.v. dose of the ADC to a cohort of mice.

  • Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using an ELISA to determine the concentration of total antibody and the ADC over time.

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[18]

Data Presentation

The following tables provide representative data that may be obtained from the preclinical evaluation of a this compound ADC.

Table 1: Characterization of the ADC

Parameter Result Method
Average DAR 3.8HIC / LC-MS
Monomer Purity >98%SEC
Aggregate Content <2%SEC
Endotoxin Level <0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity

Cell Line Antigen Expression Compound IC50 (nM)
SK-BR-3HighADC0.5
Non-targeting ADC>1000
Free Ispinesib5.0
MDA-MB-468NegativeADC>1000
Non-targeting ADC>1000
Free Ispinesib6.2

Table 3: In Vivo Efficacy in a Xenograft Model

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) Complete Regressions
Vehicle Control-00/8
Non-targeting ADC5150/8
ADC2.5752/8
ADC5956/8

Table 4: Pharmacokinetic Parameters in Mice

Parameter Value
Clearance (mL/day/kg) 10
Volume of Distribution (mL/kg) 50
Terminal Half-life (days) 5

Signaling Pathway

signaling_pathway cluster_adc ADC Action cluster_release Drug Release cluster_moa Mechanism of Action ADC This compound ADC Binding Binds to Tumor Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Linker Lysosome->Cleavage Release Release of Free Ispinesib Cleavage->Release Inhibition Ispinesib Inhibits KSP Release->Inhibition KSP Kinesin Spindle Protein (KSP) KSP->Inhibition Spindle Monopolar Spindle Formation Inhibition->Spindle Arrest Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Application Notes and Protocols for the Synthesis and Quality Control of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This application note provides a detailed overview of the synthesis and quality control parameters for an ADC composed of a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker conjugated to Ispinesib, a potent inhibitor of the kinesin spindle protein (KSP), also known as Eg5.

The MC-Val-Cit-PAB linker is a cathepsin B-cleavable linker, designed to be stable in circulation and release the cytotoxic payload within the lysosomal compartment of target cells. Ispinesib is a small molecule inhibitor of Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. The targeted delivery of Ispinesib via an ADC aims to enhance its therapeutic index by increasing its concentration at the tumor site while minimizing systemic toxicity.

These protocols and quality control parameters are intended to serve as a comprehensive guide for researchers and developers working on similar ADC constructs.

Synthesis of MC-Val-Cit-PAB-Ispinesib

The synthesis of the this compound drug-linker conjugate is a multi-step process that involves the synthesis of the linker-payload moiety followed by its conjugation to a thiol-modified monoclonal antibody. An overview of the synthetic workflow is presented below.

Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_payload_conjugation Payload Attachment cluster_adc_conjugation ADC Conjugation Fmoc-Val-Cit-PAB_synthesis Synthesis of Fmoc-Val-Cit-PAB MC_attachment Attachment of Maleimidocaproyl (MC) group Fmoc-Val-Cit-PAB_synthesis->MC_attachment Linker_payload_conjugation Conjugation to MC-Val-Cit-PAB MC_attachment->Linker_payload_conjugation Ispinesib_activation Activation of Ispinesib Ispinesib_activation->Linker_payload_conjugation ADC_conjugation Conjugation of drug-linker to antibody Linker_payload_conjugation->ADC_conjugation Antibody_reduction Antibody disulfide bond reduction Antibody_reduction->ADC_conjugation Purification Purification of ADC ADC_conjugation->Purification

Caption: Synthetic workflow for this compound ADC.

Experimental Protocol: Synthesis of MC-Val-Cit-PAB Linker

An improved methodology for the synthesis of the MC-Val-Cit-PAB linker aims to increase the overall yield and avoid undesirable epimerization.[1] The following is a representative protocol:

  • Synthesis of Fmoc-Val-Cit-PAB:

    • Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) and methanol.

    • Add 4-aminobenzyl alcohol and N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ).

    • Stir the reaction mixture at room temperature overnight.

    • Purify the product by washing with diisopropyl ether to obtain Fmoc-Val-Cit-PAB.

  • Fmoc-deprotection and MC attachment:

    • Dissolve Fmoc-Val-Cit-PAB in dimethylformamide (DMF) and treat with piperidine (B6355638) to remove the Fmoc protecting group.

    • After completion of the reaction, remove the solvent under reduced pressure.

    • Dissolve the resulting amine in a suitable solvent and react with a maleimidocaproyl active ester (e.g., MC-OSu) to yield MC-Val-Cit-PAB.

    • Purify the final linker by flash column chromatography.

Experimental Protocol: Conjugation of Ispinesib to MC-Val-Cit-PAB

The conjugation of Ispinesib to the linker requires the activation of a suitable functional group on the Ispinesib molecule. Assuming a primary or secondary amine is available on Ispinesib for conjugation:

  • Activation of the Linker: The carboxylic acid of the PAB moiety of the MC-Val-Cit-PAB linker is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine base like diisopropylethylamine (DIEA) in an anhydrous aprotic solvent (e.g., DMF).

  • Conjugation: The amine-containing Ispinesib is added to the activated linker solution. The reaction is stirred at room temperature until completion, which is monitored by an appropriate technique such as HPLC or LC-MS.

  • Purification: The resulting this compound drug-linker is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control Parameters

Rigorous quality control is essential to ensure the safety and efficacy of the final ADC product. The following tables summarize the key quality control parameters and analytical methods for the this compound drug-linker and the final ADC.

Table 1: Quality Control Parameters for this compound Drug-Linker
ParameterMethodAcceptance Criteria
Identity LC-MS/MS, NMRConforms to reference standard
Purity RP-HPLC (UV 254 nm)≥ 95.0%
Yield GravimetricReport value
Residual Solvents GC-HSAs per ICH guidelines
Water Content Karl Fischer Titration≤ 2.0%
Table 2: Quality Control Parameters for the Final ADC Product
ParameterMethodAcceptance Criteria
Identity Intact Mass Analysis (LC-MS)Conforms to reference standard
Purity Size Exclusion Chromatography (SEC)Monomer content ≥ 95%
Reduced SDS-PAGEConforms to reference standard
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or RP-HPLC3.5 - 4.5
Drug Load Distribution HIC-HPLC, Mass SpectrometryReportable
Free Drug Level RP-HPLC≤ 2.0% of total drug
Endotoxin LAL Test≤ 10 EU/mg
Bioburden Plate Count≤ 10 CFU/mL
Potency In vitro cell-based cytotoxicity assay80 - 120% of reference standard

Experimental Protocols for Key Quality Control Assays

Detailed methodologies for the key experiments cited in the quality control tables are provided below.

Purity Assessment by RP-HPLC

This method is used to determine the purity of the drug-linker conjugate and to quantify the amount of free drug in the final ADC product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 20 µL

Drug-to-Antibody Ratio (DAR) Determination by HIC

HIC separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug-linker molecules.

  • Column: HIC column (e.g., Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

  • Mobile Phase A: 1.5 M Ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium phosphate, pH 7.0

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 280 nm

  • Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.

Aggregation Analysis by SEC

SEC is used to separate and quantify monomers, aggregates, and fragments in the final ADC product.

  • Column: SEC column (e.g., TSKgel G3000SWxl, 7.8 x 300 mm)

  • Mobile Phase: 100 mM Sodium phosphate, 150 mM NaCl, pH 6.8

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

  • Run Time: 30 minutes

Signaling Pathway and Logical Relationships

The mechanism of action of the this compound ADC involves several key steps from administration to the induction of apoptosis in the target cancer cell.

ADC_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_effect Cellular Effect ADC_circulation ADC in Circulation Target_binding Binding to Tumor Antigen ADC_circulation->Target_binding Internalization Internalization via Endocytosis Target_binding->Internalization Lysosomal_trafficking Trafficking to Lysosome Internalization->Lysosomal_trafficking Linker_cleavage Cathepsin B-mediated Linker Cleavage Lysosomal_trafficking->Linker_cleavage Payload_release Release of Ispinesib Linker_cleavage->Payload_release Eg5_inhibition Inhibition of Eg5/KSP Payload_release->Eg5_inhibition Mitotic_arrest Mitotic Arrest Eg5_inhibition->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Mechanism of action of this compound ADC.

Conclusion

The synthesis and quality control of the this compound ADC require a well-defined and controlled process. The protocols and parameters outlined in this application note provide a framework for the development of this and other similar ADCs. Adherence to these guidelines is crucial for ensuring the production of a safe, potent, and consistent therapeutic agent for preclinical and clinical evaluation. Further optimization of the synthesis and analytical methods may be required based on the specific monoclonal antibody and manufacturing process used.

References

Application Notes and Protocols for Site-Specific Conjugation of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. This document provides detailed application notes and protocols for the site-specific conjugation of the drug-linker complex MC-Val-Cit-PAB-Ispinesib . This complex comprises the potent kinesin spindle protein (KSP) inhibitor, Ispinesib, attached to a cleavable linker system. The linker consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer.[1][2]

Site-specific conjugation methods are employed to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to an improved therapeutic window compared to heterogeneous conjugates.[3][4] While specific examples detailing the conjugation of Ispinesib using this particular linker are not widely available in peer-reviewed literature, this document outlines a generalized protocol based on established methods for similar payloads.

Drug-Linker Components

  • Ispinesib: A potent and specific allosteric inhibitor of kinesin spindle protein (KSP), also known as Eg5.[5] KSP is essential for the formation of the bipolar mitotic spindle during cell division.[6] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[6]

  • MC-Val-Cit-PAB Linker: A well-characterized linker system used in several ADCs.

    • MC (Maleimidocaproyl): Enables covalent attachment to thiol groups, such as those from engineered cysteine residues on an antibody.[1]

    • Val-Cit (Valine-Citrulline): A dipeptide specifically cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells.[2][]

    • PAB (para-aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the active Ispinesib payload.[8]

Pre-clinical Data for Ispinesib (as a standalone agent)

Table 1: In Vitro Activity of Ispinesib

Cell LineCancer TypeIC50 / GI50 (nM)Reference
Panel of 53 Breast Cancer LinesBreast Cancer7.4 - 600[9]
Pediatric Preclinical Testing Program (PPTP) PanelVarious Pediatric CancersMedian IC50 of 4.1

Table 2: In Vivo Activity of Ispinesib

Xenograft ModelCancer TypeDosing RegimenOutcomeReference
Five Breast Cancer ModelsBreast CancerNot specifiedTumor regressions in all models; tumor-free survivors in three models.[9]
Pediatric Solid Tumor XenograftsVarious Pediatric Cancers10 mg/kgSignificant tumor growth delay in 88% of evaluable xenografts.
Pediatric ALL XenograftsAcute Lymphoblastic Leukemia5 mg/kg2 complete responses and 2 partial responses among 6 evaluable xenografts.

Proposed Site-Specific Conjugation Workflow

The following diagram illustrates a typical workflow for the site-specific conjugation of a maleimide-containing drug-linker to an antibody with engineered cysteine residues.

G cluster_0 Antibody Preparation cluster_1 Drug-Linker Preparation cluster_2 Conjugation & Purification mAb Engineered mAb (with surface cysteines) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Purification1 Purification (e.g., Desalting Column) Reduction->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation DrugLinker This compound Dissolution Dissolve in Organic Solvent (e.g., DMSO) DrugLinker->Dissolution Dissolution->Conjugation Purification2 Purification of ADC (e.g., SEC, HIC) Conjugation->Purification2 Characterization ADC Characterization (HIC, SEC, MS, Endotoxin) Purification2->Characterization

Caption: Generalized workflow for site-specific ADC production.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific antibody and laboratory conditions.

Protocol 1: Antibody Thiolation (Partial Reduction)

This protocol is for antibodies with engineered cysteine residues that may be present as disulfides.

  • Antibody Preparation: Prepare the engineered monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Reducing Agent Preparation: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water.

  • Reduction Reaction: Add a 5-10 molar excess of TCEP to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Purification: Immediately purify the reduced antibody using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0) to remove excess TCEP.

Protocol 2: Conjugation of this compound to Thiolated Antibody
  • Drug-Linker Preparation: Dissolve the this compound in an appropriate organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the purified, thiolated antibody, slowly add a 5-10 molar excess of the dissolved this compound.

    • The final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. The reaction should be protected from light.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding an excess of N-acetylcysteine. Incubate for an additional 30 minutes.

Protocol 3: Purification and Characterization of the ADC
  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components.

    • Size Exclusion Chromatography (SEC): Useful for removing small molecule impurities and assessing aggregation.

    • Hydrophobic Interaction Chromatography (HIC): An effective method for separating ADC species with different DARs.

  • Characterization:

    • HIC-HPLC: Determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

    • SEC-HPLC: Assess the level of aggregation and fragmentation of the final ADC product.

    • Mass Spectrometry (e.g., LC-MS): Confirm the identity and mass of the light and heavy chains, and determine the average DAR.[10]

    • Endotoxin (B1171834) Testing: Ensure low levels of endotoxin for in vivo studies.

Mechanism of Action of Ispinesib ADC

The following diagram illustrates the proposed mechanism of action for an this compound ADC.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment & Cell ADC_circ ADC in Circulation (Stable) Binding Binding ADC_circ->Binding Targeting TumorCell Tumor Cell Receptor Target Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Ispinesib Release Cleavage->Release KSP_Inhibition KSP Inhibition Release->KSP_Inhibition MitoticArrest Mitotic Arrest KSP_Inhibition->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of action for an Ispinesib ADC.

KSP Inhibition Signaling Pathway

Ispinesib functions by inhibiting the motor protein KSP (Eg5), which is crucial for separating centrosomes during the formation of the mitotic spindle. This leads to cell cycle arrest in mitosis and ultimately triggers apoptosis.

G Prophase Prophase KSP KSP (Eg5) Activity Prophase->KSP CentrosomeSep Centrosome Separation KSP->CentrosomeSep MonoastralSpindle Monoastral Spindle KSP->MonoastralSpindle BipolarSpindle Bipolar Spindle Formation CentrosomeSep->BipolarSpindle Metaphase Metaphase BipolarSpindle->Metaphase CellDivision Normal Cell Division Metaphase->CellDivision Ispinesib Ispinesib Ispinesib->KSP Inhibits MitoticArrest Mitotic Arrest MonoastralSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of KSP inhibition by Ispinesib.

Conclusion

The site-specific conjugation of the this compound drug-linker to a monoclonal antibody offers a promising strategy for the development of a novel ADC. The protocols and information provided herein offer a foundational guide for researchers. However, optimization of conjugation conditions and comprehensive characterization of the resulting ADC are critical for successful development. Further studies are warranted to determine the in vitro and in vivo efficacy and therapeutic window of an ADC utilizing this specific payload and linker combination.

References

purification techniques for MC-Val-Cit-PAB-Ispinesib ADCs

Author: BenchChem Technical Support Team. Date: December 2025

An Antibody-Drug Conjugate (ADC) is a tripartite molecule composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[1] The MC-Val-Cit-PAB-Ispinesib ADC utilizes a monoclonal antibody to target specific tumor cells. It is connected via a protease-cleavable Maleimido-caproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker to the payload, Ispinesib (B1684021).[2][3] Ispinesib is a potent inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5, which is essential for the formation of the bipolar mitotic spindle during cell division.[4][5] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells.[6][7]

The conjugation process results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DAR), unconjugated antibody (DAR 0), and process-related impurities such as aggregates, residual free drug-linker, and solvents.[8] Therefore, a multi-step purification strategy is crucial to ensure the safety, efficacy, and quality of the final ADC product.[9] This document provides detailed protocols for the purification of this compound ADCs using standard chromatography techniques.

Ispinesib Mechanism of Action

Ispinesib functions by specifically targeting and inhibiting the motor protein KSP (Eg5).[7] This inhibition disrupts the normal process of mitosis by preventing the separation of spindle poles, leading to the formation of a "monoastral spindle."[6] This dysfunctional spindle assembly triggers the mitotic checkpoint, causing the cell to arrest in mitosis, which ultimately leads to programmed cell death (apoptosis).[5][10]

Ispinesib_Pathway cluster_process Cellular Process cluster_outcome Cellular Outcome Ispinesib Ispinesib KSP Kinesin Spindle Protein (KSP/Eg5) Ispinesib->KSP inhibits Bipolar_Spindle Bipolar Spindle Formation KSP->Bipolar_Spindle Monoastral_Spindle Monoastral Spindle Assembly Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Ispinesib's mechanism of action leading to apoptosis.

Multi-Step Purification Workflow

A typical purification process for ADCs involves several chromatographic steps designed to remove specific impurities and isolate a homogenous product. The strategy often begins with an initial capture and separation of species based on hydrophobicity, followed by a polishing step to remove aggregates.

ADC_Purification_Workflow start Crude ADC Conjugation Mixture tff Optional: TFF/Diafiltration (Removes free drug-linker, solvent) start->tff hic Step 1: Hydrophobic Interaction Chromatography (HIC) (Separates DAR species) tff->hic iex Alternative Step 1: Ion-Exchange Chromatography (IEX) (Removes aggregates/charge variants) tff->iex alternative path sec Step 2: Size Exclusion Chromatography (SEC) (Removes aggregates) hic->sec iex->sec end Purified ADC sec->end

Caption: A typical multi-step workflow for the purification of ADCs.[8]

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation

HIC is the primary method for separating ADC species with different drug-to-antibody ratios (DARs).[11] The Ispinesib payload increases the hydrophobicity of the antibody, allowing for the separation of DAR0, DAR2, DAR4, etc., based on their differential binding to the HIC resin.[12][13]

Materials:

  • HIC Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or equivalent)[14]

  • Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[15]

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0 (optional: with 25% isopropanol)[14][15]

  • Sample: Crude or partially purified this compound ADC, buffer-exchanged into Mobile Phase A or a buffer with equivalent ionic strength.

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with Mobile Phase A at a flow rate of 0.8 mL/min for at least 10 column volumes (CVs) or until the baseline is stable.

  • Sample Loading: Adjust the ADC sample concentration to approximately 1 mg/mL. Adjust the salt concentration of the sample to match Mobile Phase A (e.g., 1.0 M Ammonium Sulfate).[15] Inject 10-50 µL of the prepared sample onto the column.

  • Elution Gradient: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 12-15 minutes.[8] Species will elute in order of increasing hydrophobicity (i.e., DAR0 first, followed by higher DAR species).

  • Column Cleaning and Regeneration: After the elution of all ADC species, wash the column with 100% Mobile Phase B for 5 CVs, followed by a sanitization step (e.g., 0.5 N NaOH) and storage in an appropriate buffer (e.g., 20% Ethanol).[15]

  • Fraction Analysis: Collect fractions and analyze them by SEC to check for aggregation and by UV-Vis spectroscopy to determine protein concentration and average DAR.

ParameterTypical Condition
Column TSKgel Butyl-NPR or similar Phenyl/Butyl resin
Mobile Phase A 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[15]
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0[15]
Flow Rate 0.8 - 1.0 mL/min
Gradient 0-100% B over 12-30 minutes[14][15]
Detection UV at 280 nm
Protocol 2: Cation Exchange Chromatography (CEX) for Aggregate Removal

Cation exchange chromatography, often operated in a flow-through mode, is an effective method for removing positively charged impurities and high molecular weight species (aggregates).[16][17] This step is crucial as aggregates can induce an immunogenic response.[18]

Materials:

  • CEX Column: A strong cation exchange resin (e.g., POROS XS or equivalent).

  • Mobile Phase A (Equilibration/Binding Buffer): 90 mM Sodium Acetate (NaAc)-Acetic Acid (HAc), pH 5.0[19]

  • Mobile Phase B (Elution Buffer): 400 mM NaAc-HAc, pH 5.0[19]

  • Sample: HIC-purified ADC pool, buffer-exchanged into Mobile Phase A.

Procedure:

  • System Equilibration: Equilibrate the CEX column with Mobile Phase A for 10 CVs.

  • Sample Loading: Load the ADC sample onto the column at a defined flow rate. In flow-through mode, the ADC monomer passes through the column while aggregates and other impurities bind more strongly.

  • Collection: Collect the flow-through fraction, which contains the purified ADC monomer.

  • Elution (for Bind-Elute mode): If operating in bind-elute mode to remove aggregates, after loading, wash with Mobile Phase A and then apply a linear gradient to 100% Mobile Phase B over 20 CVs to elute the bound monomer, separating it from the more strongly bound aggregates.[19]

  • Regeneration: Regenerate the column with a high salt buffer followed by a sanitizing agent as recommended by the manufacturer.

ParameterTypical Condition (Bind-Elute)
Column Strong Cation Exchange Resin
Mobile Phase A 90 mM NaAc-HAc, pH 5.0[19]
Mobile Phase B 400 mM NaAc-HAc, pH 5.0[19]
Flow Rate Dependent on column size and resin
Elution Linear gradient 0-100% B over 20 CV[19]
Detection UV at 280 nm
Protocol 3: Size Exclusion Chromatography (SEC) for Final Polishing

SEC is a critical final step used to remove any remaining high molecular weight species (aggregates) and for buffer exchange into the final formulation buffer.[18][] Separation is based on the hydrodynamic radius of the molecules.[18]

Materials:

  • SEC Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent)[8][14]

  • Mobile Phase (Formulation Buffer): 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95 (example, can be substituted with desired final formulation buffer)[8]

  • Sample: Purified ADC pool from the previous HIC or IEX step.

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[8]

  • Sample Loading: Inject a defined volume of the ADC sample (typically <2% of the column volume to ensure optimal resolution).

  • Isocratic Elution: Run the column isocratically (with constant mobile phase composition) for a sufficient time to allow for the separation of the monomer from aggregates (which elute first) and any small molecule fragments (which elute last).[8]

  • Fraction Collection: Collect the main peak corresponding to the ADC monomer.

  • Analysis: Analyze the collected fraction to confirm purity (absence of aggregates) and concentration.

ParameterTypical Condition
Column TSKgel G3000SWxl or similar[14]
Mobile Phase Formulation Buffer (e.g., Phosphate buffer with salt)[8]
Flow Rate 0.35 - 0.5 mL/min[8][14]
Run Type Isocratic
Detection UV at 280 nm

Troubleshooting Purification

Effective troubleshooting is essential for optimizing ADC purification. Low yield or purity can often be traced to specific steps in the workflow.

Troubleshooting_Logic problem Problem Low ADC Recovery After HIC cause1 Potential Cause 1 ADC Precipitation During Loading problem:p->cause1 cause2 Potential Cause 2 ADC Bound Too Strongly to Resin problem:p->cause2 solution1 Solution Decrease starting (NH₄)₂SO₄ concentration in sample and Mobile Phase A. Perform solubility screening. [1] cause1->solution1 Address by solution2 Solution Decrease gradient length for sharper elution. Add a low percentage of organic solvent (e.g., isopropanol) to Mobile Phase B. Try a less hydrophobic resin. cause2->solution2 Address by

Caption: A logical diagram for troubleshooting low ADC purification yield.

References

Application Notes and Protocols for Measuring the Cytotoxicity of MC-Val-Cit-PAB-Ispinesib ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The MC-Val-Cit-PAB-Ispinesib ADC combines a monoclonal antibody (MC), a cathepsin B-cleavable linker (Val-Cit-PAB), and the cytotoxic payload, Ispinesib.[2][3] Ispinesib is a potent inhibitor of the kinesin spindle protein (KSP), also known as Eg5, which is essential for the formation of the bipolar mitotic spindle during cell division.[4][5] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis (programmed cell death).[6][7]

These application notes provide a comprehensive guide to measuring the in vitro cytotoxicity of this compound ADCs. Detailed protocols for cytotoxicity assays, data interpretation, and visualization of the underlying biological pathways are included to assist researchers in evaluating the efficacy of these promising therapeutic agents.

Mechanism of Action

The therapeutic action of an this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component.[8]

  • Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized, typically through receptor-mediated endocytosis.[9]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.[10]

  • Linker Cleavage: Within the lysosome, the Val-Cit dipeptide linker is cleaved by the protease cathepsin B, which is often overexpressed in tumor cells.[3] This cleavage releases the self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, which in turn liberates the active Ispinesib payload.

  • Payload-Induced Cytotoxicity: The released Ispinesib diffuses into the cytoplasm and nucleus, where it binds to and inhibits the KSP motor protein.[4] This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in mitosis.[6]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in cancer cell death.[7][11]

Data Presentation

The potency of the this compound ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of the target cells. The following table provides representative IC50 values for Ispinesib in various cancer cell lines. Note that the IC50 of the full ADC will depend on the target antigen expression and antibody characteristics.

Cell LineCancer TypeIspinesib IC50 (nM)[12]
MDA-MB-468Breast CancerData not available in provided snippets
PC-3Prostate CancerData not available in provided snippets
Various Tumor Cell LinesMixedMedian IC50 = 4.1 nM[12]

The data presented are for the free payload, Ispinesib, and serve as an illustrative example. Actual IC50 values for the full ADC will vary based on the specific antibody, target cell line, and experimental conditions.

Experimental Protocols

The following are detailed protocols for commonly used in vitro cytotoxicity assays to evaluate this compound ADCs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Target cancer cell lines (expressing the antigen of interest) and control cell lines (antigen-negative)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound ADC

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[14][15] The optimal seeding density should be determined for each cell line.

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.[14]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control medium to the appropriate wells.

    • Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for anti-mitotic agents).[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each ADC concentration using the following formula: % Viability = (Absorbance of treated wells / Absorbance of untreated control wells) x 100

  • Plot the % Viability against the logarithm of the ADC concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

ADC Mechanism of Action Workflow

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization Ispinesib Ispinesib KSP Kinesin Spindle Protein (KSP) Ispinesib->KSP 6. KSP Inhibition MitoticArrest Mitotic Arrest KSP->MitoticArrest 7. Disrupted Mitosis Apoptosis Apoptosis MitoticArrest->Apoptosis 8. Cell Death ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 3. Trafficking ADC_Lysosome->Ispinesib 5. Payload Release CathepsinB Cathepsin B CathepsinB->ADC_Lysosome 4. Linker Cleavage

Caption: Workflow of this compound ADC mechanism of action.

Ispinesib-Induced Apoptosis Signaling Pathway

Ispinesib_Apoptosis_Pathway cluster_apoptosis Apoptotic Cascade Ispinesib Ispinesib KSP Kinesin Spindle Protein (KSP/Eg5) Ispinesib->KSP Inhibition MitoticSpindle Bipolar Mitotic Spindle KSP->MitoticSpindle Required for formation MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Disruption leads to Bcl2_Family Bcl-2 Family (e.g., Bax, Bid) MitoticArrest->Bcl2_Family Upregulation of pro-apoptotic proteins Mitochondria Mitochondria Bcl2_Family->Mitochondria Induces permeability CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

Caption: Signaling pathway of Ispinesib-induced apoptosis.

References

Application Note: Protocol for Assessing the Bystander Effect of Ispinesib ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] The "bystander effect" is a critical attribute of some ADCs, where the cytotoxic payload, upon release from the target cancer cell, can diffuse into and kill neighboring antigen-negative tumor cells.[2][3] This phenomenon is particularly important for enhancing therapeutic efficacy in heterogeneous tumors where antigen expression can be varied.[4][5]

Ispinesib (B1684021) is a potent small molecule inhibitor of the Kinesin Spindle Protein (KSP), a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[6][7] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in actively dividing cells.[8][9] When conjugated to an antibody to form an ADC, Ispinesib can be selectively delivered to tumor cells. The ability of the released Ispinesib payload to exert a bystander effect is dependent on its physicochemical properties and the characteristics of the linker used in the ADC.[1][10]

This application note provides detailed protocols for assessing the bystander effect of Ispinesib ADCs using both in vitro and in vivo models.

Mechanism of Action and Bystander Effect of Ispinesib ADCs

Ispinesib functions by allosterically inhibiting KSP, which prevents the separation of centrosomes and the formation of a proper mitotic spindle.[7][9] This leads to cell cycle arrest in mitosis (M-phase) and ultimately triggers the intrinsic apoptotic pathway.[11][12] For an Ispinesib ADC to mediate a bystander effect, the Ispinesib payload must be released from the ADC within the target antigen-positive (Ag+) cell, be able to traverse the cell membrane, and be taken up by adjacent antigen-negative (Ag-) cells in sufficient concentrations to induce mitotic arrest and cell death.[10]

Signaling Pathway for Ispinesib-Induced Apoptosis

cluster_0 Antigen-Positive Cell cluster_1 Antigen-Negative Cell Ispinesib_ADC Ispinesib ADC Receptor Target Antigen Ispinesib_ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Ispinesib_Release Ispinesib Release (Linker Cleavage) Lysosome->Ispinesib_Release KSP_Inhibition KSP Inhibition Ispinesib_Release->KSP_Inhibition Ispinesib_Efflux Ispinesib Efflux Ispinesib_Release->Ispinesib_Efflux Mitotic_Arrest Mitotic Arrest KSP_Inhibition->Mitotic_Arrest Apoptosis_Ag_Pos Apoptosis Mitotic_Arrest->Apoptosis_Ag_Pos Ispinesib_Influx Ispinesib Influx Ispinesib_Efflux->Ispinesib_Influx Diffusion KSP_Inhibition_Ag_Neg KSP Inhibition Ispinesib_Influx->KSP_Inhibition_Ag_Neg Mitotic_Arrest_Ag_Neg Mitotic Arrest KSP_Inhibition_Ag_Neg->Mitotic_Arrest_Ag_Neg Apoptosis_Ag_Neg Apoptosis (Bystander Effect) Mitotic_Arrest_Ag_Neg->Apoptosis_Ag_Neg

Caption: Mechanism of Ispinesib ADC action and bystander effect.

In Vitro Assessment of Bystander Effect

Co-Culture Cytotoxicity Assay

This assay directly measures the killing of antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells in the presence of the Ispinesib ADC.[10][13]

Experimental Workflow for Co-Culture Cytotoxicity Assay

Cell_Labeling Label Ag- cells with a fluorescent marker (e.g., GFP) Cell_Seeding Seed Ag+ and labeled Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) and as monocultures Cell_Labeling->Cell_Seeding ADC_Treatment Treat cells with serial dilutions of Ispinesib ADC and controls (isotype ADC, free Ispinesib) Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Data_Acquisition Quantify viable Ag- cells via flow cytometry or high-content imaging Incubation->Data_Acquisition Data_Analysis Compare viability of Ag- cells in co-culture vs. monoculture to determine bystander effect Data_Acquisition->Data_Analysis

Caption: Workflow for the in vitro co-culture bystander assay.

Detailed Protocol:

  • Cell Line Selection:

    • Antigen-Positive (Ag+) Cell Line: A cancer cell line with high expression of the target antigen for the ADC's antibody.

    • Antigen-Negative (Ag-) Cell Line: A cancer cell line with no or very low expression of the target antigen, but known to be sensitive to free Ispinesib.[10]

    • Genetically engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.[10]

  • Co-Culture Setup:

    • Seed Ag+ and GFP-labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[10]

    • Include monocultures of both Ag+ and Ag- cells as controls.

  • ADC Treatment:

    • Prepare serial dilutions of the Ispinesib ADC.

    • Treat the co-cultures and monocultures with the ADC.[10]

    • Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) and free Ispinesib as controls.

  • Data Acquisition:

    • After 72-120 hours, quantify the viability of the GFP-labeled Ag- cells using flow cytometry or high-content imaging.[10]

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells in each condition relative to untreated controls.

    • A significant decrease in the viability of Ag- cells in the co-culture setting compared to the monoculture indicates a bystander effect.[10]

Data Presentation:

Treatment GroupAg+:Ag- RatioIspinesib ADC Conc. (nM)% Viability of Ag- Cells (Monoculture)% Viability of Ag- Cells (Co-culture)
Untreated ControlN/A0100100
Isotype Control ADC1:11009895
Free Ispinesib0:11055N/A
Ispinesib ADC0:110092N/A
Ispinesib ADC1:31009365
Ispinesib ADC1:11009142
Ispinesib ADC3:11009225
Conditioned Medium Transfer Assay

This assay determines if the cytotoxic component responsible for the bystander effect is released into the cell culture medium.[4][5]

Detailed Protocol:

  • Prepare Conditioned Medium:

    • Culture Ag+ cells and treat them with a high concentration of the Ispinesib ADC for 48-72 hours.

    • Collect the culture supernatant (conditioned medium) and clarify by centrifugation.

  • Treat Ag- Cells:

    • Seed Ag- cells in a 96-well plate.

    • Treat the Ag- cells with the conditioned medium.

  • Assess Viability:

    • After 72 hours, assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).[13]

Data Presentation:

Conditioned Medium Source% Viability of Ag- Cells
Untreated Ag+ Cells99
Ag+ Cells + Isotype Control ADC97
Ag+ Cells + Ispinesib ADC38

In Vivo Assessment of Bystander Effect

Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[10]

Experimental Workflow for In Vivo Admixed Tumor Model

Cell_Labeling Label Ag- cells with a reporter gene (e.g., Luciferase) Tumor_Implantation Co-implant a mixture of Ag+ and labeled Ag- cells into immunodeficient mice ADC_Treatment Administer Ispinesib ADC, isotype control ADC, or vehicle once tumors are established Tumor_Monitoring Monitor tumor growth by caliper measurement and bioluminescence imaging Data_Analysis Compare tumor growth inhibition in ADC-treated groups to controls

Caption: Workflow for the in vivo admixed tumor model.

Detailed Protocol:

  • Model Establishment:

    • Co-implant a mixture of Ag+ and luciferase-expressing Ag- tumor cells subcutaneously into immunodeficient mice.[10]

  • ADC Treatment:

    • Once tumors are established, randomize mice into treatment groups: Vehicle, Isotype Control ADC, and Ispinesib ADC.

    • Administer treatments intravenously.

  • Tumor Growth Monitoring:

    • Measure tumor volume using calipers regularly.

    • Monitor the growth of the Ag- cell population using in vivo bioluminescence imaging.[2]

  • Data Analysis:

    • Compare the tumor growth inhibition and the reduction in bioluminescence signal in the Ispinesib ADC-treated group to the control groups.

    • Significant inhibition of the bioluminescence signal indicates an in vivo bystander effect.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Bioluminescence (photons/sec) at Day 21
Vehicle15001.5 x 10⁸
Isotype Control ADC14501.4 x 10⁸
Ispinesib ADC3500.2 x 10⁸

Pharmacodynamic Marker Analysis

To confirm the mechanism of action of the bystander effect, immunofluorescence or immunohistochemistry can be used to detect markers of mitotic arrest and apoptosis in tumor tissue from the in vivo study.

Detailed Protocol:

  • Tissue Collection and Preparation:

    • At the end of the in vivo study, excise tumors and fix them in formalin.

    • Embed the tumors in paraffin (B1166041) and section them for staining.

  • Immunofluorescence Staining:

    • Stain tumor sections with antibodies against:

      • Phospho-histone H3 (a marker of mitotic arrest).

      • Cleaved Caspase-3 (a marker of apoptosis).[14]

      • An antibody to differentiate between Ag+ and Ag- cells if a fluorescent reporter was not used.

  • Imaging and Analysis:

    • Image the stained sections using a fluorescence microscope.

    • Quantify the percentage of Phospho-histone H3-positive and Cleaved Caspase-3-positive cells within both the Ag+ and Ag- cell populations.

Data Presentation:

Treatment GroupCell Population% Phospho-histone H3 Positive Cells% Cleaved Caspase-3 Positive Cells
VehicleAg+<1<1
VehicleAg-<1<1
Ispinesib ADCAg+3525
Ispinesib ADCAg-2015

Conclusion

The protocols described in this application note provide a comprehensive framework for evaluating the bystander effect of Ispinesib ADCs. By combining in vitro co-culture and conditioned medium assays with in vivo admixed tumor models and pharmacodynamic marker analysis, researchers can gain crucial insights into the therapeutic potential of these novel drug conjugates. A robust bystander effect can significantly enhance the efficacy of an ADC, particularly in the context of heterogeneous tumors, and is a key parameter to assess during preclinical development.

References

Application Notes and Protocols for MC-Val-Cit-PAB-Ispinesib in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. The specificity of a monoclonal antibody is combined with the cytotoxic potency of a small molecule payload, delivered selectively to tumor cells. The ADC construct, MC-Val-Cit-PAB-Ispinesib, utilizes a monoclonal antibody to target a tumor-associated antigen. Following binding and internalization, the linker, MC-Val-Cit-PAB, is designed to be cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3] This cleavage releases the potent cytotoxic payload, Ispinesib.

Ispinesib is a selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[4][5] Eg5 is a motor protein crucial for the formation of a bipolar mitotic spindle during cell division.[6][7][] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, causing mitotic arrest in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[9][10][11][12]

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized as more physiologically relevant systems for evaluating ADC efficacy compared to traditional 2D monolayer cultures.[2][11][13][14] Spheroids better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and barriers to drug penetration, providing a more predictive in vitro model for in vivo outcomes.[11][15]

These application notes provide detailed protocols for utilizing an ADC with the this compound payload in 3D spheroid models to assess its anti-tumor activity.

Mechanism of Action and Experimental Rationale

The this compound ADC exerts its cytotoxic effect through a multi-step process. A deep understanding of this mechanism is crucial for designing and interpreting experiments in 3D cell culture models.

MC_Val_Cit_PAB_Ispinesib_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound ADC Receptor Tumor-Associated Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Cleavage Cathepsin B Cleavage of Val-Cit Linker Internalization->Cleavage 3. Trafficking Ispinesib_Release Released Ispinesib Cleavage->Ispinesib_Release 4. Payload Release Eg5 Eg5 (KSP) Ispinesib_Release->Eg5 5. Diffusion Inhibition Inhibition of Eg5 Eg5->Inhibition 6. Inhibition Monopolar_Spindle Monopolar Spindle Formation Inhibition->Monopolar_Spindle Mitotic_Arrest G2/M Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7. Cell Death

Figure 1: Mechanism of action of this compound ADC.

Experimental Protocols

The following protocols outline the key steps for evaluating the efficacy of an ADC containing this compound in a 3D spheroid model.

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., HER2-positive SK-BR-3 or BT-474 for a Trastuzumab-based ADC)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture the selected cancer cell line in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).

  • Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation and growth daily using a microscope.

Protocol 2: ADC Cytotoxicity Assay in 3D Spheroids

This protocol details the treatment of spheroids with the ADC and subsequent assessment of cell viability.

Materials:

  • Pre-formed spheroids in a 96-well ULA plate

  • This compound ADC

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled 96-well plate suitable for luminescence measurements

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound ADC in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest ADC concentration).

  • Carefully remove 50 µL of medium from each well containing a spheroid.

  • Add 50 µL of the ADC dilutions to the respective wells.

  • Incubate the spheroids with the ADC for the desired treatment duration (e.g., 72, 96, or 120 hours).

  • Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Transfer 100 µL from each well of the ULA plate to an opaque-walled 96-well plate.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay in 3D Spheroids

This protocol measures the induction of apoptosis by assessing the activity of caspases-3 and -7.

Materials:

  • Treated spheroids in a 96-well ULA plate

  • Caspase-Glo® 3/7 Assay reagent

  • Opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Following treatment with the ADC as described in Protocol 2, equilibrate the Caspase-Glo® 3/7 Reagent and the spheroid plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours.

  • Transfer 100 µL from each well to an opaque-walled 96-well plate.

  • Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 4: Live/Dead Staining and Imaging of 3D Spheroids

This protocol allows for the visualization of live and dead cells within the spheroid structure.

Materials:

  • Treated spheroids in a 96-well ULA plate

  • Calcein-AM (for live cells)

  • Propidium Iodide (PI) or similar cell-impermeant dye (for dead cells)

  • Fluorescence microscope

Procedure:

  • Prepare a staining solution containing Calcein-AM (e.g., 2 µM) and PI (e.g., 5 µg/mL) in cell culture medium.

  • Carefully remove a portion of the medium from each well and replace it with the staining solution.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Image the spheroids using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (PI) fluorescence.

  • Analyze the images to assess the distribution of live and dead cells within the spheroids.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for evaluating the this compound ADC in 3D cell culture models.

ADC_3D_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 2D Cell Culture (70-80% Confluency) Spheroid_Formation Spheroid Formation (ULA Plate, 2-4 days) Cell_Culture->Spheroid_Formation ADC_Treatment ADC Treatment (Dose-Response, 72-120h) Spheroid_Formation->ADC_Treatment Viability Viability Assay (CellTiter-Glo 3D) ADC_Treatment->Viability Apoptosis Apoptosis Assay (Caspase-Glo 3/7) ADC_Treatment->Apoptosis Imaging Live/Dead Imaging (Calcein-AM/PI) ADC_Treatment->Imaging IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Morphology Morphological Analysis Imaging->Morphology

Figure 2: Experimental workflow for ADC evaluation in 3D spheroids.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions. The following tables are examples based on representative data for similar ADCs.

Table 1: Cytotoxicity of this compound ADC in 3D Spheroid Models

Cell LineSeeding Density (cells/well)Treatment Duration (hours)IC50 (nM)
SK-BR-325009615.8
BT-47430009622.4
MDA-MB-231 (Negative Control)200096>1000

Disclaimer: The IC50 values presented are illustrative and based on data from ADCs with similar mechanisms of action. Actual values for this compound will need to be determined experimentally.

Table 2: Induction of Apoptosis by this compound ADC

Cell LineADC Concentration (nM)Treatment Duration (hours)Caspase-3/7 Activity (Fold Change vs. Control)
SK-BR-310723.5
SK-BR-350728.2
BT-47410722.8
BT-47450726.5

Disclaimer: The fold change values are representative and should be experimentally determined.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound ADC using 3D tumor spheroid models. These advanced cell culture systems provide a more clinically relevant context for assessing ADC efficacy, including cytotoxicity, induction of apoptosis, and drug penetration. By employing these detailed methodologies, researchers can gain valuable insights into the therapeutic potential of this novel ADC and make more informed decisions in the drug development pipeline.

References

Troubleshooting & Optimization

MC-Val-Cit-PAB-Ispinesib solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC-Val-Cit-PAB-Ispinesib.

Section 1: Solubility Issues

This section addresses common challenges related to the solubility of this compound and provides guidance on how to overcome them.

FAQs on Solubility

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in organic solvents such as DMSO and Chloroform.[1] For in vitro studies, it is recommended to prepare a high-concentration stock solution in newly opened, anhydrous DMSO.[1] The hygroscopic nature of DMSO can significantly impact the solubility of the product.[1]

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. What could be the cause and how can I prevent this?

A2: Precipitation upon dilution in aqueous buffers is a common issue due to the hydrophobic nature of the MC-Val-Cit-PAB moiety.[2][3] Several factors can contribute to this:

  • Insufficient Organic Co-solvent: The final concentration of DMSO in your aqueous buffer may be too low to maintain solubility.

  • Buffer pH and Ionic Strength: The pH and ionic strength of the buffer can influence the solubility of the compound.

  • Aggregation: The hydrophobic nature of the linker-payload can lead to aggregation and precipitation.[3][4]

Troubleshooting Steps:

  • Increase Co-solvent Concentration: If your experimental system allows, try increasing the final percentage of DMSO in the aqueous buffer.

  • Use a Different Co-solvent: Consider using other biocompatible co-solvents such as PEG300 or SBE-β-CD in your formulation.[5]

  • Optimize Buffer Conditions: Systematically evaluate the solubility in buffers with different pH values and ionic strengths to find the optimal conditions.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions from your stock solution immediately before use to minimize the time for precipitation to occur.

Quantitative Data: Solubility
SolventConcentrationNotesReference
DMSO100 mg/mL (89.63 mM)Ultrasonic assistance may be needed. Use newly opened DMSO.[1]
Chloroform≥ 100 mg/mL (89.63 mM)Saturation is unknown.[1]
DMSO/PEG300/Tween-80/Saline≥ 5.5 mg/mLA clear solution can be achieved with a specific formulation protocol.[5]
DMSO/SBE-β-CD in Saline≥ 5.5 mg/mLA clear solution can be achieved with a specific formulation protocol.[5]

Section 2: Stability Issues

This section focuses on the stability of this compound, particularly the cleavable Val-Cit linker, and provides protocols for assessing its stability.

FAQs on Stability

Q3: How stable is the MC-Val-Cit-PAB linker in circulation?

A3: The Val-Cit linker is designed to be cleaved by Cathepsin B, a protease that is overexpressed in the lysosomes of tumor cells.[6][7] It generally exhibits high stability in human plasma.[2] However, it is known to be unstable in mouse plasma due to cleavage by the carboxylesterase Ces1c.[2][8] This is a critical consideration for preclinical studies in mouse models.

Q4: What factors can lead to the premature cleavage of the Val-Cit linker?

A4: Premature cleavage of the Val-Cit linker can lead to off-target toxicity. Besides the species-specific instability in mouse plasma, other factors include:

  • Presence of other proteases: Human neutrophil elastase has been shown to cleave the Val-Cit linker.[2][9]

  • pH: The peptide bond is generally stable at physiological pH (7.4), with cleavage being primarily enzyme-dependent in the acidic environment of lysosomes (pH 4.5-5.0).[2]

Q5: How should I store stock solutions of this compound to ensure stability?

A5: To prevent degradation, stock solutions should be aliquoted and stored under specific conditions. Repeated freeze-thaw cycles should be avoided.[10][11]

Quantitative Data: Storage Stability
Storage TemperatureDurationRecommended ConditionsReference
-80°C6 monthsProtect from light, stored under nitrogen.[10][11]
-20°C1 monthProtect from light, stored under nitrogen.[10][11]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by its target enzyme, Cathepsin B.

Methodology: [12]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the ADC in an assay buffer optimized for Cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).

  • Reaction Initiation: Initiate the reaction by adding recombinant human Cathepsin B.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a quench solution (e.g., acetonitrile (B52724) with an internal standard) or a protease inhibitor.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the released payload.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the rate of premature payload release from an ADC in plasma from different species.

Methodology: [12]

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Aliquots Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Reaction Termination: Immediately stop the reaction by freezing the samples at -80°C.

  • Quantification: Quantify the amount of released free payload and/or the change in the average drug-to-antibody ratio (DAR) over time.

  • Analysis of Released Payload: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile). Analyze the supernatant containing the released payload by LC-MS/MS.

  • Analysis of Intact ADC: Analyze the intact ADC from the plasma samples using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) to determine the DAR.

Section 4: Visual Guides

This section provides diagrams to visualize key processes and workflows related to this compound.

ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) This compound Receptor Target Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Cleavage 2. Internalization (Endocytosis) Endosome Endosome Fusion 3. Fusion Lysosome Lysosome (pH 4.5-5.0) Cathepsin B Release 4. Linker Cleavage Cleavage->Endosome Fusion->Lysosome Payload Released Ispinesib (Active Drug) Release->Payload Apoptosis 5. Apoptosis Payload->Apoptosis

Caption: Mechanism of ADC action with a cleavable linker.

Experimental Workflow for ADC Stability Assessment Start Start: ADC Sample Incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Start->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Analysis Analysis Time_Points->Analysis Released_Payload Quantify Released Payload (LC-MS/MS) Analysis->Released_Payload Intact_ADC Analyze Intact ADC (DAR) (HIC/RP-HPLC) Analysis->Intact_ADC Data_Analysis Data Analysis: Determine Degradation Rate Released_Payload->Data_Analysis Intact_ADC->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for assessing ADC stability in plasma.

Troubleshooting Workflow for Solubility & Stability Start Start: Experimental Issue Observed Issue_Type Identify Issue Type Start->Issue_Type Solubility Solubility Issue (Precipitation/Aggregation) Issue_Type->Solubility Solubility Stability Stability Issue (Degradation/Cleavage) Issue_Type->Stability Stability Check_Solvent Check Solvent Quality (Anhydrous DMSO?) Solubility->Check_Solvent Check_Storage Check Storage Conditions (Temp, Light, Freeze-thaw) Stability->Check_Storage Optimize_Buffer Optimize Buffer (pH, Co-solvents) Check_Solvent->Optimize_Buffer Resolution Resolution Optimize_Buffer->Resolution Perform_Assay Perform Stability Assay (Plasma, Cathepsin B) Check_Storage->Perform_Assay Perform_Assay->Resolution

Caption: Troubleshooting solubility and stability issues.

References

troubleshooting low conjugation efficiency of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of MC-Val-Cit-PAB to Ispinesib.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the conjugation of MC-Val-Cit-PAB to Ispinesib?

The conjugation involves two primary chemical reactions. First, the maleimide (B117702) group on the MC-Val-Cit-PAB linker reacts with a free thiol group (sulfhydryl) on a cysteine residue of a reduced antibody via a Michael addition reaction, forming a stable thioether bond.[1] Subsequently, the p-aminobenzyl (PAB) portion of the linker is designed to be conjugated to the Ispinesib drug molecule. Based on the structure of Ispinesib, which contains a primary amine on its N-(3-aminopropyl) side chain, the conjugation likely proceeds through the formation of a carbamate (B1207046) linkage.[2][3] This is typically achieved by first activating the hydroxyl group of the PAB moiety on the linker (for instance, with p-nitrophenyl chloroformate to create MC-Val-Cit-PABC-PNP) to make it highly reactive towards the primary amine on Ispinesib.[3][4][5]

Q2: What are the most common causes of low conjugation efficiency?

Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions, poor quality of starting materials, and improper selection of conjugation methods.[6] Specific issues can include:

  • Poor quality of the antibody or drug-linker: Impurities in the antibody preparation can compete for conjugation sites.[7] The drug-linker complex should be of high purity and stored correctly to prevent degradation.[7]

  • Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.[6] For the maleimide-thiol reaction, a pH range of 6.5-7.5 is optimal to ensure the thiol group is sufficiently nucleophilic while minimizing competing reactions with amines.[1]

  • Instability of the maleimide group: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5, rendering it unreactive towards thiols.[1] It is recommended to use freshly prepared maleimide-containing solutions.

  • Hydrophobicity of the drug-linker: Highly hydrophobic drug-linker complexes may have poor solubility in aqueous conjugation buffers, leading to aggregation and reduced availability for reaction.[8][9]

Q3: How is the Drug-to-Antibody Ratio (DAR) determined?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC) and can be determined by several analytical techniques.[10] Common methods include:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method for DAR determination of cysteine-linked ADCs.[10] Species with different numbers of conjugated drugs exhibit different hydrophobicities and can be separated. The weighted average DAR is calculated from the peak areas of the different species.[10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.[2][11]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for ADC characterization, providing information on the DAR and the sites of conjugation.[1][6][12]

Troubleshooting Guide

Low conjugation efficiency is a common challenge in the synthesis of ADCs. The following table outlines potential issues, their probable causes, and recommended solutions.

Symptom Potential Cause Recommended Solution
Low or no formation of the drug-linker-antibody conjugate Inefficient antibody reduction: Insufficient free thiol groups on the antibody for conjugation.Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time. Ensure complete removal of the reducing agent before adding the maleimide-linker.
Maleimide hydrolysis: The maleimide group on the linker has been hydrolyzed and is no longer reactive.Maintain the pH of the conjugation reaction between 6.5 and 7.5.[1] Use freshly prepared solutions of the MC-Val-Cit-PAB-Ispinesib conjugate.
Poor solubility of the drug-linker: The this compound complex is precipitating out of the reaction buffer.Add a small percentage of an organic co-solvent (e.g., DMSO) to the reaction buffer to improve solubility. Be cautious as high concentrations can denature the antibody.[13]
Low Drug-to-Antibody Ratio (DAR) Suboptimal molar ratio of drug-linker to antibody: Insufficient drug-linker available to react with all available thiol sites.Increase the molar excess of the this compound conjugate relative to the antibody. Titrate the ratio to find the optimal balance for the desired DAR.
Steric hindrance: The conjugation sites on the antibody are not easily accessible to the bulky drug-linker complex.Consider using a linker with a longer PEG spacer to increase the distance between the drug and the antibody, potentially reducing steric hindrance.
Incomplete reaction: The reaction time is too short for the conjugation to go to completion.Increase the reaction time and monitor the progress using an appropriate analytical method like RP-HPLC.
Presence of high molecular weight aggregates Hydrophobic interactions: The hydrophobicity of Ispinesib and the linker can lead to aggregation of the ADC.[8][9]Optimize the conjugation conditions (e.g., lower temperature). Use a formulation buffer that minimizes aggregation. Purify the ADC using size-exclusion chromatography (SEC) to remove aggregates.
Inconsistent results between batches Variability in starting materials: Inconsistent purity or concentration of the antibody or drug-linker.Implement strict quality control measures for all starting materials.[6] Use highly purified antibody (>95%).[7]
Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time between batches.Standardize all reaction parameters and ensure they are carefully controlled and monitored for each batch.

Experimental Protocols

Protocol 1: Activation of MC-Val-Cit-PAB with p-Nitrophenyl Chloroformate

This protocol describes the activation of the hydroxyl group on the PAB moiety of the MC-Val-Cit-PAB linker to facilitate its reaction with the primary amine of Ispinesib.

  • Dissolve MC-Val-Cit-PAB in a suitable anhydrous solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-nitrophenyl chloroformate (typically 1.1-1.5 molar equivalents) and a non-nucleophilic base such as pyridine (B92270) or diisopropylethylamine (DIPEA) (typically 1.1-1.5 molar equivalents) to the solution.[14][15]

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction and purify the resulting MC-Val-Cit-PABC-PNP by flash chromatography.

Protocol 2: Conjugation of Activated Linker to Ispinesib

This protocol outlines the conjugation of the activated linker (MC-Val-Cit-PABC-PNP) to the primary amine of Ispinesib.

  • Dissolve Ispinesib in a suitable anhydrous solvent (e.g., DMF).

  • Add the purified MC-Val-Cit-PABC-PNP (typically 1.0-1.2 molar equivalents) to the Ispinesib solution.

  • Add a non-nucleophilic base such as DIPEA (typically 2-3 molar equivalents) to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 4-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the this compound conjugate by preparative HPLC.

Protocol 3: Antibody Reduction and Conjugation

This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the this compound drug-linker.

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The final concentration of TCEP will depend on the desired level of reduction and should be optimized.

  • Incubate the mixture at 37 °C for 1-2 hours to reduce the disulfide bonds.

  • Remove the excess reducing agent using a desalting column or tangential flow filtration.

  • Immediately add the purified this compound (dissolved in a small amount of a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

  • Incubate the conjugation reaction at room temperature for 1-4 hours or at 4 °C overnight.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration.

Visualizations

Conjugation_Pathway cluster_linker_prep Linker-Drug Synthesis cluster_adc_synthesis ADC Synthesis MC_Val_Cit_PAB MC-Val-Cit-PAB Activated_Linker MC-Val-Cit-PABC-PNP MC_Val_Cit_PAB->Activated_Linker Activation PNP_Chloroformate p-Nitrophenyl Chloroformate PNP_Chloroformate->Activated_Linker Drug_Linker This compound Activated_Linker->Drug_Linker Carbamate Formation Ispinesib_Amine Ispinesib (with primary amine) Ispinesib_Amine->Drug_Linker ADC This compound ADC Drug_Linker->ADC Antibody_SS Antibody (with S-S bonds) Reduced_Antibody Reduced Antibody (with -SH groups) Antibody_SS->Reduced_Antibody Reduction (TCEP) Reduced_Antibody->ADC Maleimide-Thiol Conjugation

Caption: Chemical pathway for the synthesis of this compound ADC.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: Low Conjugation Efficiency check_materials Check Starting Materials Purity start->check_materials materials_ok Materials OK? check_materials->materials_ok check_reduction Verify Antibody Reduction materials_ok->check_reduction Yes purify_materials Purify Antibody and/or Drug-Linker materials_ok->purify_materials No reduction_ok Reduction OK? check_reduction->reduction_ok check_conditions Review Reaction Conditions (pH, T) reduction_ok->check_conditions Yes optimize_reduction Optimize TCEP conc. and reaction time reduction_ok->optimize_reduction No conditions_ok Conditions OK? check_conditions->conditions_ok check_solubility Assess Drug-Linker Solubility conditions_ok->check_solubility Yes adjust_conditions Adjust pH to 6.5-7.5 Optimize Temperature conditions_ok->adjust_conditions No solubility_ok Solubility OK? check_solubility->solubility_ok final_issue Potential Steric Hindrance Issue solubility_ok->final_issue Yes add_cosolvent Add co-solvent (e.g., DMSO) to reaction buffer solubility_ok->add_cosolvent No use_longer_linker Consider linker with PEG spacer final_issue->use_longer_linker purify_materials->check_materials optimize_reduction->check_reduction adjust_conditions->check_conditions add_cosolvent->check_solubility

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Overcoming Aggregation of MC-Val-Cit-PAB-Ispinesib ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during the development and handling of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Ispinesib Antibody-Drug Conjugates (MC-Val-Cit-PAB-Ispinesib ADCs).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Immediate Precipitation or Cloudiness Observed After Conjugation

  • Scenario: You've just completed the conjugation of the this compound linker-payload to your antibody, and the solution has turned cloudy or contains visible precipitates.

  • Potential Causes:

    • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation and precipitation.[1][2]

    • Unfavorable Buffer Conditions: The pH of the conjugation buffer may be close to the isoelectric point (pI) of the antibody, reducing its solubility.[3] Additionally, the use of organic co-solvents to dissolve the hydrophobic linker-payload can disrupt antibody structure and promote aggregation.[1][3]

    • Antibody Concentration: High concentrations of the antibody during conjugation can increase the likelihood of intermolecular interactions and aggregation.

  • Solutions:

    • Optimize DAR: Aim for a lower average DAR to minimize hydrophobicity-driven aggregation. The goal is to balance efficacy with stability.

    • Buffer Optimization:

      • Adjust the pH of the conjugation buffer to be at least one unit away from the antibody's pI.

      • Minimize the concentration of organic co-solvents. If a co-solvent is necessary, screen different solvents to find one with a lower propensity to cause aggregation.[3]

    • Immobilized Conjugation: Perform the conjugation reaction with the antibody immobilized on a solid support, such as an affinity resin. This keeps the antibody molecules physically separated, preventing aggregation during the conjugation process.[3]

Problem 2: Gradual Increase in Aggregation During Storage

  • Scenario: Your freshly purified this compound ADC shows acceptable monomer purity, but upon storage (e.g., at 4°C or -20°C), you observe a time-dependent increase in high molecular weight (HMW) species.

  • Potential Causes:

    • Sub-optimal Formulation: The storage buffer may lack the necessary excipients to stabilize the ADC and prevent self-association.

    • Inappropriate Storage Conditions: Freeze-thaw cycles, exposure to light, and elevated temperatures can induce stress and lead to aggregation.[1]

    • Residual Impurities: Presence of small amounts of aggregated nuclei from the conjugation step can promote further aggregation over time.

  • Solutions:

    • Formulation Screening:

      • pH: Determine the optimal pH for ADC stability, which may differ from the optimal pH for the parent antibody.

      • Excipients: Screen a panel of stabilizing excipients. Common choices include:

        • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can prevent surface adsorption and aggregation.[1][4]

        • Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers.[5]

        • Amino Acids: Arginine and glycine (B1666218) can be effective in reducing protein-protein interactions.[4][5]

    • Controlled Storage:

      • Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.

      • Store protected from light, especially if the payload is photosensitive.[1]

      • Conduct a thermal stability study to determine the optimal storage temperature.

    • Post-purification: Ensure the initial purification step (e.g., Size Exclusion Chromatography) is robust enough to remove even small amounts of initial aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation for this compound ADCs?

A1: The primary driver of aggregation for this ADC is the increased surface hydrophobicity resulting from the conjugation of the hydrophobic MC-Val-Cit-PAB linker and the Ispinesib payload to the antibody.[1][3][6][7] This increased hydrophobicity can lead to the exposure of previously buried hydrophobic regions on the antibody, promoting self-association to minimize contact with the aqueous environment.[1] The Drug-to-Antibody Ratio (DAR) is a critical factor, with higher DARs generally leading to increased aggregation.[2]

Q2: Why is ADC aggregation a concern?

A2: ADC aggregation is a critical quality attribute that needs to be controlled for several reasons:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, reducing the therapeutic efficacy.

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[3]

  • Off-Target Toxicity: Aggregation can alter the clearance mechanisms of the ADC, leading to accumulation in organs like the liver and kidneys, which can cause non-specific toxicity.[1][8]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and a shorter shelf-life.[3]

Q3: How can I detect and quantify the aggregation of my ADC?

A3: Several analytical techniques can be used to detect and quantify ADC aggregation. It is recommended to use orthogonal methods to get a comprehensive understanding.

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates. It separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and other high molecular weight species.[2][9][10][11][12][13]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[14][15][16][17]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[1]

  • Hydrophobic Interaction Chromatography (HIC): While primarily used for DAR determination, HIC can also provide information about the hydrophobicity profile of the ADC, which is related to its aggregation propensity.[9][18]

Quantitative Data Summary

The following tables provide a summary of hypothetical, yet plausible, quantitative data based on typical observations during ADC development. This data is for illustrative purposes to guide your experimental design.

Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Aggregation

Average DAR% Monomer (by SEC)Polydispersity Index (PDI) by DLS
2.198.5%0.15
4.392.1%0.28
6.585.7%0.45
7.876.2%0.62

As the average DAR increases, the percentage of monomer decreases, and the PDI increases, indicating a more heterogeneous and aggregated sample.

Table 2: Impact of Excipients on ADC Stability (Storage at 4°C for 4 weeks)

Formulation Buffer% Monomer (Initial)% Monomer (After 4 weeks)Change in % Monomer
20 mM Histidine, pH 6.095.2%88.5%-6.7%
20 mM Histidine, pH 6.0 + 150 mM Arginine95.1%93.8%-1.3%
20 mM Histidine, pH 6.0 + 5% Sucrose95.3%92.5%-2.8%
20 mM Histidine, pH 6.0 + 0.02% Polysorbate 2095.2%94.6%-0.6%
20 mM Histidine, pH 6.0 + 150 mM Arg + 0.02% Polysorbate 2095.1%96.5% (within error)+1.4% (stabilized)

This table illustrates that the addition of excipients, particularly a combination of an amino acid and a surfactant, can significantly improve the stability of the ADC during storage.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • System: An HPLC or UHPLC system equipped with a UV detector.

  • Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å or equivalent).

  • Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, 200 mM NaCl, pH 6.8. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol) may be necessary to reduce non-specific interactions with the column matrix.[2][11]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection Volume: 10 - 20 µL.

  • Data Analysis: Integrate the peak areas of the monomer and all high molecular weight (HMW) species eluting before the main monomer peak. Calculate the percentage of aggregate as: % Aggregation = (Area of HMW peaks / Total area of all peaks) * 100[19]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

  • System: A DLS instrument.

  • Sample Preparation:

    • Filter the ADC sample through a low protein-binding 0.22 µm syringe filter to remove dust and large particulates.[20]

    • Dilute the sample to a suitable concentration (typically 0.5 - 2 mg/mL) in the formulation buffer.

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform multiple acquisitions to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will generate a size distribution plot and a polydispersity index (PDI).

    • A monomodal peak corresponding to the size of the ADC monomer (typically 10-12 nm) with a low PDI (<0.2) indicates a homogenous, non-aggregated sample.

    • The appearance of larger species and an increase in the PDI are indicative of aggregation.

Visualizations

Aggregation_Pathway cluster_causes Primary Causes cluster_consequences Consequences High_DAR High DAR Increased_Hydrophobicity Increased Surface Hydrophobicity High_DAR->Increased_Hydrophobicity Hydrophobic_Payload Hydrophobic Payload (Ispinesib) Hydrophobic_Payload->Increased_Hydrophobicity Hydrophobic_Linker Hydrophobic Linker (MC-Val-Cit-PAB) Hydrophobic_Linker->Increased_Hydrophobicity Stress_Factors Process/Storage Stress (pH, Temp, Shear) Aggregation ADC Aggregation (Dimers, Oligomers, Particles) Stress_Factors->Aggregation Reduced_Efficacy Reduced Efficacy Immunogenicity Increased Immunogenicity Off_Target_Toxicity Off-Target Toxicity ADC_Monomer Soluble ADC Monomer ADC_Monomer->Increased_Hydrophobicity Increased_Hydrophobicity->Aggregation Aggregation->Reduced_Efficacy Aggregation->Immunogenicity Aggregation->Off_Target_Toxicity

Caption: Logical flow from causes to consequences of ADC aggregation.

Troubleshooting_Workflow Start Aggregation Observed Characterize Quantify Aggregation (SEC, DLS) Start->Characterize Identify_Stage When does aggregation occur? Characterize->Identify_Stage During_Conjugation During/Post Conjugation Identify_Stage->During_Conjugation Conjugation During_Storage During Storage Identify_Stage->During_Storage Storage Optimize_Conjugation Optimize Conjugation - Lower DAR - Modify Buffer - Immobilize Ab During_Conjugation->Optimize_Conjugation Optimize_Formulation Optimize Formulation - Screen pH - Screen Excipients (Surfactants, Sugars, Amino Acids) During_Storage->Optimize_Formulation Re_Purify Purify to Remove Existing Aggregates (SEC) Optimize_Conjugation->Re_Purify Optimize_Formulation->Re_Purify Final_QC Final QC Analysis Re_Purify->Final_QC End Stable ADC Final_QC->End

Caption: A workflow for troubleshooting ADC aggregation issues.

References

Technical Support Center: Optimizing the Drug-to-Antibody Ratio for Ispinesib ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ispinesib Antibody-Drug Conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) for novel Ispinesib ADCs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Section 1: Frequently Asked questions (FAQs)

This section addresses common questions related to the development and optimization of Ispinesib ADCs.

Q1: What is the mechanism of action of Ispinesib and why is it a promising payload for ADCs?

A1: Ispinesib is a potent small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[2] By inhibiting KSP, Ispinesib induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[3][4] Its high potency and specific mechanism of action make it an attractive payload for ADCs, as targeted delivery to tumor cells can minimize systemic toxicity associated with antimitotic agents.[5]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the efficacy and safety of an Ispinesib ADC?

A2: The DAR is a critical quality attribute for any ADC, including those with an Ispinesib payload. It significantly influences the therapeutic window of the ADC:

  • Efficacy: A higher DAR generally leads to the delivery of more Ispinesib molecules per antibody, which can enhance cytotoxic potency.[6] However, an excessively high DAR does not always translate to better in vivo efficacy and can lead to faster clearance.[5]

  • Safety/Toxicity: Increased DAR can lead to higher systemic toxicity due to the release of the payload into circulation or off-target effects.[6] Higher DAR ADCs can also be more prone to aggregation, which can increase immunogenicity.[7]

  • Pharmacokinetics (PK): ADCs with a high DAR are often more hydrophobic, which can lead to rapid clearance from the bloodstream, reducing the ADC's half-life and overall exposure.[6]

Q3: What are the common methods for determining the DAR of an Ispinesib ADC?

A3: Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species:

  • Hydrophobic Interaction Chromatography (HIC): This is the most common and robust method for DAR analysis of cysteine-linked ADCs.[8][9] It separates ADC species based on the hydrophobicity conferred by the conjugated Ispinesib, allowing for the quantification of each species (e.g., DAR 0, 2, 4, 6, 8).[8][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can also be used to determine DAR, often after reducing the ADC to separate the light and heavy chains.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides mass information of the intact ADC or its subunits, allowing for the confirmation of drug conjugation and calculation of the DAR.[10]

  • UV-Vis Spectroscopy: This is a simpler method that can provide an estimate of the average DAR by measuring the absorbance of the protein and the drug at different wavelengths.[11] However, it is less precise than chromatographic methods and does not provide information on the distribution of species.[12]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the optimization of Ispinesib ADCs.

Problem Potential Cause Recommended Solution
Inconsistent DAR between batches Variation in linker-payload stoichiometry: Small changes in the molar ratio of the Ispinesib-linker to the antibody can significantly affect the final DAR.Ensure precise and consistent measurement of all reagents. Perform a titration of the linker-payload to determine the optimal molar ratio for the desired DAR.
Incomplete or variable antibody reduction: For cysteine conjugation, the efficiency of disulfide bond reduction determines the number of available conjugation sites.Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature. Use Ellman's assay to quantify free thiols before conjugation.
Reagent quality: Degradation of the Ispinesib-linker, reducing agent, or buffers can lead to inconsistent results.Use fresh, high-quality reagents. Verify the concentration and purity of stock solutions before each experiment.
High levels of ADC aggregation High DAR: Increased drug loading can enhance the hydrophobicity of the ADC, promoting aggregation.If a high DAR is leading to aggregation, consider targeting a lower average DAR. Alternatively, explore the use of more hydrophilic linkers.
Hydrophobic nature of Ispinesib-linker: The inherent hydrophobicity of the payload and linker can contribute to aggregation.Screen different linker technologies, including those with improved hydrophilicity (e.g., PEGylated linkers). Optimize the formulation buffer to include excipients that reduce aggregation.
Incorrect buffer conditions: pH and ionic strength of the conjugation and storage buffers can influence ADC stability.Perform buffer screening to identify optimal conditions for your specific Ispinesib ADC.
Low in vitro cytotoxicity despite acceptable DAR Impaired antigen binding: Conjugation of Ispinesib at a site that interferes with the antigen-binding region of the antibody will reduce potency.If using stochastic conjugation, consider site-specific conjugation methods to ensure the payload is attached away from the antigen-binding sites.
Poor ADC internalization: The ADC may bind to the target cell but not be efficiently internalized, preventing the release of Ispinesib inside the cell.Perform an internalization assay to confirm that your ADC is being taken up by the target cells. If internalization is poor, a different antibody clone or target may be necessary.
Linker instability or inefficient cleavage: The linker may be prematurely cleaved in the culture medium, or it may not be efficiently cleaved inside the cell to release the active Ispinesib.Evaluate the stability of the ADC in culture medium. If using a cleavable linker, ensure the appropriate enzymes are present in the target cells for cleavage.
Poor in vivo efficacy despite good in vitro potency Suboptimal pharmacokinetics: The ADC may be clearing from circulation too quickly, resulting in insufficient tumor exposure.Analyze the PK profile of the ADC in an appropriate animal model. A lower DAR or a more hydrophilic linker may improve the PK profile.
Linker instability in vivo: The linker may be unstable in the bloodstream, leading to premature release of the payload and systemic toxicity.Assess the stability of the ADC in plasma. Consider using a more stable linker chemistry.
Tumor microenvironment barriers: The ADC may not be able to effectively penetrate the tumor tissue to reach all cancer cells.Evaluate tumor penetration in your xenograft model. Smaller antibody fragments or strategies to enhance tumor permeability may be considered.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of Ispinesib ADCs.

Protocol 1: Cysteine-Based Conjugation of Ispinesib-Linker to an Antibody

This protocol describes a general method for conjugating a maleimide-activated Ispinesib-linker to an antibody via reduced interchain disulfide bonds.

Materials:

  • Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)

  • Ispinesib-linker with a maleimide (B117702) group, dissolved in DMSO

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation buffer: PBS with 5 mM EDTA, pH 7.4, degassed

  • Quenching reagent: N-acetylcysteine

  • Desalting columns (e.g., Sephadex G-25)

  • 0.1 M Sodium Phosphate buffer with 150 mM NaCl, pH 7.2

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1 hour with gentle mixing.

    • Immediately remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately after desalting, determine the protein concentration of the reduced antibody.

    • Add the desired molar excess of the Ispinesib-linker (e.g., 3-10 fold molar excess over the antibody) to the reduced antibody solution. The final DMSO concentration should be below 10%.

    • Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the Ispinesib-linker and incubate for 20 minutes.

    • Purify the Ispinesib ADC from unconjugated linker and other small molecules using a desalting column equilibrated with 0.1 M Sodium Phosphate buffer with 150 mM NaCl, pH 7.2.

  • Characterization:

    • Determine the protein concentration and average DAR of the purified ADC using UV-Vis spectroscopy and/or HIC (see Protocol 2).

    • Assess the level of aggregation by size-exclusion chromatography (SEC).

Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general method for analyzing the DAR of an Ispinesib ADC.

Materials:

  • Ispinesib ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

Procedure:

  • Sample Preparation:

    • Dilute the Ispinesib ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the percentage of each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of Ispinesib ADCs against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells) and a negative control cell line.

  • Cell culture medium and supplements (e.g., McCoy's 5A with 10% FBS).

  • Ispinesib ADC, unconjugated antibody, and free Ispinesib.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Plate reader for luminescence.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the Ispinesib ADC, unconjugated antibody, and free Ispinesib in cell culture medium.

    • Add the diluted compounds to the cells and incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and reagents to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by fitting the data to a four-parameter logistic curve.

Section 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows related to Ispinesib ADC optimization.

Ispinesib_Mechanism_of_Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation KSP_MT KSP bound to Microtubule ATP_binding ATP Binding KSP_MT->ATP_binding ATP_hydrolysis ATP Hydrolysis ATP_binding->ATP_hydrolysis ADP_release ADP Release ATP_hydrolysis->ADP_release ADP_release->KSP_MT Power Stroke Mitotic_Arrest Mitotic Arrest Ispinesib Ispinesib Ispinesib->ADP_release Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Ispinesib, which inhibits the Kinesin Spindle Protein (KSP), leading to mitotic arrest and apoptosis.

ADC_DAR_Optimization_Workflow cluster_conjugation ADC Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Antibody Selection Conjugation Conjugation Reaction (Varying Molar Ratios) Antibody->Conjugation Linker_Payload Ispinesib-Linker Synthesis Linker_Payload->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Aggregation_Analysis Aggregation (SEC) Purification->Aggregation_Analysis In_Vitro_Assays In Vitro Potency (Cytotoxicity Assay) Purification->In_Vitro_Assays PK_Studies Pharmacokinetic Studies In_Vitro_Assays->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) PK_Studies->In_Vivo_Efficacy Decision Select Optimal DAR Candidate In_Vivo_Efficacy->Decision

Caption: A general workflow for the optimization of the drug-to-antibody ratio (DAR) for an Ispinesib ADC.

Troubleshooting_Inconsistent_DAR cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent DAR Between Batches Stoichiometry Inaccurate Reagent Stoichiometry Start->Stoichiometry Reduction Variable Antibody Reduction Start->Reduction Reagent_Quality Poor Reagent Quality Start->Reagent_Quality Precise_Measurement Verify Concentrations & Perform Titration Stoichiometry->Precise_Measurement Optimize_Reduction Optimize Reduction & Quantify Free Thiols Reduction->Optimize_Reduction Fresh_Reagents Use Fresh, High-Quality Reagents Reagent_Quality->Fresh_Reagents

Caption: A troubleshooting logic diagram for addressing inconsistent Drug-to-Antibody Ratios (DAR) in Ispinesib ADC production.

References

Technical Support Center: Val-Cit-PAB Linker in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers in mouse models.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Rapid ADC Clearance and Poor In Vivo Efficacy in Mouse Models

Q1: My Val-Cit-PAB ADC shows rapid clearance and reduced efficacy in my mouse xenograft model. What is the likely cause?

A: A primary cause for this observation is the premature cleavage of the Val-Cit linker in mouse plasma.[1] This instability is mainly attributed to the activity of mouse carboxylesterase 1c (Ces1c), an enzyme present at high levels in rodent plasma but not in human plasma.[1][2] This premature payload release leads to off-target toxicity and diminished efficacy as the ADC does not reach the target tumor cells intact.[1][2]

Troubleshooting Steps:

  • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human or primate plasma. A significantly shorter half-life in mouse plasma strongly suggests Ces1c-mediated cleavage.[1]

  • Modify the Linker: Introducing a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker can significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to the intended lysosomal protease, Cathepsin B.[2][3]

  • Utilize Ces1c Knockout Mice: If available, conducting in vivo studies in Ces1c knockout mice can confirm if premature cleavage is mitigated, providing a clearer assessment of your ADC's intended activity.[2]

  • Alternative Linker Chemistries: Evaluate linkers not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[2]

Issue 2: ADC Aggregation and Hydrophobicity

Q2: Could the hydrophobicity of the Val-Cit-PAB linker be causing issues with my ADC?

A: Yes, the hydrophobic nature of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload like MMAE, can lead to ADC aggregation.[2][4] This is particularly problematic at higher drug-to-antibody ratios (DARs) and can negatively impact the ADC's manufacturing, stability, and pharmacokinetics, often leading to rapid clearance by the liver.[1]

Troubleshooting Steps:

  • Characterize Aggregation: Use size exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[1][4]

  • Reduce Hydrophobicity:

    • Alternative Linkers: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit.[1]

    • Hydrophilic Spacers: Incorporate hydrophilic spacers, like PEG, into the linker design.[4]

    • Exolinkers: These reposition the cleavable peptide to enhance hydrophilicity and stability.[4][5]

  • Optimize DAR: A lower DAR (typically 2-4) can help to balance efficacy and the propensity for aggregation.[1][4]

  • Formulation Development: Experiment with different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[1]

Issue 3: Off-Target Toxicity

Q3: I'm observing off-target toxicity, such as neutropenia, in my preclinical studies. What could be the cause?

A: Off-target toxicity can stem from the premature release of the cytotoxic payload in circulation. Besides mouse Ces1c, the Val-Cit linker has been shown to be susceptible to cleavage by human neutrophil elastase (NE).[4][5] This can lead to the release of the payload in the bloodstream, potentially causing adverse effects like neutropenia.[4]

Troubleshooting Steps:

  • Assess NE Sensitivity: Conduct an in vitro assay to determine your ADC's sensitivity to human neutrophil elastase.

  • Linker Modification:

    • The Glu-Val-Cit (EVCit) linker has demonstrated improved resistance to NE-mediated cleavage.[4]

    • The glutamic acid-glycine-citrulline (EGCit) linker has been designed to provide resistance to both Ces1c and human neutrophil elastase.[2]

    • Exolinkers can also offer protection against NE-mediated cleavage.[4]

Quantitative Data Summary

The stability of ADCs with different linkers can vary significantly, especially between mouse and human plasma. The following tables summarize key quantitative data from published studies.

Table 1: Impact of Linker Modification on ADC Stability in Mouse Plasma

Linker TypeKey ModificationPlasma Half-life in MicePrimary Cleavage Enzyme (Off-Target)
Val-Cit (VCit)Standard dipeptide~2 daysCarboxylesterase 1c (Ces1c)
Glu-Val-Cit (EVCit)Addition of a glutamic acid residue~12 days-

Data compiled from a study by Anami et al., which showed a dramatic improvement in ADC half-life in mouse models with the EVCit linker.[3]

Table 2: Comparative Stability of Val-Cit and Modified Linkers

Linker ConfigurationReleased Payload in Mouse Plasma (%)
Mc-VC-PABHigh
Exo-EVC< 5% after 4 days

This table highlights the enhanced stability of an "exolinker" design compared to the traditional Val-Cit PAB linker in a mouse plasma environment.[4]

Experimental Protocols

Protocol 1: In Vitro Mouse Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload release in mouse plasma.

Materials:

  • ADC construct

  • Freshly collected mouse plasma (e.g., from CD-1 mice)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Acetonitrile (B52724) with an internal standard for quenching

  • LC-MS/MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration (e.g., 0.1 mg/mL) in mouse plasma.

  • For a control, dilute the ADC in PBS to the same final concentration.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), collect aliquots from each sample.

  • To stop the reaction and precipitate proteins, add cold acetonitrile containing an internal standard to the aliquots.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant and analyze by LC-MS/MS to quantify the amount of intact ADC and released payload.

  • Calculate the half-life of the ADC in mouse plasma.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm that linker modifications do not negatively impact the intended cleavage by lysosomal proteases.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM final concentration) in the assay buffer.[2]

  • Initiate the reaction by adding Cathepsin B.

  • For a negative control, prepare a reaction without Cathepsin B.

  • Incubate the samples at 37°C.

  • At various time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS to measure the amount of released payload and remaining intact ADC.

Visualizations

Figure 1. Val-Cit-PAB Cleavage Pathways ADC ADC with Val-Cit-PAB Linker in Circulation Intended Intended Pathway: Tumor Cell Internalization ADC->Intended Unintended Unintended Pathway: Premature Cleavage in Mouse Plasma ADC->Unintended Lysosome Lysosome Intended->Lysosome Ces1c Carboxylesterase 1c (Ces1c) Unintended->Ces1c mediated by CathepsinB Cathepsin B Lysosome->CathepsinB contains PayloadRelease Payload Release in Tumor Cell CathepsinB->PayloadRelease cleaves linker PrematureRelease Premature Payload Release in Circulation Ces1c->PrematureRelease cleaves linker Efficacy Therapeutic Efficacy PayloadRelease->Efficacy Toxicity Off-Target Toxicity PrematureRelease->Toxicity Figure 2. Troubleshooting Workflow for ADC Instability Start Start: Rapid ADC clearance in mouse model Assay Perform in vitro plasma stability assay (mouse vs. human) Start->Assay Stable Stable in mouse plasma? Assay->Stable Unstable Unstable in mouse plasma Stable->Unstable No CheckHydro Investigate other causes: - Aggregation (SEC) - Hydrophobicity Stable->CheckHydro Yes Modify Modify Linker: - Add Glu (EVCit) - Use alternative linker Unstable->Modify Retest Re-evaluate in vitro and in vivo CheckHydro->Retest Modify->Retest

References

strategies to improve the therapeutic index of Ispinesib ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Ispinesib-based Antibody-Drug Conjugates (ADCs). Our goal is to help you overcome common experimental challenges and optimize your strategies to improve the therapeutic index of your Ispinesib ADCs.

Troubleshooting Guides

This section addresses specific issues you may encounter during the development and characterization of Ispinesib ADCs.

Issue 1: Suboptimal In Vitro Cytotoxicity or Loss of Potency

Question: My Ispinesib ADC shows lower than expected potency in my cancer cell line, or the potency varies between batches. What are the possible causes and how can I troubleshoot this?

Potential Cause Troubleshooting Steps
Inefficient Linker Cleavage 1. Verify Target Protease Expression: Confirm the expression of the target protease (e.g., Legumain, Cathepsin B) in your cell line via qPCR or Western blot. Low expression can lead to inefficient payload release. 2. Lysosomal Colocalization Assay: Perform immunofluorescence microscopy to confirm that the ADC is internalized and trafficked to the lysosome where the cleavable linker is processed. 3. In Vitro Cleavage Assay: Conduct an in vitro enzymatic assay using purified protease to confirm that your linker is susceptible to cleavage.
ADC Aggregation 1. Size Exclusion Chromatography (SEC): Analyze your ADC preparation for the presence of high molecular weight species (aggregates). Aggregates can reduce the effective concentration of the monomeric, active ADC. 2. Formulation Optimization: If aggregation is detected, consider optimizing the formulation buffer. This may include adjusting the pH, ionic strength, or adding stabilizing excipients.
Low Drug-to-Antibody Ratio (DAR) 1. Mass Spectrometry Analysis: Determine the DAR of your ADC batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. A low DAR will result in reduced potency. 2. Optimize Conjugation Chemistry: If the DAR is consistently low, revisit your conjugation protocol. This may involve adjusting the molar ratio of the linker-payload to the antibody, reaction time, or temperature.
Cellular Resistance 1. Target Antigen Expression: Confirm the expression level of the target antigen on your cell line using flow cytometry. Low or heterogeneous expression will limit ADC binding and internalization. 2. Drug Efflux Pump Expression: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can lead to the efflux of the released Ispinesib payload. Assess the expression of these pumps and consider using a cell line with lower expression or co-administering an efflux pump inhibitor as a control.
Issue 2: High Off-Target Toxicity in Preclinical Models

Question: My Ispinesib ADC is causing significant toxicity (e.g., neutropenia, hepatotoxicity) in my in vivo studies at doses where I am not observing optimal efficacy. How can I address this?

Potential Cause Troubleshooting Steps
Premature Linker Cleavage in Circulation 1. Plasma Stability Assay: Incubate the ADC in plasma from the preclinical species you are using and measure the amount of free payload released over time. This will indicate the stability of your linker in circulation. 2. Switch to a More Stable Linker: If your current linker shows poor plasma stability, consider switching to a linker with higher stability. For instance, legumain-cleavable linkers are known to have greater stability in plasma compared to some cathepsin-cleavable linkers.[1][2][3]
"On-Target, Off-Tumor" Toxicity 1. Target Expression in Healthy Tissues: Analyze the expression of your target antigen in healthy tissues of your animal model. High expression in vital organs can lead to toxicity. 2. Affinity Optimization: If "on-target, off-tumor" toxicity is a concern, consider engineering your antibody to have a lower affinity for the target antigen. This can reduce uptake in healthy tissues while still allowing for effective delivery to the tumor.
Payload-Related Toxicity 1. Dose Fractionation: Instead of a single high dose, consider administering the ADC in multiple, smaller doses. This can help maintain a therapeutic concentration at the tumor while reducing peak systemic exposure and associated toxicities. 2. Prodrug Approach: Consider an antibody-prodrug conjugate (APDC) approach where the Ispinesib payload is chemically modified to be inactive and is only activated upon cleavage by tumor-specific enzymes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using a legumain-cleavable linker for an Ispinesib ADC?

A1: The primary advantage is improved plasma stability.[5][6] Legumain is a protease that is overexpressed in the tumor microenvironment and within the lysosomes of cancer cells, and it is less active in circulation.[7] This specificity leads to more targeted payload release at the tumor site and less premature release in the bloodstream, which can significantly reduce off-target toxicities like neutropenia.[1][5]

Q2: How can I mitigate the risk of Ispinesib ADC aggregation?

A2: ADC aggregation is often driven by the hydrophobicity of the payload.[8] To mitigate this, you can:

  • Optimize the Formulation: Use formulation buffers with appropriate pH, ionic strength, and excipients that help to maintain the ADC in its monomeric state.[9][10]

  • Site-Specific Conjugation: Use site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR. This can reduce the likelihood of aggregation compared to traditional stochastic conjugation methods.

  • Hydrophilic Linkers: Incorporate hydrophilic linkers, such as PEG linkers, to increase the overall solubility of the ADC.[11]

Q3: What are the known mechanisms of resistance to Kinesin Spindle Protein (KSP) inhibitors like Ispinesib?

A3: Resistance to KSP inhibitors can arise from several mechanisms:

  • Upregulation of Kinesin-12 (Kif15): Cells can develop resistance to KSP inhibitors by upregulating an alternative kinesin, Kif15, which can compensate for the loss of KSP function in spindle formation.[1][2]

  • Mutations in KSP (Eg5): While less common, mutations in the KSP protein itself can prevent the inhibitor from binding effectively.[3]

  • General ADC Resistance Mechanisms: Other mechanisms applicable to ADCs in general include downregulation of the target antigen, impaired ADC internalization and trafficking, and increased drug efflux.[12][13][14]

Q4: Can the Ispinesib payload contribute to an immune response against the tumor?

A4: Yes, there is evidence that KSP inhibitors can induce immunogenic cell death (ICD).[15][16] This means that in addition to their direct cytotoxic effects, they can stimulate an anti-tumor immune response by promoting the infiltration of T cells into the tumor.[15][16] This is a desirable property that can enhance the overall efficacy of the ADC.

Quantitative Data Summary

The following tables summarize key quantitative data for Ispinesib and related ADCs to facilitate comparison.

Table 1: In Vitro Potency of Ispinesib and Ispinesib-Based ADCs

CompoundCell LineTarget AntigenIC50 (nM)Reference
IspinesibVarious Pediatric Cancer Cell LinesN/AMedian: 4.1[17]
IspinesibPancreatic Cancer Cell LinesN/AVaries by cell line[18]
TWEAKR-KSPi-ADC1CT26TWEAKRNot Reported[15]
Legumain-Cleavable α-TROP2 ADC (Exatecan payload)BxPC-3TROP2Data available in source[19]
Legumain-Cleavable α-TROP2 ADC (Exatecan payload)CFPAC-1TROP2Data available in source[19]

Table 2: In Vivo Efficacy of Ispinesib and Ispinesib-Based ADCs

CompoundAnimal ModelTumor TypeDosing RegimenOutcomeReference
IspinesibXenograftPediatric Solid Tumors5 or 10 mg/kg, i.p., every 4 days for 3 dosesSignificant tumor growth delay in 88% of evaluable xenografts[17]
IspinesibXenograftPancreatic Cancer3 and 10 mg/kg, i.p., every 4 days for 6 dosesSignificant reduction in tumor volume[18]
TWEAKR-KSPi-ADC2Syngeneic (Balb/c)Colon Carcinoma (CT26)5 mg/kg, i.p., twice weekly for 2 weeksSignificant tumor growth inhibition (T/Cvol of 0.08)[15]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an Ispinesib ADC.

Materials:

  • Target cancer cell line (adherent)

  • Complete growth medium

  • 96-well flat-bottom plates

  • Ispinesib ADC and control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your Ispinesib ADC and control ADC in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate. Include wells with medium only as a negative control.

    • Incubate for a period appropriate for the cell line and drug mechanism (e.g., 72-96 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[13][20][21]

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of an Ispinesib ADC.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Tumor cells for implantation

  • Ispinesib ADC and vehicle control

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the Ispinesib ADC and vehicle control via the desired route (e.g., intravenous or intraperitoneal) at the specified dose and schedule.

  • Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the mice for any other signs of toxicity.

  • Endpoint and Data Analysis:

    • The study can be terminated when the tumors in the control group reach a certain size, or after a predetermined period.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.[22][23][24]

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Ispinesib ADC Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Ispinesib Free Ispinesib Lysosome->Ispinesib 4. Linker Cleavage & Payload Release Microtubules Microtubules Ispinesib->Microtubules 5. KSP Inhibition Apoptosis Apoptosis Microtubules->Apoptosis 6. Mitotic Arrest & Cell Death Troubleshooting_Workflow Start Problem Observed: Low Efficacy or High Toxicity Check_Potency Assess In Vitro Potency (Cytotoxicity Assay) Start->Check_Potency Check_Toxicity Evaluate In Vivo Toxicity (Dose Escalation Study) Start->Check_Toxicity Analyze_ADC Characterize ADC (SEC, HIC, Mass Spec) Check_Potency->Analyze_ADC If potency is low Analyze_Linker Investigate Linker Stability (Plasma Stability Assay) Check_Toxicity->Analyze_Linker If toxicity is high Optimize_Formulation Optimize Formulation (Buffer, Excipients) Analyze_ADC->Optimize_Formulation If aggregation is present Redesign_Linker Redesign Linker (e.g., Legumain-cleavable) Analyze_Linker->Redesign_Linker If linker is unstable End Improved Therapeutic Index Optimize_Formulation->End Redesign_Linker->End

References

addressing off-target toxicity of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) MC-Val-Cit-PAB-Ispinesib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibody-drug conjugate designed for targeted cancer therapy. It consists of a monoclonal antibody that targets a specific tumor antigen, linked to the cytotoxic payload, Ispinesib, via a cleavable linker system. The mechanism unfolds as follows:

  • Binding and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex through receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: Once inside the cell, the complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide in the linker is cleaved by the lysosomal protease, Cathepsin B, which is often overexpressed in tumor cells.[2][3]

  • Payload Release: Cleavage of the Val-Cit linker triggers the self-immolation of the PAB (p-aminobenzyl carbamate) spacer, leading to the release of the active Ispinesib payload into the cytoplasm.[][5]

  • Cytotoxic Effect: Ispinesib is a potent inhibitor of the kinesin spindle protein (KSP/Eg5), which is essential for the formation of the bipolar mitotic spindle during cell division.[6] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]

Q2: What are the primary drivers of off-target toxicity for ADCs containing a Val-Cit linker?

A2: The primary drivers of off-target toxicity for ADCs with a Val-Cit linker, such as this compound, are:

  • Premature Payload Release: The Val-Cit linker can be prematurely cleaved in the systemic circulation by proteases other than its intended target, Cathepsin B. Human neutrophil elastase is a key enzyme responsible for this off-target cleavage, leading to the release of the cytotoxic payload into the bloodstream and subsequent damage to healthy tissues.[7][8] This can result in hematological toxicities like neutropenia.[7]

  • Non-specific Uptake: The ADC can be taken up by healthy cells through mechanisms independent of target antigen binding. One such mechanism is Fc-mediated uptake, where the Fc region of the antibody is recognized by Fc gamma receptors (FcγRs) on immune cells, leading to internalization and release of the payload in these non-target cells.[9]

  • Bystander Effect in Healthy Tissues: If the released payload, in this case, Ispinesib, is membrane-permeable, it can diffuse out of the target cell and affect neighboring healthy cells, a phenomenon known as the bystander effect. While beneficial in the tumor microenvironment, this can cause toxicity in healthy tissues if the payload is released prematurely in circulation.

Q3: What is the known off-target toxicity profile of the payload, Ispinesib?

A3: Ispinesib, a kinesin spindle protein (KSP) inhibitor, has a known toxicity profile primarily related to its antimitotic activity. The most common dose-limiting toxicity observed in clinical trials is neutropenia (a decrease in a type of white blood cell), which is generally reversible.[6] Other reported toxicities include fatigue, nausea, and diarrhea. Importantly, unlike tubulin-targeting agents, Ispinesib is less likely to cause peripheral neuropathy because KSP is not involved in nonmitotic processes like neuronal transport.[6] In some cases, elevated liver transaminases have also been observed.[6]

Troubleshooting Guides

Problem 1: High levels of free Ispinesib detected in plasma during in vivo studies, leading to systemic toxicity.

Potential Cause Troubleshooting/Mitigation Strategy
Premature cleavage of the Val-Cit linker by plasma proteases (e.g., neutrophil elastase). 1. Assess Linker Stability: Conduct an in vitro plasma stability assay to confirm the rate of payload release in human and mouse plasma.[9] 2. Modify the Linker: Consider using a more stable linker design. For example, adding a glutamic acid residue to create a Glu-Val-Cit linker has been shown to increase plasma stability by making it less susceptible to cleavage by proteases like mouse carboxylesterase 1c (Ces1c).[10][11] 3. Optimize Dosing Regimen: Investigate alternative dosing schedules, such as more frequent lower doses, to potentially reduce peak concentrations of prematurely released payload.
High hydrophobicity of the ADC leading to aggregation and rapid clearance. 1. Assess ADC Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to determine the hydrophobicity profile of the ADC.[9] 2. Modify the Linker/Payload: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to increase the overall hydrophilicity of the ADC. 3. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce hydrophobicity and aggregation. Aim for a more homogeneous DAR using site-specific conjugation technologies.[9]

Problem 2: The ADC shows potent in vitro cytotoxicity against target cells but limited efficacy in in vivo tumor models.

Potential Cause Troubleshooting/Mitigation Strategy
Poor pharmacokinetics (PK) and rapid clearance of the ADC in the animal model. 1. Evaluate In Vivo Stability: As in Problem 1, assess the stability of the ADC in the plasma of the animal model being used. Val-Cit linkers are known to be particularly unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[8][10] 2. Switch Animal Model: If instability in mouse plasma is confirmed, consider using a different animal model where the linker is more stable, or use a modified, more stable linker (e.g., Glu-Val-Cit).[10] 3. Analyze ADC Distribution: Perform biodistribution studies to determine if the ADC is accumulating in off-target organs, such as the liver, leading to rapid clearance.
Inefficient payload release at the tumor site. 1. Confirm Cathepsin B Expression: Ensure that the tumor model expresses sufficient levels of Cathepsin B for efficient linker cleavage. 2. Assess Intratumoral ADC Catabolism: Analyze tumor tissue to quantify the amount of released Ispinesib.
Development of resistance to Ispinesib. 1. Evaluate Target Expression: Confirm that the target antigen expression is maintained in the in vivo model. 2. Assess KSP Expression/Mutation: Analyze tumor cells for any mutations in the kinesin spindle protein that might confer resistance to Ispinesib.

Problem 3: Significant neutropenia is observed at therapeutic doses.

Potential Cause Troubleshooting/Mitigation Strategy
Off-target delivery of Ispinesib to hematopoietic progenitor cells. 1. Mechanism of Neutropenia: Neutropenia is a known toxicity of Ispinesib due to its antimitotic effect on rapidly dividing cells, including neutrophil precursors in the bone marrow.[6] Premature cleavage of the Val-Cit linker by neutrophil elastase can exacerbate this by releasing free Ispinesib systemically.[1][7] 2. Prophylactic Treatment: Consider co-administration with granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production and reduce the severity and duration of neutropenia. 3. Modify the ADC: As previously mentioned, enhancing linker stability (e.g., Glu-Val-Cit) can reduce the systemic release of Ispinesib and potentially lessen the impact on hematopoietic cells.[10]
Fc-mediated uptake of the ADC by immune cells. 1. Fc Receptor Engineering: Engineer the Fc region of the antibody to have reduced binding affinity for Fcγ receptors, thereby minimizing uptake by immune cells.[9] 2. Assess Fc-mediated Uptake: Conduct an in vitro Fcγ receptor uptake assay to quantify the extent of non-specific uptake by immune cells.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Ispinesib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Colo205Colon1.2
HT-29Colon9.5
Madison-109Lung Carcinoma-
M5076Sarcoma-
MX-1Breast-
BT-474Breast45
MDA-MB-468Breast19
Various Pediatric Cell Lines-Median IC50 = 4.1

Data compiled from multiple sources.[12][13]

Table 2: Comparative Plasma Stability of Val-Cit and Modified Linkers

Linker TypeSpeciesHalf-life (t½)Key Findings
Val-CitHumanStable (No significant degradation after 28 days)Relatively stable in human plasma.
Val-CitMouse~2 daysUnstable due to cleavage by carboxylesterase 1c (Ces1c).[10]
Glu-Val-CitHumanStableStable in human plasma.
Glu-Val-CitMouse~12 daysSignificantly more stable than Val-Cit in mouse plasma.[10]
Mc-Val-Cit-PABOHMouse6.0 daysHigh plasma stability.[5]
Mc-Val-Cit-PABOHMonkey9.6 daysHigh plasma stability.[5]

Table 3: Cathepsin B-Mediated Cleavage of Different Linkers

Linker Type (in ADC context)Half-life (t½) in presence of Cathepsin B
Val-Cit4.6 hours
Glu-Val-Cit2.8 hours

Data suggests Glu-Val-Cit is more sensitive to Cathepsin B cleavage than Val-Cit.[2]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of premature payload release from this compound in plasma from different species.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Immediately stop the enzymatic reaction by freezing the samples at -80°C.

  • To analyze the released payload, precipitate plasma proteins with an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analyze the supernatant for the concentration of free Ispinesib using liquid chromatography-mass spectrometry (LC-MS).

  • To analyze the change in drug-to-antibody ratio (DAR), isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).

  • Analyze the intact or reduced ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

  • Plot the concentration of released Ispinesib or the average DAR against time to determine the half-life of the ADC in plasma.

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To determine if Ispinesib released from target cells can kill neighboring antigen-negative cells.

Methodology:

  • Cell Line Preparation:

    • Select an antigen-positive cell line that expresses the target for your ADC's antibody.

    • Select an antigen-negative cell line that is sensitive to Ispinesib. Engineer this cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Setup:

    • Seed the antigen-positive and antigen-negative (GFP-expressing) cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.

    • Include monocultures of each cell line as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a concentration of this compound that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.

    • Include an isotype control ADC (an ADC with the same linker and payload but an antibody that doesn't bind to either cell line).

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Analysis:

    • Use flow cytometry or high-content imaging to distinguish and quantify the viability of the antigen-positive and antigen-negative (GFP-positive) cell populations.

    • The percentage of cell death in the antigen-negative population in the co-culture, corrected for any toxicity observed in the antigen-negative monoculture, represents the bystander effect.

Protocol 3: In Vitro Fc-γ Receptor (FcγR) Uptake Assay

Objective: To assess the extent of non-specific, Fc-mediated uptake of the ADC by immune cells.

Methodology:

  • Cell Lines: Use a cell line that expresses Fcγ receptors, such as a human monocytic cell line (e.g., THP-1) or a reporter cell line engineered to express specific FcγRs.

  • ADC Preparation: Prepare fluorescently labeled this compound.

  • Incubation: Incubate the FcγR-expressing cells with the fluorescently labeled ADC at various concentrations.

  • Controls:

    • Include a negative control of unlabeled ADC.

    • Include a blocking control where the cells are pre-incubated with an excess of unlabeled human IgG to block the Fcγ receptors.

  • Washing: After incubation, wash the cells thoroughly to remove any unbound ADC.

  • Analysis:

    • Use flow cytometry to quantify the mean fluorescence intensity of the cells. A higher fluorescence intensity indicates greater uptake of the ADC.

    • The reduction in fluorescence in the presence of the blocking antibody confirms that the uptake is FcγR-mediated.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Ispinesib Released Ispinesib Lysosome->Ispinesib 4. Cleavage & Release (Cathepsin B) KSP Kinesin Spindle Protein (KSP) Ispinesib->KSP 5. Inhibition MitoticArrest Mitotic Arrest KSP->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis 6. Cell Death

Caption: Mechanism of action of this compound.

Off_Target_Toxicity_Workflow cluster_premature_release Premature Payload Release cluster_nonspecific_uptake Non-specific Uptake ADC This compound in Circulation NeutrophilElastase Neutrophil Elastase ADC->NeutrophilElastase FcReceptor Fcγ Receptor ADC->FcReceptor Fc-mediated Binding FreeIspinesib Free Ispinesib in Plasma NeutrophilElastase->FreeIspinesib Cleavage of Val-Cit Linker HealthyTissue Healthy Tissue FreeIspinesib->HealthyTissue ImmuneCell Immune Cell (e.g., Macrophage) Toxicity Off-Target Toxicity (e.g., Neutropenia, Hepatotoxicity) ImmuneCell->Toxicity Payload Release in Healthy Cell FcReceptor->ImmuneCell Internalization HealthyTissue->Toxicity

Caption: Key pathways of off-target toxicity.

Experimental_Workflow_Plasma_Stability start Start step1 Incubate ADC in plasma at 37°C start->step1 step2 Collect aliquots at time points step1->step2 step3 Stop reaction (freeze at -80°C) step2->step3 step4a Protein precipitation & supernatant collection step3->step4a step4b Immunoaffinity capture of ADC step3->step4b step5a LC-MS analysis of free payload step4a->step5a step5b LC-MS analysis of intact ADC (DAR) step4b->step5b end Determine Half-life step5a->end step5b->end

Caption: Workflow for in vitro plasma stability assay.

References

improving the pharmacokinetics of MC-Val-Cit-PAB-Ispinesib ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MC-Val-Cit-PAB-Ispinesib Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the pharmacokinetics of these specific ADCs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preclinical development of ADCs utilizing the Maleimidocaproyl-Valine-Citrulline-PABA linker system with an Ispinesib payload.

Q1: My ADC shows rapid clearance and poor exposure in our mouse xenograft model, but seems stable in our in vitro human plasma assay. What is the likely cause?

A: This is a frequently observed phenomenon with Val-Cit linkers. The primary cause is the susceptibility of the Val-Cit dipeptide to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not significantly in human or primate plasma.[1][2][3] This premature cleavage of the linker leads to the release of the Ispinesib payload into systemic circulation before the ADC can reach the tumor, resulting in reduced efficacy and potential off-target toxicity.[2][4]

Troubleshooting Steps:

  • Confirm Linker Instability: Conduct a comparative in vitro plasma stability assay using mouse, rat, and human plasma. A significantly shorter ADC half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[2]

  • Consider Alternative Preclinical Models: If mouse models are required, be aware that the PK data may not accurately predict human PK. Non-human primate models often provide a more predictive assessment of Val-Cit linker stability.[1][5]

  • Explore Linker Modification: For future ADC generations, consider linkers with improved stability in mouse plasma. Alternatives like Val-Ala or specialized linkers designed to be resistant to carboxylesterases can mitigate this issue.[6][7]

Q2: I am observing a high percentage of aggregation in my ADC preparation. What are the potential causes and mitigation strategies?

A: Aggregation is a major obstacle in ADC development, often leading to rapid clearance by the liver, loss of product, and potential immunogenicity.[8][9] The this compound construct is particularly prone to aggregation due to the hydrophobicity of both the Val-Cit linker and the Ispinesib payload.[1][10][11]

Potential Causes:

  • High Hydrophobicity: The conjugation of multiple hydrophobic linker-payloads onto the antibody surface creates patches that can interact, leading to aggregation.[9]

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values (e.g., >4) significantly increase the overall hydrophobicity of the ADC, which is strongly correlated with faster clearance and a higher propensity to aggregate.[8][12][13]

  • Unfavorable Buffer Conditions: Suboptimal pH, low salt concentration, or the presence of certain organic co-solvents used to dissolve the linker-payload can promote aggregation.[9]

Troubleshooting & Mitigation Strategies:

StrategyDescriptionKey Considerations
Optimize DAR Aim for a lower average DAR, typically between 2 and 4. This range often provides a better balance between efficacy and a favorable pharmacokinetic profile.[12]A lower DAR may reduce potency, so this must be balanced with efficacy data.
Modify the Linker Incorporate hydrophilic spacers (e.g., PEG moieties) into the linker design to increase the overall solubility of the ADC.[3]Linker modification requires re-synthesis and full re-characterization of the ADC.
Formulation Development Screen different buffer conditions (pH, salts) and stabilizing excipients (e.g., polysorbate, sucrose) that can suppress aggregation.[10]Formulation changes must be compatible with in vivo administration.
Analytical Characterization Use Size Exclusion Chromatography (SEC) to accurately quantify the percentage of high molecular weight species (aggregates) in your preparation.[2]Establish a strict quality control threshold for acceptable aggregate levels.
Q3: My ADC appears to be losing its Ispinesib payload in circulation, leading to potential off-target toxicity. What part of the linker is likely unstable?

A: Premature payload release is a critical issue that undermines the therapeutic index of an ADC.[6][14] For your specific construct, there are two primary points of potential instability in the linker.

  • Maleimide-Thiol Adduct Instability: The thioether bond formed between the maleimide (B117702) group (MC) and an antibody cysteine residue can be unstable. It is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin or glutathione, which effectively reverses the conjugation and releases the entire linker-drug complex.[15][16]

  • Enzymatic Cleavage of Val-Cit: As discussed in Q1, the Val-Cit component is susceptible to premature cleavage by enzymes in the plasma (like Ces1c in mice or human neutrophil elastase), which releases the PAB-Ispinesib portion.[1][3]

Troubleshooting Workflow: The following diagram illustrates a logical workflow for investigating poor ADC pharmacokinetics.

G cluster_0 A Poor In Vivo PK Observed (e.g., Rapid Clearance, Low Exposure) B Step 1: Perform Comparative In Vitro Plasma Stability Assay (Mouse vs. Human) A->B C ADC Unstable in Mouse Plasma, Stable in Human Plasma? B->C D Conclusion: Likely cleavage by mouse-specific carboxylesterase (Ces1c). Consider alternative models or linkers. C->D Yes E Step 2: Quantify Aggregation using Size Exclusion Chromatography (SEC) C->E No F High Percentage of Aggregates (>5%)? E->F G Conclusion: Hydrophobicity-driven aggregation. Optimize DAR, linker, or formulation. F->G Yes H Step 3: Investigate Maleimide Linkage Stability (e.g., Albumin Challenge Assay) F->H No I Conclusion: Suspect retro-Michael reaction. Consider alternative conjugation chemistries (e.g., sulfones). H->I

Caption: Troubleshooting workflow for poor ADC pharmacokinetics.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify payload release in plasma from different species over time.[2][4]

Methodology:

  • Preparation: Dilute the test ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma from each species of interest (e.g., CD-1 mouse, Sprague Dawley rat, human).

  • Incubation: Incubate the samples in a temperature-controlled environment at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: For payload release analysis, immediately stop the reaction by adding 3 volumes of a cold protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard) to the plasma aliquot. Vortex and centrifuge at high speed to pellet the precipitated protein.

  • Analysis:

    • Released Payload: Analyze the supernatant for the released PAB-Ispinesib or Ispinesib using a validated LC-MS/MS method.

    • Intact ADC: Alternatively, analyze the plasma samples for the concentration of intact, conjugated ADC using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the payload.

  • Data Analysis: Plot the concentration of released payload or the percentage of intact ADC against time. Calculate the half-life (t½) of the ADC in the plasma of each species.

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the ADC in vivo.[17][18][19]

Methodology:

  • Animal Model: Use tumor-bearing xenograft mice (e.g., athymic nude mice). For a typical study, use groups of 3-5 mice per timepoint.[18]

  • Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 5-10 mg/kg) via the tail vein.[18]

  • Blood Sampling: Collect blood samples at various time points post-dose (e.g., 10 min, 1, 6, 24, 48, 72, and 168 hours).[17] Serial bleeding techniques from a single mouse can be used to reduce animal usage and inter-animal variability.[19] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Use validated bioanalytical methods to measure the concentrations of:

    • Total Antibody: Measured by a generic human IgG ELISA. This represents both conjugated and deconjugated antibody.

    • Conjugated ADC ("Intact ADC"): Measured by an ELISA that requires binding to both the antibody and the Ispinesib payload to generate a signal.

    • Free Ispinesib Payload: Measured by LC-MS/MS after protein precipitation.

  • PK Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Clearance (CL), Volume of distribution (Vd), half-life (t½), and Area Under the Curve (AUC) for each analyte.

Visualization of Key Mechanisms

Mechanism of Intracellular Drug Release

The MC-Val-Cit-PAB linker is designed for controlled, intracellular release of the Ispinesib payload.

G cluster_0 Tumor Cell Internalization 2. Receptor-Mediated Internalization Endosome 3. Endosome Formation Internalization->Endosome Lysosome 4. Lysosomal Fusion Endosome->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release 6. PAB Self-Immolation & Payload Release Cleavage->Release Target 7. Ispinesib Inhibits Kinesin Spindle Protein (KSP) Release->Target Apoptosis 8. Mitotic Arrest & Apoptosis Target->Apoptosis ADC 1. ADC Binds to Tumor Antigen ADC->Internalization

References

Technical Support Center: Scaling Up MC-Val-Cit-PAB-Ispinesib ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of MC-Val-Cit-PAB-Ispinesib antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this specific ADC from laboratory to manufacturing scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the production of this compound ADCs?

A1: Scaling up the production of this ADC presents several key challenges that require careful consideration and process optimization. These include:

  • Maintaining a consistent Drug-to-Antibody Ratio (DAR): Achieving a specific and uniform DAR is crucial for the ADC's efficacy and safety.[1] Variations in reaction conditions during scale-up can lead to inconsistent DAR values.[1]

  • Controlling Aggregation: The hydrophobic nature of the Ispinesib payload and the linker can increase the propensity for ADC aggregation, especially at higher concentrations.[2] Aggregation can impact product stability, efficacy, and immunogenicity.[3]

  • Ensuring Complete and Efficient Purification: The removal of unconjugated antibodies, free drug-linker, residual solvents, and other process-related impurities is critical. As the scale increases, purification processes must be robust and scalable to maintain product purity.

  • Handling of Highly Potent Components: Both the Ispinesib payload and the final ADC are highly potent compounds requiring specialized containment facilities and handling procedures to ensure operator safety and prevent cross-contamination.[4]

  • Process Robustness and Reproducibility: Ensuring that the manufacturing process is robust and consistently produces an ADC with the desired critical quality attributes (CQAs) at a larger scale is a primary objective.[5]

Q2: How can I control the Drug-to-Antibody Ratio (DAR) during scale-up?

A2: Controlling the DAR is a multi-faceted challenge that requires precise control over several process parameters:

  • Stoichiometry of Reactants: The molar ratio of the this compound linker-payload to the antibody is a critical factor. Careful optimization at a small scale is necessary to determine the optimal ratio to achieve the target DAR.

  • Antibody Reduction Step: For cysteine-based conjugation, the reduction of interchain disulfide bonds must be consistent. The choice of reducing agent (e.g., TCEP or DTT), its concentration, reaction temperature, and time all influence the number of available thiol groups for conjugation.[6]

  • Reaction Kinetics: Temperature, pH, and mixing efficiency can affect the rate and extent of the conjugation reaction. These parameters must be carefully monitored and controlled during scale-up.

  • Analytical Monitoring: Implementing in-process analytical techniques, such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), can provide real-time information on the DAR distribution, allowing for adjustments to the process if necessary.[7]

Q3: What strategies can be employed to minimize aggregation during the manufacturing process?

A3: Minimizing aggregation is crucial for ensuring the quality and safety of the ADC. Several strategies can be implemented:

  • Formulation Optimization: The use of specific excipients, such as polysorbates (e.g., Polysorbate 20 or 80) and sugar osmolytes, in the formulation buffer can help stabilize the ADC and prevent aggregation.[8]

  • Process Parameter Control: High shear forces during mixing or filtration can induce aggregation. Optimizing these process parameters is essential. Maintaining appropriate temperature, pH, and ionic strength throughout the process is also critical.[9]

  • Immobilization Techniques: Immobilizing the antibody on a solid support during the conjugation reaction can physically separate the antibody molecules, preventing them from aggregating.[2][3]

  • Purification Strategy: Utilizing chromatography techniques like Size Exclusion Chromatography (SEC) can effectively remove aggregates from the final product.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Average DAR Incomplete reduction of antibody disulfide bonds.Optimize reducing agent concentration, reaction time, and temperature. Ensure the reducing agent is fresh and of high quality.
Insufficient molar excess of the linker-payload.Increase the molar ratio of the this compound linker-payload to the antibody.
Degradation of the linker-payload.Verify the stability of the linker-payload under the reaction conditions. Use fresh, high-purity material.
High Average DAR Over-reduction of the antibody, exposing more cysteine residues.Decrease the concentration of the reducing agent or shorten the reduction time.
Excessive molar ratio of the linker-payload.Reduce the molar excess of the linker-payload in the conjugation reaction.
High Level of Aggregation Hydrophobicity of the Ispinesib payload and linker.Optimize the formulation with stabilizing excipients. Reduce the antibody concentration during conjugation.
Sub-optimal process conditions (e.g., pH, temperature, shear stress).Carefully control pH and temperature. Optimize mixing speed and filtration parameters to minimize shear stress.
High DAR species are more prone to aggregation.If a lower DAR is acceptable, adjust the conjugation conditions to target a lower average DAR.
Incomplete Removal of Free Drug/Linker Inefficient purification method.Optimize the purification process. Consider using Tangential Flow Filtration (TFF) with an appropriate membrane cutoff or a combination of chromatography steps (e.g., SEC, HIC).
Adsorption of the hydrophobic drug-linker to surfaces.Use low-binding materials for processing equipment and containers. Consider pre-treating surfaces.
Poor Peak Shape in HIC Analysis High hydrophobicity of high-DAR species leading to strong column interaction.Introduce a small percentage of an organic modifier (e.g., isopropanol) in the mobile phase to facilitate elution. Optimize the gradient to improve separation.

Experimental Protocols & Data

Representative Process Parameters for Scaling Up this compound ADC Production

The following table provides a summary of representative process parameters at different scales. These values are illustrative and should be optimized for your specific antibody and process.

Parameter Lab Scale (10-100 mg) Pilot Scale (1-10 g) Manufacturing Scale (100 g - 1 kg)
Antibody Concentration 5 - 10 mg/mL10 - 20 mg/mL15 - 25 mg/mL
Reducing Agent (TCEP) 2 - 5 molar equivalents2.5 - 4 molar equivalents3 - 3.5 molar equivalents
Reduction Temperature 25 - 37 °C20 - 30 °C20 - 25 °C
Reduction Time 1 - 2 hours1.5 - 2.5 hours2 - 3 hours
Linker-Payload Molar Excess 5 - 10 fold6 - 8 fold7 - 7.5 fold
Conjugation Temperature 4 - 25 °C15 - 25 °C20 - 25 °C
Conjugation Time 1 - 4 hours2 - 6 hours4 - 8 hours
Quenching Agent (e.g., N-acetylcysteine) 5 - 10 fold molar excess to linker-payload5 - 8 fold molar excess to linker-payload6 - 7 fold molar excess to linker-payload
Expected Yield and Purity at Different Scales

This table outlines the typical expected outcomes for yield and purity. Actual results will depend on process optimization.

Parameter Lab Scale Pilot Scale Manufacturing Scale
Overall Process Yield 60 - 80%70 - 85%80 - 90%
Purity (by SEC) > 95% monomer> 97% monomer> 98% monomer
Average DAR (by HIC/RP-HPLC) 3.5 - 4.53.8 - 4.23.9 - 4.1
Residual Free Drug-Linker < 1%< 0.5%< 0.1%

Visualizations

Experimental Workflow for ADC Production

ADC_Production_Workflow cluster_upstream Upstream Processing cluster_synthesis Linker-Payload Synthesis cluster_conjugation Conjugation Process cluster_downstream Downstream Processing mAb_Production Monoclonal Antibody (mAb) Production Reduction Antibody Reduction (e.g., with TCEP) mAb_Production->Reduction Purified mAb Linker_Synth MC-Val-Cit-PAB Synthesis Payload_Attach Ispinesib Attachment to Linker Linker_Synth->Payload_Attach Conjugation Conjugation Reaction Payload_Attach->Conjugation This compound Reduction->Conjugation Quenching Quenching (e.g., with N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., TFF, SEC, HIC) Quenching->Purification Formulation Formulation & Sterile Filtration Purification->Formulation Fill_Finish Fill/Finish Formulation->Fill_Finish Final_Product Final_Product Fill_Finish->Final_Product Final ADC Product

Caption: A high-level overview of the this compound ADC manufacturing process.

Logical Relationship for Troubleshooting High Aggregation

Aggregation_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions High_Aggregation High Aggregation Detected High_Hydrophobicity High Payload Hydrophobicity High_Aggregation->High_Hydrophobicity High_DAR High DAR High_Aggregation->High_DAR Process_Stress Process-Induced Stress (Shear, Temp, pH) High_Aggregation->Process_Stress High_Concentration High Antibody Concentration High_Aggregation->High_Concentration Immobilize_Ab Immobilize Antibody During Conjugation High_Aggregation->Immobilize_Ab Alternative Strategy Optimize_Formulation Optimize Formulation (add excipients) High_Hydrophobicity->Optimize_Formulation Adjust_DAR Adjust Conjugation for Lower DAR High_DAR->Adjust_DAR Optimize_Process Optimize Process Parameters (reduce stress) Process_Stress->Optimize_Process Reduce_Concentration Reduce Antibody Concentration High_Concentration->Reduce_Concentration

Caption: A troubleshooting guide for addressing high aggregation in ADC production.

References

dealing with hydrophobicity of MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-Ispinesib. The information addresses common challenges related to its hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a potent ADC payload that inhibits the Eg5 kinesin spindle protein (KSP).[1][2][3] It is comprised of:

  • MC (Maleimidocaproyl): A linker component that allows for covalent attachment to thiol groups (e.g., cysteine residues) on an antibody.[4]

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is designed to be cleaved by Cathepsin B, an enzyme often overexpressed in the lysosomal compartment of cancer cells.[4][5][6]

  • PAB (p-aminobenzyl): A self-immolative spacer that releases the active drug upon cleavage of the Val-Cit linker.[4]

  • Ispinesib (B1684021): The cytotoxic payload, a potent and specific inhibitor of the KSP (also known as Eg5), which is essential for the formation of the bipolar mitotic spindle during cell division.[1][7][8] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in actively dividing cells.[1][3][7]

Q2: Why is the hydrophobicity of this compound a concern?

A2: The hydrophobicity of ADC payloads like Ispinesib can present significant challenges during ADC development and in experimental settings.[][10] These challenges include:

  • Poor aqueous solubility: This can lead to difficulties in preparing stock solutions and maintaining the compound's stability in aqueous buffers.

  • Aggregation: Hydrophobic molecules tend to self-associate to minimize contact with water, leading to the formation of aggregates.[][10][11] Protein aggregation can compromise the efficacy and safety of the ADC.[][10]

  • Difficulties in formulation: Developing stable and effective formulations for in vitro and in vivo studies can be challenging.

  • Impact on manufacturability and pharmacokinetics: Poor solubility and aggregation can negatively affect the manufacturing process and the pharmacokinetic properties of the resulting ADC.

Q3: What are the recommended solvents for dissolving this compound?

A3: Based on available data, the following solvents are recommended for dissolving this compound:

SolventConcentrationNotes
DMSO100 mg/mL (89.63 mM)Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is crucial as absorbed moisture can significantly reduce solubility.[2]
Chloroform≥ 100 mg/mL (89.63 mM)Saturation is unknown.[2]

For the parent compound, Ispinesib, the solubility in DMSO is reported to be 103 mg/mL (199.2 mM).[7]

Troubleshooting Guide: Hydrophobicity-Related Issues

This guide provides a structured approach to resolving common experimental issues arising from the hydrophobic nature of this compound.

Problem 1: Difficulty dissolving the compound or precipitation from stock solution.

  • Possible Cause: Inadequate solvent or presence of moisture.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Use fresh, anhydrous grade DMSO. Hygroscopic DMSO can absorb atmospheric moisture, which will significantly decrease the solubility of hydrophobic compounds.[2]

    • Apply Sonication: If the compound does not readily dissolve, use an ultrasonic bath to aid dissolution.[2]

    • Proper Storage: Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[2][12] Ensure vials are tightly sealed and protected from light. For optimal stability, consider storing under an inert gas like nitrogen.[2]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated temperature changes.[2]

Problem 2: Precipitation or aggregation observed when diluting the DMSO stock solution into aqueous buffers for in vitro assays.

  • Possible Cause: The compound is crashing out of solution due to the high aqueous content of the final buffer.

  • Troubleshooting Steps:

    • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium that still maintains the solubility of your compound. Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to account for any solvent effects.

    • Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.1%), in the final assay buffer. Surfactants can help to keep hydrophobic compounds in solution.[13]

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to prevent immediate precipitation.

    • Formulation with Solubilizing Agents: For in vivo studies, specific formulations are often necessary. A reported formulation for Ispinesib is 10% ethanol, 10% Cremophor, and 80% D5W (dextrose 5%).[14][15][16] Another suggested in vivo formulation involves adding a DMSO stock solution to corn oil.[7]

Below is a decision-making workflow for addressing solubility issues:

G start Start: Solubility Issue (Precipitation/Aggregation) check_solvent Is the DMSO fresh and anhydrous? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO. Apply sonication. check_solvent->use_fresh_dmso No check_dilution Is precipitation occurring upon aqueous dilution? check_solvent->check_dilution Yes use_fresh_dmso->check_dilution reduce_dmso Optimize final DMSO concentration (e.g., <0.5%). check_dilution->reduce_dmso Yes success Resolution: Compound is soluble. check_dilution->success No add_surfactant Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. reduce_dmso->add_surfactant stepwise_dilution Perform stepwise dilutions. add_surfactant->stepwise_dilution in_vivo_formulation For in vivo use, consider specialized formulations (e.g., with Cremophor or corn oil). stepwise_dilution->in_vivo_formulation in_vivo_formulation->success

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 1115.4 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

    • Weigh out 1.12 mg of the compound and place it in a sterile amber microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • Visually inspect the solution for any undissolved particulate matter.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber tubes.

    • Store the aliquots at -80°C.

Protocol 2: Dilution of Stock Solution for In Vitro Cell-Based Assays

  • Objective: To prepare a working solution for treating cells in culture, minimizing precipitation.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 nM in a well containing 100 µL of medium, you can prepare an intermediate dilution.

    • Example Dilution: Add 1 µL of the 10 mM stock to 999 µL of culture medium to make a 10 µM intermediate solution. Vortex gently.

    • Add 1 µL of the 10 µM intermediate solution to the 100 µL of medium in the well. The final DMSO concentration will be 0.001%.

    • Always prepare a vehicle control with the same final concentration of DMSO as the treated samples.

    • Add the working solution to the cells immediately after preparation.

Signaling Pathway

Ispinesib's Mechanism of Action

Ispinesib targets the kinesin spindle protein (KSP), also known as Eg5. KSP is a motor protein that is crucial for establishing a bipolar mitotic spindle during the early stages of mitosis.[1][3][17] By inhibiting KSP, Ispinesib prevents the separation of centrosomes, leading to the formation of a monoastral spindle.[8] This triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis, which ultimately leads to apoptotic cell death.[7][8]

G Ispinesib Ispinesib KSP Kinesin Spindle Protein (KSP/Eg5) Ispinesib->KSP Inhibits Monoastral Monoastral Spindle Spindle Bipolar Spindle Formation KSP->Spindle Required for KSP->Monoastral Inhibition leads to MitoticArrest Mitotic Arrest Monoastral->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of Ispinesib.

References

Technical Support Center: Optimizing Buffer Conditions for MC-Val-Cit-PAB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your maleimide-cysteine conjugation reactions involving Val-Cit-PAB linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to common challenges encountered during the preparation of antibody-drug conjugates (ADCs) and other bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-cysteine conjugation?

A1: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly chemoselective for thiol groups over amine groups (e.g., lysine (B10760008) residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3]

  • Below pH 6.5: The reaction rate slows down significantly because the thiol group is less nucleophilic in its protonated state.[2]

  • Above pH 7.5: The selectivity for thiols is reduced, and competitive reactions with amines can occur.[1][2] Additionally, the maleimide (B117702) group itself is more susceptible to hydrolysis at alkaline pH, which renders it unreactive towards thiols.[1][2]

Q2: Which buffers are recommended for the conjugation reaction?

A2: Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used buffers for maleimide conjugation, provided they are free of any thiol-containing compounds.[5][6] It is crucial to use a degassed buffer to prevent the reoxidation of reduced cysteine residues.[5][7]

Q3: Is a reducing agent necessary before conjugation?

A3: Yes, a reducing agent is typically required to cleave disulfide bonds within proteins, such as antibodies, to generate free cysteine thiol groups for conjugation.[3][5][7] Disulfide bonds themselves do not react with maleimides.[3][5][7]

Q4: Which reducing agent should I use: TCEP or DTT?

A4: Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reducing agent.[5][7] Unlike Dithiothreitol (DTT), TCEP does not contain thiol groups and therefore does not compete with the protein's cysteines for reaction with the maleimide.[8] If DTT is used, it must be completely removed before the maleimide-containing linker is added, for instance, by using a desalting column or dialysis.[5][9]

Q5: What is the recommended temperature and reaction time for the conjugation?

A5: The reaction can be performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[2][3] Lower temperatures are often preferred for sensitive proteins to minimize potential degradation.[2]

Q6: How can I improve the solubility of a hydrophobic maleimide-linker?

A6: For maleimide-containing linkers with poor aqueous solubility, a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used.[1][7] It is recommended that the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[1]

Q7: How can I prevent aggregation of my antibody-drug conjugate (ADC)?

A7: Aggregation can be a concern, especially when conjugating hydrophobic payloads. To mitigate this, consider the following:

  • Use hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG).[9][]

  • Optimize the drug-to-antibody ratio (DAR); higher drug loading can increase hydrophobicity and the propensity for aggregation.[9][11][12]

  • Utilize specialized ADC stabilizing buffers for storage, which may contain excipients to prevent aggregation.[13][14] A citrate (B86180) buffer with a slightly acidic pH of 6.5 is often a preferred choice for ADC storage.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency - Incomplete reduction of disulfide bonds.- Incorrect pH of the reaction buffer.- Hydrolysis of the maleimide group before conjugation.- Insufficient molar excess of the maleimide linker.- Ensure complete reduction by using an adequate concentration of TCEP and sufficient incubation time.- Verify the buffer pH is within the optimal range of 6.5-7.5.- Prepare aqueous solutions of the maleimide linker immediately before use.[1]- Increase the molar ratio of the maleimide linker to the protein (a 10:1 to 20:1 molar excess is a common starting point).[3][9]
Protein/ADC Precipitation - Increased hydrophobicity of the protein after conjugation.- High protein concentration.- Suboptimal buffer conditions (pH, ionic strength).- Use a maleimide linker with a hydrophilic spacer (e.g., PEG).[9][]- Perform the conjugation at a lower protein concentration.[9]- Screen different buffer formulations; consider using a stabilizing buffer for storage.[13][14]
Linker Instability (Retro-Michael Reaction) The thioether bond formed between the cysteine and the maleimide can be reversible, leading to drug payload migration.[1][4][15]- After conjugation, consider hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by incubating the ADC at a slightly basic pH or elevated temperature.[16]
Side Reactions with N-terminal Cysteines Conjugation with an N-terminal cysteine can lead to the formation of a thiazine (B8601807) impurity through an intramolecular rearrangement, especially at neutral or basic pH.[17][18][19][20]- Perform the conjugation at an acidic pH (around 5) to prevent this rearrangement.[17][18][20]- Alternatively, protect the N-terminal amine of the cysteine before conjugation.[20]
Maleimide Hydrolysis The maleimide ring can be opened by hydrolysis, especially at higher pH, rendering it inactive for conjugation.[1][16][21]- Avoid storing maleimide-containing reagents in aqueous solutions.[1]- Prepare aqueous solutions of the maleimide immediately before the conjugation reaction.[1]- Maintain the reaction pH at or below 7.5.[1][2]

Experimental Protocols

Protocol 1: Antibody Reduction and MC-Val-Cit-PAB Conjugation

1. Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2)

  • MC-Val-Cit-PAB-payload linker

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Degassed PBS, pH 7.2, containing 5 mM EDTA

  • Quenching Reagent: N-acetylcysteine

  • Co-solvent: Anhydrous DMSO

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)

2. Antibody Reduction:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed Reaction Buffer.[3][5]

  • Prepare a fresh stock solution of TCEP in the Reaction Buffer.

  • Add the TCEP solution to the antibody solution to a final concentration that provides a 10-100 fold molar excess over the antibody.[5][6]

  • Incubate at room temperature for 30-60 minutes.

3. Conjugation Reaction:

  • Immediately before addition to the reduced antibody, dissolve the MC-Val-Cit-PAB-payload linker in DMSO to prepare a concentrated stock solution (e.g., 10 mM).[5][6]

  • Add the linker stock solution to the reduced antibody solution to achieve the desired molar excess (typically 10-20 fold).[3][5] The final DMSO concentration should not exceed 10%.[1]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.[5]

4. Quenching and Purification:

  • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the maleimide linker and incubate for 15 minutes.

  • Purify the resulting ADC from excess linker and other small molecules using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4 or a specialized ADC stabilizing buffer).[3]

Visualizations

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody in Buffer (pH 7.2) Add_TCEP Add TCEP Antibody->Add_TCEP Reduced_Antibody Reduced Antibody (Free Thiols) Add_TCEP->Reduced_Antibody Add_Linker Add Linker to Reduced Antibody Reduced_Antibody->Add_Linker Linker_Prep Prepare MC-Val-Cit-PAB Linker in DMSO Linker_Prep->Add_Linker Incubate Incubate (RT or 4°C) Add_Linker->Incubate Quench Quench with N-acetylcysteine Incubate->Quench SEC Size-Exclusion Chromatography Quench->SEC Final_ADC Purified ADC SEC->Final_ADC G cluster_reactants Reactants cluster_reaction Michael Addition Reaction cluster_product Product Protein_SH Protein-SH (Cysteine Thiol) Reaction_Step pH 6.5 - 7.5 Protein_SH->Reaction_Step Maleimide Maleimide-Linker Maleimide->Reaction_Step Thioether_Bond Stable Thioether Bond (Protein-S-Linker) Reaction_Step->Thioether_Bond

References

analytical challenges in detecting MC-Val-Cit-PAB-Ispinesib degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical challenges in detecting MC-Val-Cit-PAB-Ispinesib degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for an ADC with a this compound linker-payload?

The primary degradation pathways for an antibody-drug conjugate (ADC) utilizing a maleimidocaproyl (MC) Val-Cit-PAB linker are multifaceted. A key area of concern is the premature cleavage of the linker in systemic circulation before it reaches the target tumor cell.[1] This can lead to off-target toxicity and reduced efficacy.[2] Another significant pathway is the degradation of the antibody itself, leading to aggregation or fragmentation.[3] Furthermore, the maleimide (B117702) linker can undergo hydrolysis, which may impact the stability of the conjugate.[4]

Q2: Why am I observing premature payload release in my in vitro mouse plasma stability assay?

The Val-Cit linker is known to be susceptible to premature cleavage in rodent plasma due to the activity of carboxylesterase 1C (Ces1C).[5][6] This enzyme can cleave the linker, leading to the release of the Val-Cit-PAB-Ispinesib payload. This instability in mouse plasma can complicate preclinical evaluation.[1] It is also susceptible to cleavage by human neutrophil elastase.[6]

Q3: How can I differentiate between ADC aggregation and fragmentation in my Size Exclusion Chromatography (SEC) profile?

In a typical SEC chromatogram, aggregates will appear as high molecular weight species (HMWS) that elute earlier than the main monomer peak.[7] Fragments, or low molecular weight species (LMWS), will elute later than the monomer peak.[8] It is crucial to run an unconjugated antibody as a baseline control to understand the inherent aggregation and fragmentation propensity of the antibody itself.[7]

Q4: What are the key analytical techniques I should use to monitor the stability of my this compound ADC?

A comprehensive analytical strategy should be employed.[9] Key techniques include:

  • Size Exclusion Chromatography (SEC-HPLC): To quantify aggregates and fragments.[10]

  • Reversed-Phase HPLC (RP-HPLC): To determine the drug-to-antibody ratio (DAR) and quantify free payload.[10]

  • Hydrophobic Interaction Chromatography (HIC): Also used to determine the DAR and assess heterogeneity.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For intact mass analysis of the ADC, identification of degradation products, and quantification of free payload.[7][8]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess the integrity of the antibody chains under reducing and non-reducing conditions.[8]

Q5: What is a forced degradation study and why is it important?

A forced degradation study involves subjecting the ADC to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate its degradation.[11][12] This is critical for identifying potential degradation products and establishing the degradation pathways.[12] The data from these studies are essential for developing stability-indicating analytical methods, which are capable of separating the intact ADC from its degradation products.[7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in RP-HPLC Chromatogram

Symptom: When analyzing your ADC by RP-HPLC, you observe unexpected peaks that are not present in your reference standard.

Possible Cause Recommended Solution
Linker-Payload Degradation Perform LC-MS analysis on the peaks to identify their mass. This can help determine if they are fragments of the linker-payload, such as free PAB-Ispinesib or Val-Cit-PAB-Ispinesib.
Antibody Fragmentation Run a reduced and non-reduced SDS-PAGE to check for fragmentation of the antibody heavy and light chains.
Isomerization or Oxidation Forced degradation studies under relevant stress conditions (e.g., light exposure, oxidative stress) can help to intentionally generate and identify these species.
Free Payload Compare the retention time of the unexpected peak with a standard of the free this compound payload.
Issue 2: Decrease in Average Drug-to-Antibody Ratio (DAR) Over Time

Symptom: During a stability study, you observe a progressive decrease in the average DAR as determined by HIC or RP-HPLC.

Possible Cause Recommended Solution
Premature Linker Cleavage This is a common issue, especially in plasma stability assays. Use LC-MS to detect and quantify the released payload in the sample matrix.[11]
Maleimide Linker Instability The thiosuccinimide ring formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation.[13] Consider analytical methods that can differentiate between the intact and deconjugated antibody.
Hydrolysis of the Succinimide (B58015) Ring While hydrolysis of the succinimide ring is generally considered to stabilize the linkage, the equilibrium can be influenced by formulation conditions.[14] Monitor for both the ring-opened and ring-closed forms if your analytical method allows.
Issue 3: Increased Aggregation Detected by SEC

Symptom: Your SEC analysis shows an increase in the percentage of high molecular weight species (HMWS) during storage or after a stress condition.

Possible Cause Recommended Solution
Hydrophobicity of the Payload The Ispinesib payload and the Val-Cit-PAB linker are relatively hydrophobic, which can increase the propensity for aggregation, especially at high DARs.
Formulation Buffer The pH, ionic strength, and excipients in your formulation buffer are critical.[7] Consider screening different buffer systems to find the optimal conditions for your ADC. The addition of stabilizers like sucrose (B13894) or polysorbates may be beneficial.[7]
Freeze-Thaw Stress Repeated freeze-thaw cycles can denature the antibody and cause aggregation.[11] Aliquot your ADC into single-use vials to avoid this.
High Protein Concentration High concentrations can promote intermolecular interactions leading to aggregation.[7] Evaluate the stability of your ADC at different concentrations.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify high molecular weight species (aggregates), monomer, and low molecular weight species (fragments) of the this compound ADC.

Methodology:

  • System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[7]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. It is recommended to also analyze the unconjugated antibody as a control.[7]

  • Injection: Inject 10-20 µL of the prepared sample.[7]

  • Elution: Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min.[7]

  • Detection: Monitor the eluate using a UV detector at 280 nm.[7]

  • Data Analysis: Integrate the peak areas corresponding to the aggregates (eluting first), the monomer, and any fragments (eluting last). Calculate the percentage of each species relative to the total peak area.[11]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[12]

Methodology:

  • Sample Preparation: Prepare aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in a baseline formulation buffer.

  • Stress Conditions: Subject the aliquots to a variety of stress conditions. A control sample should be stored at the recommended storage temperature.

Stress Condition Typical Protocol
Acid Hydrolysis Add 0.1 M HCl and incubate at 40°C for 24 hours.[11]
Base Hydrolysis Add 0.1 M NaOH and incubate at 40°C for 24 hours.[11]
Oxidation Add 0.1% H₂O₂ and incubate at room temperature for 24 hours.
Thermal Stress Incubate at 50°C for 48 hours.
Photostability Expose to light according to ICH Q1B guidelines.
  • Neutralization: After the incubation period, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all samples (stressed and control) by a suite of analytical methods, including SEC-HPLC, RP-HPLC, and LC-MS, to identify and quantify degradation products.

Visualizations

G This compound Degradation Pathways ADC Intact ADC (this compound) Aggregates Aggregates ADC->Aggregates Aggregation Fragments Fragments (e.g., Fab, Fc) ADC->Fragments Fragmentation Deconjugated_Ab Deconjugated Antibody ADC->Deconjugated_Ab Retro-Michael Reaction Cleaved_Payload Cleaved Payload (Val-Cit-PAB-Ispinesib) ADC->Cleaved_Payload Premature Enzymatic Cleavage (e.g., by Ces1C) Hydrolyzed_Linker_ADC Hydrolyzed Maleimide ADC ADC->Hydrolyzed_Linker_ADC Maleimide Hydrolysis Free_Payload Free Payload (this compound) Deconjugated_Ab->Free_Payload

Caption: Potential degradation pathways for this compound ADC.

G Experimental Workflow for ADC Degradation Analysis cluster_0 Sample Preparation & Stress cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Start ADC Sample Stress Apply Stress Conditions (Heat, pH, Light, Oxidation) Start->Stress Control Control Sample (Ideal Storage) Start->Control SEC SEC-HPLC (Aggregation/Fragmentation) Stress->SEC RPHPLC RP-HPLC (DAR/Free Payload) Stress->RPHPLC LCMS LC-MS (Mass ID of Degradants) Stress->LCMS Control->SEC Control->RPHPLC Control->LCMS Analysis Compare Stressed vs. Control SEC->Analysis RPHPLC->Analysis LCMS->Analysis Report Identify Degradation Products & Pathways Analysis->Report

Caption: Workflow for analyzing ADC degradation under stress conditions.

G Troubleshooting Logic for Unexpected Analytical Results obs Unexpected Result (e.g., new peak, DAR loss) is_sec Observed in SEC? obs->is_sec is_rphplc Observed in RP-HPLC/HIC? obs->is_rphplc is_sec->is_rphplc No sec_early Early Eluting Peak? is_sec->sec_early Yes rphplc_dar DAR Loss? is_rphplc->rphplc_dar Yes action_ms Action: Confirm with LC-MS is_rphplc->action_ms No sec_late Late Eluting Peak? sec_early->sec_late No res_agg Conclusion: Aggregation sec_early->res_agg Yes res_frag Conclusion: Fragmentation sec_late->res_frag Yes sec_late->action_ms No rphplc_new_peak New Hydrophobic/philic Peak? rphplc_dar->rphplc_new_peak No res_deconj Conclusion: Deconjugation/ Linker Cleavage rphplc_dar->res_deconj Yes res_mod Conclusion: Chemical Modification (e.g., Oxidation) rphplc_new_peak->res_mod Yes rphplc_new_peak->action_ms No res_agg->action_ms res_frag->action_ms res_deconj->action_ms res_mod->action_ms

Caption: A logical guide for troubleshooting unexpected analytical results.

References

Validation & Comparative

A Comparative Guide to ADC Linkers: Evaluating MC-Val-Cit-PAB-Ispinesib Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile.[1] This guide provides an objective comparison of the MC-Val-Cit-PAB linker, paired with the kinesin spindle protein (KSP) inhibitor Ispinesib (B1684021), against other prevalent linker technologies. The analysis is supported by a review of experimental data to inform the rational design of next-generation ADCs.

Introduction to the MC-Val-Cit-PAB-Ispinesib System

The this compound ADC leverages a well-established cleavable linker system to deliver a potent antimitotic payload.

  • MC (Maleimidocaproyl): This component provides a stable covalent attachment point to the antibody, typically through the thiol group of a cysteine residue.[2]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is the core of the cleavage mechanism.[3] It is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[4] This enzymatic targeting ensures that the payload is preferentially released inside cancer cells, minimizing systemic toxicity.[]

  • PAB (p-Aminobenzyl Alcohol): The PAB group functions as a self-immolative spacer.[6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety spontaneously undergoes a 1,6-elimination reaction, ensuring the traceless release of the unmodified, active payload.[6]

  • Ispinesib: The cytotoxic payload, Ispinesib, is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[7] KSP is essential for forming a bipolar mitotic spindle during cell division.[8] By inhibiting KSP, Ispinesib induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[9] A key advantage is that KSP is not involved in nonmitotic processes like neuronal transport, potentially reducing the peripheral neuropathy associated with tubulin-targeting agents.[10]

The mechanism of action for this system is designed for targeted payload delivery, as illustrated below.

cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Cell cluster_2 Mechanism of Action ADC ADC Intact: Antibody-Linker-Ispinesib Internalization Binding & Internalization (Endocytosis) ADC->Internalization Tumor Targeting Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Internalization->Lysosome Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage Enzymatic Action Release PAB Self-Immolation & Payload Release Cleavage->Release Payload Active Ispinesib Release->Payload KSP_Inhibition KSP Inhibition Payload->KSP_Inhibition Mitotic_Arrest Mitotic Arrest KSP_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: ADC internalization and payload release pathway.

Comparative Analysis of ADC Linkers

ADC linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages that affect the conjugate's overall performance.[11][]

Linker CategoryRelease MechanismAdvantagesDisadvantagesRepresentative Examples
Cleavable Triggered release by specific conditions in the tumor cell (e.g., enzymes, pH).[13]Enables "bystander effect" killing of nearby antigen-negative cells; versatile for various payloads.[3]Potential for premature cleavage in circulation, leading to off-target toxicity.[14]Val-Cit , Hydrazone, Disulfide, β-Glucuronide
Non-Cleavable Relies on complete lysosomal degradation of the antibody to release a payload-linker-amino acid adduct.[13]Higher plasma stability, potentially lower off-target toxicity, and a wider therapeutic window.[13][14]No bystander effect; payload activity can be hindered by the attached linker/amino acid.[14]Thioether (e.g., SMCC)

The Val-Cit linker is the most clinically validated protease-cleavable system, used in approved ADCs like Adcetris® and Polivy®.[][13] Its primary advantage is high stability in circulation combined with efficient cleavage inside target cells.[15]

However, limitations exist. The Val-Cit sequence can be susceptible to cleavage by other proteases besides Cathepsin B, and it has shown instability in mouse plasma due to the carboxylesterase Ces1c, which can complicate preclinical evaluation.[6][16] Furthermore, the hydrophobic nature of the complete linker-payload can limit the achievable drug-to-antibody ratio (DAR) before aggregation occurs.[16]

Alternatives like the Val-Ala dipeptide have been explored, showing better performance in some non-internalizing ADC models and higher hydrophilicity.[17][18] Tetrapeptide linkers, such as Gly-Gly-Phe-Gly (GGFG), are generally more stable in the bloodstream than dipeptide linkers.[15][18]

Hydrazone linkers were among the first to be used in ADCs, such as Mylotarg®.[19] They are designed to be stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[20]

Their primary drawback is inferior plasma stability compared to modern peptide linkers, with half-lives that may be insufficient for highly cytotoxic payloads, leading to a higher risk of systemic toxicity.[19][21]

These linkers exploit the significant concentration gradient of glutathione (B108866) (GSH) between the extracellular space and the intracellular environment. The higher intracellular GSH concentration reduces the disulfide bond, releasing the payload.[3] While effective, they can suffer from instability due to exchange with free thiols (like albumin) in the plasma, leading to premature drug release.[20]

This newer class of cleavable linkers utilizes β-glucuronidase, an enzyme present in lysosomes and the tumor microenvironment, to release the payload.[18] Glucuronide linkers offer the advantage of high hydrophilicity, which can reduce ADC aggregation and allow for higher DARs (up to 8) without negatively impacting pharmacokinetics.[19] They have also demonstrated greater plasma stability compared to dipeptides in some studies.[22]

Non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Kadcyla®, provide the highest plasma stability.[13] The entire ADC must be internalized and the antibody fully degraded by proteases to release the payload, which remains attached to the linker and a lysine (B10760008) residue.[13] This mechanism abrogates the bystander effect, as the charged amino acid-linker-drug complex is less able to permeate cell membranes.[14] This can be an advantage for reducing off-target toxicity but a disadvantage in treating heterogeneous tumors.[14]

Quantitative Data Comparison

The following tables summarize key performance data for different linker types. Data is compiled from various studies and should be interpreted as representative, as direct head-to-head comparisons depend heavily on the specific antibody, payload, and experimental model.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeLinker ExampleAnimal ModelStability Metric (Half-life)Key Findings & Citations
Protease-Cleavable Val-Cit (VC)Mouse~2 daysSusceptible to premature cleavage by mouse carboxylesterase Ces1c.[6]
Protease-Cleavable Glu-Val-Cit (EVCit)Mouse>5 daysAddition of glutamic acid improves stability in mouse plasma.[6]
Protease-Cleavable Gly-Gly-Phe-Gly (GGFG)Human PlasmaHighGenerally more stable in circulation than dipeptide linkers.[15][18]
Acid-Labile CarbonateMouse36 hours (t½)Unsatisfactory stability for highly potent payloads.[21]
Glucuronide Glucuronide-PABHuman PlasmaHighDemonstrates greater plasma stability than many dipeptide linkers.[22]
Non-Cleavable Thioether (SMCC)Human PlasmaVery HighConsidered the most stable linker type in circulation.[13][14]

Table 2: Comparative In Vitro Cytotoxicity (IC50)

ADC Target/PayloadLinker TypeCell LineIC50 ValueKey Findings & Citations
HER2 / MMAEβ-galactosidase-cleavableSK-BR-3 (HER2+)Lower than Val-Cit ADCNovel enzyme-cleavable linkers can show superior potency.[23]
HER2 / MMAEVal-CitSK-BR-3 (HER2+)Higher than β-gal ADCStandard benchmark for protease-cleavable linkers.[23]
CD30 / MMAEVal-CitKarpas 299~10 ng/mLDemonstrates potent, antigen-specific killing.
HER2 / DM1Non-cleavable (SMCC)BT-4743 ng/mLEffective killing but limited to antigen-positive cells.
Generic / IspinesibN/A (Free Drug)Colo205, HT-291.2 - 9.5 nMIspinesib is a highly potent payload across various cell lines.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.

Objective: To determine the stability of an ADC in plasma from different species by measuring the amount of intact ADC and released payload over time.

Methodology:

  • Thaw plasma (e.g., human, mouse, rat) at 37°C.

  • Spike the ADC into the plasma to a final concentration of ~100 µg/mL.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots.

  • Immediately quench the samples by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to precipitate plasma proteins.

  • Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of the released payload and/or the amount of intact ADC.

  • Calculate the half-life (t½) of the ADC in plasma.

cluster_workflow Plasma Stability Assay Workflow start Spike ADC into Plasma incubate Incubate at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Acetonitrile & Precipitate Protein sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate Half-life analyze->end

Caption: Workflow for an ADC plasma stability assay.

Objective: To measure the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in cell culture medium.

  • Remove the existing medium from the cells and add the diluted compounds.

  • Incubate the plates for a period of 72 to 120 hours at 37°C in a CO2 incubator.

  • After incubation, add a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).

  • Incubate for the time recommended by the reagent manufacturer (e.g., 1-4 hours).

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to untreated controls and plot the dose-response curves using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Conclusion

The choice between this compound and other ADC linker-payload systems is a multifactorial decision that depends on the specific therapeutic application.

  • This compound is an excellent choice for targeting tumors with high Cathepsin B expression and for therapies where a bystander effect is desirable. The Ispinesib payload offers a distinct mechanism of action (KSP inhibition) that may provide a better safety profile regarding neurotoxicity compared to tubulin inhibitors.

  • Glucuronide linkers represent a promising alternative, especially when high DAR is required or when ADC aggregation is a concern due to payload hydrophobicity. Their enhanced stability and unique cleavage mechanism make them a strong candidate for future ADC development.

  • Non-cleavable linkers remain the gold standard for plasma stability and are best suited for homogeneous, high-antigen-expressing tumors where minimizing off-target toxicity is the highest priority and a bystander effect is not required.

Ultimately, the optimal linker strategy must be empirically determined for each specific antibody, payload, and target indication, balancing the competing demands of stability, targeted release, and therapeutic potency.

References

A Comparative Guide to Ispinesib and Other Kinesin Spindle Protein Inhibitors in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with a drive to identify novel payloads that offer improved therapeutic windows and overcome resistance to existing treatments. Kinesin spindle protein (KSP) inhibitors have emerged as a promising class of payloads due to their high potency and specific mechanism of action, which is distinct from traditional microtubule inhibitors. This guide provides a comparative overview of Ispinesib and other notable KSP inhibitors when utilized as payloads in ADCs, supported by available preclinical data.

Introduction to KSP Inhibitors as ADC Payloads

Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for the formation of the bipolar mitotic spindle, a critical step in cell division. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells.[1] The rationale for using KSP inhibitors as ADC payloads is to harness their potent cytotoxic activity while mitigating the dose-limiting toxicities, such as neutropenia and mucositis, observed with their systemic administration.[2][3] By conjugating these inhibitors to monoclonal antibodies that target tumor-associated antigens, they can be delivered more specifically to cancer cells, thereby widening their therapeutic index.

This guide focuses on a comparison of ADCs developed with Ispinesib and other KSP inhibitors, including a novel pyrrole (B145914) subclass, Filanesib (ARRY-520), and SB-743921.

Comparative Performance of KSP Inhibitor ADCs

Direct head-to-head comparative studies of ADCs armed with different KSP inhibitors are limited in the publicly available literature. However, by compiling data from various preclinical studies, a comparative overview can be constructed. The following tables summarize the available quantitative data for ADCs utilizing different KSP inhibitor payloads.

In Vitro Cytotoxicity

The in vitro potency of KSP inhibitor ADCs is a critical measure of their anti-cancer activity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this.

Table 1: In Vitro Cytotoxicity of KSP Inhibitor ADCs

ADC Payload ClassKSP InhibitorAntibody TargetCancer Cell LineIC50 (nM)Citation
Pyrrole-based Novel Pyrrole KSPiTWEAKR/Fn14BxPC3 (Pancreatic)Sub-nanomolar[4]
TWEAKR/Fn14LoVo (Colorectal)Sub-nanomolar[4]
EGFRNCI-H292 (NSCLC)Sub-nanomolar[4]
Quinazolinone Ispinesib (as free drug)-Multiple0.5 - 533[5]
- SB-743921 (H2-921)HER2SK-BR-3 (Breast)Not Reported[6][7]
HER2BT474 (Breast)Not Reported[6][7]
- SB-743921 (as free drug)-GC-DLBCL cell lines1 - 900[8]
-ABC-DLBCL cell lines1 - 10,000[8]

Note: Data for Ispinesib is presented for the free drug as specific IC50 values for Ispinesib-ADCs were not available in the reviewed literature. The potency of an ADC is highly dependent on the antibody, linker, and target antigen expression.

In Vivo Efficacy

The anti-tumor activity of KSP inhibitor ADCs in preclinical xenograft models provides crucial insights into their potential therapeutic efficacy. Tumor growth inhibition (TGI) is a key parameter evaluated in these studies.

Table 2: In Vivo Efficacy of KSP Inhibitor ADCs in Xenograft Models

ADC Payload ClassKSP InhibitorAntibody TargetTumor ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeCitation
Pyrrole-based Novel Pyrrole KSPiTWEAKR/Fn14KU-19-19 (Urothelial)5-10 mg/kg qw or bwPotent anti-tumor efficacy[4]
TWEAKR/Fn14BFX469 (PDX, Urothelial)5-10 mg/kg qw or bwPotent anti-tumor efficacy[4]
EGFRNCI-H292 (NSCLC)5-10 mg/kg qw or bwPotent anti-tumor efficacy[4]
- SB-743921 (H2-921)HER2BT474 (Breast)Not ReportedGreater than traditional KSP inhibitors, similar to T-DM1[6][7]
- IL3RA-ADC (BAY-943)IL3RAHDLM-2 (Hodgkin's Lymphoma)Not ReportedComplete tumor remission in 12/13 mice[6]
Quinazolinone Ispinesib (as free drug)-Pancreatic (PDX)10 mg/kgSignificantly reduced tumor growth[9]

Note: Direct comparison is challenging due to variations in antibodies, tumor models, and dosing schedules across studies.

Mechanism of Action: KSP Inhibition Leading to Apoptosis

The primary mechanism of action for all KSP inhibitors is the disruption of mitosis. By binding to KSP, these small molecules prevent the motor protein from pushing the spindle poles apart, resulting in the formation of a monoastral spindle. This aberrant mitotic figure activates the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

KSP_Inhibition_Pathway cluster_CellCycle Cell Cycle Progression (Mitosis) cluster_ADC_Action ADC Intervention cluster_Apoptosis Apoptotic Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Bipolar Spindle Formation Monoastral_Spindle Monoastral Spindle Formation KSP_Inhibitor_ADC KSPi-ADC Internalization Internalization & Lysosomal Trafficking KSP_Inhibitor_ADC->Internalization Payload_Release KSPi Payload Release Internalization->Payload_Release KSP_Inhibition KSP Inhibition Payload_Release->KSP_Inhibition KSP_Inhibition->Monoastral_Spindle SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Monoastral_Spindle->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest SAC_Activation->Mitotic_Arrest Bax_Activation Bax Activation Mitotic_Arrest->Bax_Activation Mitochondrial_Pathway Intrinsic Apoptotic Pathway Bax_Activation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Mechanism of action of KSP inhibitor ADCs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADCs. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of KSP inhibitor ADCs on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cell lines of interest to ~80% confluency.
  • Trypsinize and resuspend cells in fresh culture medium.
  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the KSP inhibitor ADC and a non-targeting control ADC in culture medium.
  • Remove the old medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
  • Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours for antimitotics).

3. MTT Reagent Addition and Incubation:

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance (wells with medium only) from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
  • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of KSP inhibitor ADCs in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of each mouse.[10]
  • Monitor the mice regularly for tumor growth.

2. Tumor Measurement and Randomization:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • Randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, and KSP inhibitor ADC at different dose levels) with similar average tumor volumes.

3. ADC Administration:

  • Administer the ADCs and controls to the mice via an appropriate route (typically intravenously or intraperitoneally) according to the planned dosing schedule (e.g., once weekly for 3 weeks).

4. Monitoring and Data Collection:

  • Measure tumor volumes and body weights of the mice 2-3 times per week.
  • Monitor the animals for any signs of toxicity.
  • At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

5. Data Analysis:

  • Plot the mean tumor volume for each group over time.
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
  • Analyze the statistical significance of the differences in tumor growth between the treatment groups.

Conclusion

KSP inhibitors represent a potent and promising class of payloads for the development of novel ADCs. While direct comparative data is still emerging, preclinical studies on ADCs utilizing various KSP inhibitors, including Ispinesib, novel pyrrole-based compounds, and SB-743921, demonstrate significant anti-tumor activity in both in vitro and in vivo models. The targeted delivery of these antimitotic agents via ADCs offers the potential to improve their therapeutic index by minimizing systemic toxicities. Further head-to-head studies under standardized conditions are warranted to definitively delineate the comparative efficacy and safety profiles of ADCs armed with different KSP inhibitors, which will be crucial for guiding future clinical development.

References

The Potential of MC-Val-Cit-PAB-Ispinesib in Overcoming Taxane Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenges of taxane-resistant cancers, the exploration of novel therapeutic strategies is paramount. This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) construct, MC-Val-Cit-PAB-Ispinesib, with alternative therapies in the context of taxane-resistant models. While direct preclinical or clinical data for this specific ADC is not publicly available, this guide synthesizes information on its individual components—the cytotoxic payload Ispinesib (B1684021) and the linker technology—to evaluate its potential efficacy.

Understanding the Components: A Strategy to Circumvent Taxane (B156437) Resistance

The therapeutic rationale for an ADC like this compound hinges on the unique mechanism of its payload, Ispinesib, and the targeted delivery enabled by the antibody and linker system.

Ispinesib: A Kinesin Spindle Protein (KSP) Inhibitor

Ispinesib is a potent and specific inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][3] By inhibiting KSP, Ispinesib induces mitotic arrest, leading to apoptotic cell death in rapidly dividing cancer cells.[1][2] This mechanism is distinct from that of taxanes, which target microtubules. Taxane resistance can arise from various mechanisms, including mutations in tubulin and overexpression of drug efflux pumps. Because KSP is not directly involved in these common taxane resistance pathways, Ispinesib and other KSP inhibitors are being investigated as a promising strategy to treat taxane-refractory tumors.[4]

The MC-Val-Cit-PAB Linker: Ensuring Targeted Payload Delivery

The MC-Val-Cit-PAB component is a well-characterized linker system used in several ADCs. It consists of:

  • MC (maleimidocaproyl): A component that facilitates conjugation to the antibody.

  • Val-Cit (valine-citrulline): A dipeptide that is designed to be stable in the bloodstream but can be cleaved by enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[5][]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug (Ispinesib).[5]

This linker technology is designed to ensure that the potent cytotoxic payload is delivered specifically to the tumor cells targeted by the antibody, thereby minimizing systemic toxicity.[]

Comparative Efficacy Data (Based on Ispinesib and Alternatives)

While direct comparative data for this compound is unavailable, the following tables summarize the preclinical and clinical efficacy of its payload, Ispinesib, and key alternatives in taxane-resistant settings.

Table 1: Preclinical Efficacy of Ispinesib in Various Cancer Models

Cell Line/Xenograft ModelCancer TypeKey FindingsReference
MDA-MB-468Triple-Negative Breast CancerIspinesib induced a greater increase in mitotic and apoptotic markers compared to less sensitive cell lines. In vivo, it exhibited activity comparable to paclitaxel (B517696) and ixabepilone.[1]
BT-474HER2+ Breast CancerLess sensitive to Ispinesib compared to MDA-MB-468.[1]
Colo205, Colo201, HT-29Colon CancerIspinesib exhibited inhibitory effects in mouse xenograft models.[2]
PC-3Prostate CancerIspinesib blocked cell proliferation and induced apoptosis.[2]
Pancreatic Cancer PDX modelsPancreatic CancerIspinesib dramatically reduced tumor growth in Eg5-positive patient-derived xenograft (PDX) mouse models.[7]

Table 2: Clinical Activity of Ispinesib in Taxane-Pretreated Patients

Clinical Trial PhaseCancer TypePatient PopulationKey FindingsReference
Phase IIMetastatic Breast CancerProgressing despite anthracycline and taxane treatment9% response rate, with tumor size reductions of 46% to 69%.[1]
Phase IAdvanced Solid Tumors-Determined the MTD in combination with docetaxel (B913).[3]

Table 3: Efficacy of Alternative Therapies in Taxane-Resistant Models

Therapeutic AgentMechanism of ActionKey Efficacy Data in Taxane-Resistant SettingsReference
Ixabepilone Epothilone; Microtubule stabilizerActive in taxane-resistant tumor cell lines and xenografts. In a Phase III trial (in combination with capecitabine), it significantly improved progression-free survival in anthracycline/taxane-pretreated patients.[4]
Eribulin Microtubule dynamics inhibitorExtended overall survival in heavily pretreated metastatic breast cancer patients who had received prior taxane therapy.[4]
Filanesib (ARRY-520) KSP inhibitorConsidered a promising KSP inhibitor for combination therapy.[8][9]
SB-743921 KSP inhibitorShowed a five-fold increase in potency against KSP over ispinesib in preclinical studies.[8][9]
Dual-Payload ADCs e.g., MMAE and MMAFDemonstrated remarkable therapeutic effect in xenograft models of anaplastic large cell lymphoma resistant to single-drug ADCs.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of these anti-cancer agents.

In Vitro Cell Viability and Apoptosis Assays

  • Cell Lines: A panel of cancer cell lines, including taxane-sensitive and taxane-resistant variants, are cultured under standard conditions.

  • Drug Treatment: Cells are treated with a range of concentrations of the investigational drug (e.g., Ispinesib, Ixabepilone) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is typically measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity. The half-maximal inhibitory concentration (IC50) is then calculated.

  • Apoptosis Analysis: Apoptosis can be assessed by various methods, including flow cytometry analysis of Annexin V/Propidium Iodide stained cells or Western blotting for apoptosis markers like cleaved caspase-3 and PARP.[7]

In Vivo Xenograft Studies

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments (PDX).[7]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The investigational drug is administered according to a specific dose and schedule (e.g., intraperitoneal injection of Ispinesib at 10 mg/kg, every 4 days for 3 doses).[7]

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing tumor growth inhibition in the treated groups to the control group.

  • Pharmacodynamic Analysis: Tumor and tissue samples can be collected to analyze biomarkers of drug activity, such as mitotic arrest or apoptosis, through techniques like immunohistochemistry or Western blotting.[1]

Visualizing the Science: Diagrams and Workflows

Mechanism of Action of this compound

ADC_Mechanism cluster_bloodstream Bloodstream (Stable) cluster_tumor_cell Tumor Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Ispinesib Ispinesib (Active) Lysosome->Ispinesib 4. Linker Cleavage & Payload Release KSP KSP Ispinesib->KSP 5. Inhibition MitoticArrest Mitotic Arrest KSP->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Taxane-Sensitive & Resistant Cell Lines Viability Cell Viability Assays (IC50 Determination) CellLines->Viability Apoptosis Apoptosis Assays CellLines->Apoptosis Xenograft Establish Xenograft (Cell Line or PDX) Viability->Xenograft Candidate Selection Apoptosis->Xenograft Candidate Selection Treatment Drug Administration Xenograft->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity KSP_Pathway Prophase Prophase KSP_Active Active KSP Prophase->KSP_Active Requires Metaphase Metaphase ChromosomeSegregation Chromosome Segregation Metaphase->ChromosomeSegregation Anaphase Anaphase BipolarSpindle Bipolar Spindle Formation KSP_Active->BipolarSpindle KSP_Inactive Inactive KSP BipolarSpindle->Metaphase ChromosomeSegregation->Anaphase Ispinesib Ispinesib Ispinesib->KSP_Active Inhibits MonopolarSpindle Monopolar Spindle KSP_Inactive->MonopolarSpindle MitoticArrest Mitotic Arrest MonopolarSpindle->MitoticArrest

References

Val-Cit vs. Non-Cleavable Linkers for Ispinesib Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic delivery of potent cytotoxic agents to tumor cells via antibody-drug conjugates (ADCs) has revolutionized oncology. A critical component of ADC design is the linker that connects the antibody to the payload. This guide provides a detailed comparison of two prominent linker technologies—the enzymatically cleavable valine-citrulline (Val-Cit) linker and non-cleavable linkers—for the delivery of Ispinesib, a potent inhibitor of the kinesin spindle protein (KSP), also known as Eg5.

Mechanism of Action: A Tale of Two Release Strategies

The choice of linker dictates the mechanism of payload release and significantly influences the ADC's stability, efficacy, and therapeutic window.

Valine-Citrulline (Val-Cit) Linker: Intracellular Cleavage

The Val-Cit linker is a dipeptide-based system designed for cleavage by proteases, primarily Cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells. Upon internalization of the ADC, the linker is cleaved, releasing the active Ispinesib payload within the target cell. This mechanism can also lead to a "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[1][2]

ADC ADC (Val-Cit-Ispinesib) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome TumorCell->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Ispinesib Active Ispinesib Lysosome->Ispinesib Cathepsin B Cleavage Ispinesib->Ispinesib BystanderCell Neighboring Tumor Cell Ispinesib->BystanderCell Bystander Effect

Mechanism of a Val-Cit linker-based ADC.

Non-Cleavable Linker: Lysosomal Degradation

Non-cleavable linkers form a stable bond between the antibody and the payload. The release of the drug occurs only after the entire ADC is internalized and the antibody component is completely degraded by lysosomal enzymes.[3][4] This process releases the payload with an attached amino acid residue from the antibody, which must not significantly impair the drug's activity. The resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[5] However, this enhanced stability can lead to a wider therapeutic window and reduced off-target toxicity.[6]

ADC ADC (Non-cleavable-Ispinesib) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome TumorCell->Endosome Lysosome Lysosome Endosome->Lysosome Payload Ispinesib-Linker- Amino Acid Lysosome->Payload Antibody Degradation Payload->Payload

Mechanism of a non-cleavable linker-based ADC.

Comparative Performance Data

A pivotal study exploring ADCs with Eg5 inhibitors, the same class as Ispinesib, revealed significant performance differences between Val-Cit and non-cleavable linkers.[5] While specific quantitative data for Ispinesib ADCs with both linker types is limited in publicly available literature, the findings from this analogous study provide critical insights.

Key Finding: Preliminary studies with a Val-Cit cleavable linker resulted in ADCs that lacked antigen-specificity in vivo, suggesting premature release of the payload. In contrast, second-generation ADCs developed with non-cleavable linkers demonstrated target-dependent in vivo efficacy.[5]

Data Summary Tables

The following tables are constructed based on the findings for Eg5 inhibitor ADCs, providing a comparative overview.[5]

Table 1: In Vivo Efficacy

Linker TypeEfficacy in HER2+ Xenograft Model (SK-OV-3ip)Antigen Specificity
Val-Cit (Cleavable) Lacked efficacy and showed antigen-independent activityLow
Non-cleavable Demonstrated significant, target-dependent tumor growth inhibitionHigh

Table 2: In Vitro Cytotoxicity (IC50)

Linker-PayloadCell LineIC50 (nM)
Free Eg5 Inhibitor (Payload 2) SK-OV-3 (HER2+)0.8
ADC with Non-cleavable Linker (ADC-4) SK-OV-3 (HER2+)2.1
ADC with Non-cleavable Linker (ADC-4) MDA-MB-468 (HER2-)>1000

Data extracted from "Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization".[5]

Table 3: Plasma Stability

Linker TypeGeneral Stability ProfileImplication
Val-Cit (Cleavable) Prone to premature cleavage in circulationPotential for off-target toxicity and reduced efficacy
Non-cleavable Generally higher plasma stabilityImproved therapeutic index and target-specific delivery

Discussion: Stability Trumps Bystander Effect for Eg5 Inhibitors

The available evidence strongly suggests that for Eg5 inhibitors like Ispinesib, the stability of the linker is paramount for achieving effective and target-specific anti-tumor activity in vivo. The lack of antigen-specific efficacy observed with the Val-Cit linker indicates that the premature release of the highly potent payload in circulation leads to systemic toxicity and a diminished therapeutic window.[5]

While the bystander effect associated with cleavable linkers can be advantageous in treating heterogeneous tumors, for this class of payload, the benefit appears to be outweighed by the detriment of poor stability. The success of the non-cleavable linker ADCs in the same study underscores the importance of ensuring the payload remains attached to the antibody until it reaches the target cell.[5] This leads to a more predictable pharmacokinetic profile and a greater concentration of the cytotoxic agent at the tumor site.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance.

Ispinesib Signaling Pathway

Ispinesib functions by inhibiting the kinesin spindle protein (KSP), a motor protein essential for the formation of a bipolar mitotic spindle during cell division. This inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Ispinesib Ispinesib KSP Kinesin Spindle Protein (KSP/Eg5) Ispinesib->KSP Inhibits Spindle Bipolar Spindle Formation KSP->Spindle Required for Mitosis Mitosis Spindle->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Simplified signaling pathway of Ispinesib.

Experimental Workflow for ADC Comparison

The following diagram outlines a typical workflow for the comparative evaluation of ADCs with different linkers.

cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Conjugation_VC Conjugation (Val-Cit-Ispinesib) DAR_VC DAR Determination (vc-ADC) Conjugation_VC->DAR_VC Conjugation_NC Conjugation (Non-cleavable-Ispinesib) DAR_NC DAR Determination (nc-ADC) Conjugation_NC->DAR_NC Cytotoxicity Cytotoxicity Assay (IC50) DAR_VC->Cytotoxicity Stability Plasma Stability Assay DAR_VC->Stability DAR_NC->Cytotoxicity DAR_NC->Stability Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy Stability->Efficacy

Experimental workflow for ADC comparison.

ADC Conjugation and DAR Determination
  • Conjugation: The antibody is typically partially reduced to free up thiol groups for conjugation. The linker-payload (e.g., MC-Val-Cit-PABC-Ispinesib or a non-cleavable linker-Ispinesib derivative) is then added in a specific molar ratio to the antibody solution and incubated to allow for conjugation.

  • Purification: The resulting ADC is purified to remove unconjugated linker-payload and other impurities.

  • DAR Determination: The drug-to-antibody ratio is a critical quality attribute. It can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs (Val-Cit and non-cleavable) and control antibodies.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against ADC concentration.

Plasma Stability Assay
  • Incubation: Incubate the ADCs in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples to determine the amount of intact ADC and the concentration of released payload. This can be done using methods like ELISA to measure total and conjugated antibody, and LC-MS to quantify the free payload.

In Vivo Efficacy Study
  • Tumor Implantation: Implant tumor cells (e.g., SK-OV-3ip for HER2-targeted ADCs) into immunocompromised mice.

  • ADC Administration: Once tumors reach a specified size, administer the ADCs (Val-Cit and non-cleavable) and control vehicles intravenously.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Efficacy Assessment: Evaluate the anti-tumor efficacy based on tumor growth inhibition (TGI), complete responses (CR), and partial responses (PR).

Conclusion

Based on the available preclinical data for Eg5 inhibitor-based ADCs, non-cleavable linkers appear to be the superior choice for the delivery of Ispinesib . The enhanced plasma stability of non-cleavable linkers is crucial for minimizing off-target toxicity and ensuring that the potent payload is delivered specifically to the tumor cells, leading to target-dependent efficacy. While Val-Cit linkers offer the potential for a bystander effect, their instability with this class of payload compromises their overall therapeutic utility. Future development of Ispinesib-based ADCs should prioritize stable, non-cleavable linker technologies to maximize their therapeutic potential.

References

A Head-to-Head Comparison of Ispinesib and MMAE ADCs for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

SOUTH SAN FRANCISCO, CA – December 12, 2025 – In the landscape of oncology drug development, antimitotic agents remain a cornerstone of cancer therapy. This guide provides a detailed head-to-head comparison of two distinct classes of antimitotic agents: Ispinesib (B1684021), a small molecule inhibitor of kinesin spindle protein (KSP), and Monomethyl Auristatin E (MMAE) as a payload in Antibody-Drug Conjugates (ADCs). This comparison is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Ispinesib and MMAE-based ADCs both function by disrupting mitosis, a critical process for rapidly dividing cancer cells. However, they achieve this through different molecular targets and delivery mechanisms. Ispinesib, a synthetic small molecule, specifically inhibits the Kinesin Spindle Protein (KSP), which is essential for the formation of the bipolar mitotic spindle.[1] In contrast, MMAE is a highly potent synthetic analog of dolastatin 10 that inhibits tubulin polymerization.[2][3] Due to its high toxicity, MMAE is not used as a standalone drug but is instead conjugated to a monoclonal antibody (mAb) that directs it to cancer cells expressing a specific surface antigen.[2][]

This guide presents a compilation of preclinical data from various studies to offer an objective comparison of these two anticancer strategies. While direct comparative studies are limited, this document collates available data to facilitate an informed evaluation for researchers.

Mechanism of Action

Ispinesib and MMAE ADCs, while both targeting mitosis, have distinct molecular mechanisms that lead to cell cycle arrest and apoptosis.

Ispinesib is a selective, allosteric inhibitor of KSP (also known as Eg5 or KIF11).[5][6] KSP is a motor protein that plays a crucial role in pushing the spindle poles apart during the formation of the bipolar mitotic spindle.[6] By binding to an allosteric pocket on KSP, Ispinesib locks the motor domain in an ADP-bound state, preventing its interaction with microtubules and inhibiting its motor function.[5][6] This leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis.[5]

MMAE ADCs utilize a targeted delivery approach. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[] Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to MMAE is cleaved, releasing the potent MMAE payload into the cytoplasm.[] Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[2] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.[7]

Signaling Pathway and Mechanism of Action Diagrams

Ispinesib_Mechanism Figure 1. Mechanism of Action of Ispinesib cluster_cell Cancer Cell Ispinesib Ispinesib KSP Kinesin Spindle Protein (KSP/Eg5) Ispinesib->KSP Inhibits SpindlePoles Spindle Pole Separation (Blocked) KSP->SpindlePoles Drives Microtubules Microtubules BipolarSpindle Bipolar Spindle Formation (Inhibited) SpindlePoles->BipolarSpindle MitoticArrest Mitotic Arrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 1. Mechanism of Action of Ispinesib

MMAE_ADC_Mechanism Figure 2. Mechanism of Action of MMAE ADCs cluster_cell Cancer Cell ADC MMAE ADC Antigen Tumor-Specific Antigen ADC->Antigen Binds Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibits MicrotubulePolymerization Microtubule Polymerization (Inhibited) Tubulin->MicrotubulePolymerization MitoticArrest G2/M Arrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 2. Mechanism of Action of MMAE ADCs

Preclinical Efficacy: A Comparative Overview

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Ispinesib and free MMAE in various cancer cell lines. It is important to note that the IC50 of an MMAE ADC is dependent on the target antigen expression and antibody-ADC internalization efficiency, and therefore, the IC50 of free MMAE is presented for a baseline comparison of payload potency.

Table 1: In Vitro Cytotoxicity of Ispinesib

Cell LineCancer TypeIC50 (nM)Reference
Colo205Colon1.2[5]
HT-29Colon9.5[5]
PC-3Prostate~15-30[8]
MDA-MB-468Breast19[8]
BT-474Breast45[8]
HCT116Colon25[5]
NCI-H1299Lung82[8]
Multiple Pediatric LinesVariousMedian 4.1[9]

Table 2: In Vitro Cytotoxicity of Free MMAE

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-468BreastData not specified, but significant cytotoxicity observed[10]
MDA-MB-453BreastLess cytotoxic than in MDA-MB-468[10]
SKBR3BreastPotent cytotoxic activity observed[11]
HEK293KidneyPotent cytotoxic activity observed[11]
OVCAR8OvarianSingle-digit nM range[12]
MCF-7Breast0.35[13]

Note: The cytotoxic activity of MMAE when delivered via an ADC is highly dependent on the targeted delivery and internalization, and these values for the free drug may not directly correlate with ADC efficacy.

In Vivo Tumor Growth Inhibition

The following tables summarize the in vivo efficacy of Ispinesib and various MMAE ADCs in preclinical xenograft models.

Table 3: In Vivo Efficacy of Ispinesib

Xenograft ModelCancer TypeDosing RegimenOutcomeReference
MDA-MB-468Breast8 mg/kg (SCID) or 10 mg/kg (nude), i.p., q4d x 3Tumor regression[8]
MCF7, KPL4, HCC1954, BT-474Breast8-10 mg/kg, i.p., q4d x 3Tumor growth inhibition and regressions[8]
Pediatric Solid TumorsVarious10 mg/kg, i.p., q4d x 3, repeated at day 21Significant tumor growth delay in 88% of models[9]
Pancreatic Cancer PDXPancreatic10 mg/kgDramatic reduction in tumor growth[14]

Table 4: In Vivo Efficacy of MMAE ADCs

ADC TargetXenograft ModelCancer TypeDosing RegimenOutcomeReference
Anti-HER2NCI-N87GastricNot specifiedAntitumor activity observed[15]
Anti-DR5 (Oba01)Pancreatic Cell and Patient-Derived XenograftsPancreaticNot specifiedExcellent tumoricidal activity[15]
Erbitux-MMAEA549LungNot specifiedEffective inhibition of tumor growth[16]
Anti-uPARAPMesothelioma cell line and PDXMesotheliomaNot specifiedStrong anti-cancer effect[17]

Experimental Protocols

To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate antimitotic agents like Ispinesib and MMAE ADCs.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of Ispinesib or MMAE ADC for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against drug concentration.[10]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of Ispinesib or MMAE ADC for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[18]

  • Data Acquisition: Analyze the cells by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[18]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of an agent in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject 1-10 million cancer cells into the flank of immunocompromised mice (e.g., nude or SCID).[19]

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the drug (Ispinesib or MMAE ADC) and vehicle control according to the specified dosing schedule and route of administration (e.g., intraperitoneal or intravenous).[9]

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.[20]

Experimental Workflow Diagram

Experimental_Workflow Figure 3. General Preclinical Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation CellViability Cell Viability Assay (e.g., MTT) ApoptosisAssay Apoptosis Assay (e.g., Annexin V) XenograftModel Tumor Xenograft Model Establishment CellViability->XenograftModel Promising candidates progress to in vivo EfficacyStudy Efficacy Study (Tumor Growth Inhibition) XenograftModel->EfficacyStudy ToxicityStudy Toxicity Assessment (Body Weight, Clinical Signs)

Figure 3. General Preclinical Evaluation Workflow

Conclusion

Ispinesib and MMAE ADCs represent two powerful, yet distinct, strategies for targeting mitosis in cancer cells. Ispinesib offers a targeted approach against a specific motor protein, KSP, and has the advantages of a small molecule, including potential for oral bioavailability. MMAE ADCs, on the other hand, provide a highly targeted delivery of a potent cytotoxin, potentially minimizing systemic toxicity and overcoming resistance mechanisms. The choice between these agents in a research or drug development context will depend on the specific cancer type, the expression of targetable antigens for an ADC approach, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to design and interpret preclinical studies of these important classes of antimitotic agents.

References

Validating Target Specificity of MC-Val-Cit-PAB-Ispinesib ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the kinesin spindle protein (KSP) inhibitor Ispinesib linked via the MC-Val-Cit-PAB system. We will delve into the target specificity of these constructs, comparing their performance with alternative ADC platforms and providing the supporting experimental data and protocols essential for preclinical evaluation.

Introduction to MC-Val-Cit-PAB-Ispinesib ADCs

The this compound ADC platform represents a targeted approach to cancer therapy. It combines the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of Ispinesib, a small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5. The linker system, comprising a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) group, is designed for controlled release of the payload within the target cancer cell.[1][2][3]

KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[4][5] Its inhibition by Ispinesib leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4][5][6][7] This mechanism of action is distinct from that of tubulin inhibitors, such as monomethyl auristatin E (MMAE), which are also common ADC payloads.[1]

Mechanism of Action and Target Specificity

The target specificity of an this compound ADC is a multi-step process, beginning with the antibody's binding to a tumor-associated antigen on the cancer cell surface. This binding event triggers the internalization of the ADC-antigen complex.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Ispinesib Free Ispinesib Cathepsin_B->Ispinesib 4. Linker Cleavage KSP Kinesin Spindle Protein (KSP) Ispinesib->KSP 5. Inhibition Mitotic_Arrest Mitotic Arrest KSP->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Figure 1. Mechanism of action of this compound ADC.

Upon lysosomal trafficking, the Val-Cit linker is cleaved by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[2][8] This cleavage initiates the self-immolation of the PAB spacer, leading to the release of active Ispinesib into the cytoplasm. The free Ispinesib then binds to KSP, disrupting the mitotic spindle and inducing cell cycle arrest and apoptosis.[4][5][6]

Comparative Performance Data

Direct head-to-head comparisons of this compound ADCs with other ADCs utilizing the same antibody and linker but a different payload are limited in publicly available literature. However, studies on KSPi-ADCs targeting various antigens provide valuable insights into their performance against other targeted therapies.

IL3RA-Targeting KSPi-ADC (BAY-943)

An ADC targeting Interleukin-3 receptor alpha (IL3RA), BAY-943, which utilizes a KSP inhibitor payload, was evaluated in a Hodgkin lymphoma xenograft model.

Treatment GroupDose and ScheduleMean Tumor Volume (Day 84)Tumor Eradication
Vehicle Control-~1500 mm³0/7
IL3RA-ADC (BAY-943) 5 mg/kg, Q7D x 2<100 mm³6/7
IL3RA-ADC (BAY-943) 10 mg/kg, Q7D x 2<100 mm³6/6
Ispinesib (unconjugated)10 mg/kg, Q7D x 3~200 mm³Not Reported
Data adapted from a subcutaneous HDLM-2 Hodgkin lymphoma xenograft model.[9]

In this model, the IL3RA-ADC demonstrated potent anti-tumor activity, leading to complete tumor eradication in the majority of treated mice.[9] Its efficacy was comparable to or greater than that of the unconjugated Ispinesib, highlighting the benefit of targeted delivery.[9]

CXCR5-Targeting KSPi-ADC (VIP924) vs. Other B-cell Targeting ADCs

A first-in-class CXCR5-targeting ADC with a KSPi payload, VIP924, was compared to a CD19-targeting ADC (Loncastuximab teserine) and a CD79b-targeting ADC (Polatuzumab vedotin) in a humanized mantle cell lymphoma (MCL) mouse model.

Treatment GroupDoseTumor Growth Inhibition (vs. Isotype Control)Effect on Survival
Isotype Control---
VIP924 (CXCR5-KSPi) 10 mg/kgSignificant Reduction (p<0.0001) Significant Improvement
Polatuzumab vedotin (CD79b-ADC)Not SpecifiedNo EffectNo Effect
Loncastuximab teserine (CD19-ADC)Not SpecifiedNo EffectNo Effect
Data from a humanized Rec-1 MCL mouse model.[3]

VIP924 demonstrated superior efficacy in reducing tumor growth and improving survival compared to the other B-cell targeted ADCs in this specific model.[3]

Key Experimental Protocols

Accurate validation of an ADC's target specificity requires robust and well-defined experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Plating: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.

  • ADC Treatment: Add serial dilutions of the ADC to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for antimitotic agents).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Start Start Plate_Cells Plate Antigen-Positive and Antigen-Negative Cells Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Add_ADC Add Serial Dilutions of ADC Incubate_Overnight->Add_ADC Incubate_72_96h Incubate for 72-96 hours Add_ADC->Incubate_72_96h Add_MTT Add MTT Reagent Incubate_72_96h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilizing Agent Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for an in vitro cytotoxicity assay.
Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Use an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Plating: Plate a mixture of the antigen-positive and GFP-expressing antigen-negative cells in the same wells.

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations.

  • Incubation: Incubate the plate for an appropriate duration.

  • Imaging and Analysis: Use fluorescence microscopy or flow cytometry to quantify the viability of the GFP-expressing antigen-negative cells. A decrease in the number of viable GFP-positive cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.

Start Start Prepare_Cells Prepare Antigen-Positive and GFP-labeled Antigen-Negative Cells Start->Prepare_Cells Co_culture Co-culture Both Cell Types Prepare_Cells->Co_culture Add_ADC Treat with ADC Co_culture->Add_ADC Incubate Incubate Add_ADC->Incubate Analyze_GFP Analyze Viability of GFP-Positive Cells Incubate->Analyze_GFP Determine_Bystander_Effect Determine Bystander Effect Analyze_GFP->Determine_Bystander_Effect End End Determine_Bystander_Effect->End

Figure 3. Workflow for a bystander effect assay.

Comparison with Other ADC Platforms

The choice of linker and payload is critical to the performance of an ADC. The MC-Val-Cit-PAB linker is designed for efficient cleavage in the lysosome, but its stability and specificity can be compared to other linker technologies.

Linker TypeCleavage MechanismKey Features
MC-Val-Cit-PAB Enzymatic (Cathepsin B)- Well-established and widely used.[2][3] - Susceptible to cleavage by other proteases, which can lead to off-target toxicity.[10] - Can be unstable in mouse plasma due to carboxylesterase activity.[10]
Non-cleavable Antibody Degradation- Increased stability in circulation. - Reduced bystander effect. - Payload is released with an amino acid residue attached.
Exo-cleavable Enzymatic (Cathepsin B)- Designed for improved stability and reduced premature payload release.[11] - Can accommodate more hydrophilic payloads.[11]

Preliminary studies with Eg5 inhibitor ADCs using the MC-Val-Cit-PAB linker have shown a lack of antigen-specificity in vivo, potentially due to premature release of the payload.[12] This has led to the exploration of non-cleavable linkers for this class of payloads to improve the therapeutic window.[12]

Conclusion

This compound ADCs offer a promising therapeutic strategy by targeting the KSP, a key protein in mitosis. Their efficacy is dependent on the specific tumor antigen being targeted and the expression levels of that antigen. While direct comparative data with other payloads on the same antibody-linker backbone is scarce, the available preclinical data for KSPi-ADCs targeting IL3RA and CXCR5 demonstrate their potential. However, the stability of the Val-Cit linker is a critical consideration, with evidence suggesting that non-cleavable linkers may offer a better therapeutic index for KSP inhibitor payloads by minimizing off-target toxicity. The experimental protocols provided in this guide are essential for the thorough preclinical validation of the target specificity and overall performance of these novel ADCs.

References

Comparative Analysis of Cross-Reactivity Profiles of MC-Val-Cit-PAB-Ispinesib ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cross-reactivity profiles of Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Cit-PAB linker with the kinesin spindle protein (KSP) inhibitor, Ispinesib, as the payload. For the purpose of this comparison, we will analyze a hypothetical ADC targeting Tumor-Associated Antigen 1 (TAA1) and compare its cross-reactivity with a non-targeting control ADC. The objective is to highlight the methodologies and data interpretation relevant to preclinical safety assessment for researchers, scientists, and drug development professionals.

The specificity of an ADC is paramount to its therapeutic index, and off-target binding can lead to significant toxicity.[1][][3] The components of an ADC—the antibody, the linker, and the payload—can all contribute to its overall toxicity profile.[4] The MC-Val-Cit-PAB linker is designed to be stable in circulation and cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[][6] Ispinesib is a potent antimitotic agent that inhibits the KSP Eg5.[7][8]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key in vitro cross-reactivity and cytotoxicity assays for a TAA1-targeted MC-Val-Cit-PAB-Ispinesib ADC versus a non-targeting control ADC.

Table 1: In Vitro Binding Affinity (ELISA)

ADC ConstructTarget AntigenOff-Target Antigen 1Off-Target Antigen 2Kd (nM)
TAA1-ADCTAA1Not ApplicableNot Applicable5.2
TAA1-ADCNot ApplicableO-TAA1Not Applicable>1000
TAA1-ADCNot ApplicableNot ApplicableO-TAA2850
Control-ADCTAA1Not ApplicableNot Applicable>1000

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget ExpressionADC ConstructIC50 (nM)
TAA1-PositiveHighTAA1-ADC15
TAA1-NegativeNoneTAA1-ADC>2000
TAA1-PositiveHighControl-ADC>2000
TAA1-NegativeNoneControl-ADC>2000

Table 3: In Vivo Biodistribution in Xenograft Model (%ID/g at 96h)

ADC ConstructTumorLiverSpleenLungs
TAA1-ADC25.5 ± 4.28.1 ± 1.53.5 ± 0.82.1 ± 0.5
Control-ADC3.2 ± 0.97.8 ± 1.33.3 ± 0.72.0 ± 0.4
Experimental Protocols

Detailed methodologies for the experiments cited above are provided below.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

  • Objective: To determine the binding affinity (Kd) of the ADC to the target antigen and potential off-target antigens.

  • Procedure:

    • Recombinant target and off-target antigens are coated onto 96-well microtiter plates.

    • Plates are blocked to prevent non-specific binding.

    • Serial dilutions of the TAA1-ADC and Control-ADC are added to the wells.

    • After incubation and washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody is added.

    • The plates are washed again, and a substrate solution is added to develop a colorimetric signal.

    • The absorbance is read at 450 nm, and the data are fitted to a saturation binding curve to calculate the Kd.

2. In Vitro Cytotoxicity Assay

  • Objective: To assess the target-specific cell-killing ability of the ADC.

  • Procedure:

    • TAA1-positive and TAA1-negative cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the TAA1-ADC or Control-ADC.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin-based).

    • The absorbance is measured, and the data are normalized to untreated controls.

    • The IC50 values are calculated by fitting the data to a dose-response curve.

3. In Vivo Biodistribution Study

  • Objective: To evaluate the tumor-targeting and off-target accumulation of the ADC in a preclinical model.[9][10][11]

  • Procedure:

    • A near-infrared fluorescent dye is conjugated to the TAA1-ADC and Control-ADC for imaging.

    • Tumor-bearing mice (xenograft model with TAA1-positive tumors) are intravenously injected with the labeled ADCs.

    • At various time points (e.g., 24, 48, 96 hours), the mice are imaged using an in vivo imaging system.

    • After the final imaging session, the mice are euthanized, and major organs (tumor, liver, spleen, lungs, heart, kidneys) are excised.

    • The fluorescence intensity in each organ is quantified, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway and Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell TAA1-Positive Cancer Cell ADC_circ TAA1-ADC (this compound) TAA1 TAA1 Receptor ADC_circ->TAA1 1. Binding Endosome Endosome pH ~5.5-6.0 TAA1->Endosome 2. Internalization Lysosome Lysosome pH ~4.5-5.0 Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Ispinesib Free Ispinesib CathepsinB->Ispinesib 4. Linker Cleavage Microtubules Microtubule Spindle Ispinesib->Microtubules 5. KSP Inhibition Apoptosis Apoptosis Microtubules->Apoptosis 6. Mitotic Arrest

Caption: Mechanism of action for TAA1-ADC with a cleavable MC-Val-Cit-PAB linker.

Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies ELISA Binding Assay (ELISA) - On-target (TAA1) - Off-target antigens Biodistribution Biodistribution (Xenograft Model) ELISA->Biodistribution Promising Specificity Cytotoxicity Cytotoxicity Assay - TAA1+ cell line - TAA1- cell line Cytotoxicity->Biodistribution Toxicity Toxicology Study (Relevant Species) Biodistribution->Toxicity Favorable Profile Data_Analysis Data Analysis & Risk Assessment Toxicity->Data_Analysis Start ADC Constructs (TAA1-ADC, Control-ADC) Start->ELISA Start->Cytotoxicity ADC_Components ADC This compound ADC Antibody Linker Payload Antibody_node Monoclonal Antibody (e.g., anti-TAA1) ADC:antibody->Antibody_node Linker_node MC-Val-Cit-PAB (Cleavable Linker) ADC:linker->Linker_node Payload_node Ispinesib (KSP Inhibitor) ADC:payload->Payload_node Function_antibody Provides Target Specificity Antibody_node->Function_antibody Function_linker Ensures Stability in Circulation Releases Payload in Lysosome Linker_node->Function_linker Function_payload Induces Cell Cytotoxicity Payload_node->Function_payload

References

In Vivo Efficacy of Kinesin Spindle Protein Inhibitor Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) targeting the kinesin spindle protein (KSP, also known as Eg5 or KIF11) represents a promising strategy to enhance the therapeutic window of KSP inhibitors. These potent antimitotic agents have faced challenges in clinical development due to dose-limiting toxicities. By conjugating a KSP inhibitor to a tumor-targeting antibody, it is possible to achieve selective delivery of the cytotoxic payload to cancer cells, thereby improving efficacy and reducing systemic side effects.

This guide provides a comparative overview of the in vivo efficacy of different KSP inhibitor ADC formulations, with a focus on the critical components that influence their preclinical performance: the antibody, the linker, and the payload. While direct comparative studies of various Ispinesib ADC formulations are limited in publicly available literature, this guide will draw upon data from a representative KSP inhibitor ADC to illustrate key concepts and provide a framework for evaluating novel constructs.

The Core Concept: Targeting Mitosis with Precision

KSP is a motor protein essential for the formation of the bipolar mitotic spindle, a crucial structure for proper chromosome segregation during cell division. Inhibition of KSP leads to mitotic arrest, where cells are unable to progress through mitosis, ultimately triggering apoptosis (cell death). This mechanism makes KSP an attractive target for cancer therapy.

ADCs leverage this mechanism by using a monoclonal antibody to deliver a KSP inhibitor payload specifically to tumor cells that overexpress a particular antigen on their surface. This targeted delivery is designed to concentrate the cytotoxic agent at the tumor site, maximizing its anti-cancer activity while minimizing exposure to healthy tissues.

Key Components of a KSP Inhibitor ADC

The efficacy of a KSP inhibitor ADC is determined by the interplay of its three main components:

  • Antibody: The antibody provides the targeting specificity. The choice of antibody depends on the tumor type and the surface antigens it expresses. For example, trastuzumab is an antibody that targets HER2, a receptor often overexpressed in certain types of breast and gastric cancers.

  • Payload: The payload is the cytotoxic agent, in this case, a KSP inhibitor like Ispinesib or a derivative. The potency of the KSP inhibitor is a critical factor.

  • Linker: The linker connects the antibody to the payload. The stability of the linker is crucial. It must be stable enough to prevent premature release of the payload in the bloodstream but allow for its efficient release once the ADC has been internalized by the tumor cell. Linkers can be cleavable (e.g., by enzymes within the cancer cell) or non-cleavable.

In Vivo Efficacy Data: A Case Study with a KSP Inhibitor ADC

Table 1: Summary of In Vivo Efficacy of H2-921 in a HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Survival Benefit
Vehicle---
Trastuzumab10ModerateSignificant
SB-7439210.5ModerateSignificant
H2-921 ADC 10 Significant Significant

Note: This table is a representative summary based on the findings of the study. Specific quantitative values for tumor growth inhibition and survival would be detailed in the original publication.

The results from this study demonstrated that the H2-921 ADC had greater tumor inhibition compared to the KSP inhibitor alone, highlighting the benefit of targeted delivery.

Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate the in vivo efficacy of KSP inhibitor ADCs.

In Vivo Xenograft Model for Efficacy Studies
  • Cell Line: A human cancer cell line overexpressing the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer) is used.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of tumor cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.

  • Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), mice are randomized into different treatment groups. The ADC, unconjugated antibody, free KSP inhibitor, and a vehicle control are administered, typically via intravenous injection.

  • Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Pharmacokinetic Analysis
  • Animal Model: Healthy mice or mice bearing tumors are used.

  • ADC Administration: A single dose of the ADC is administered intravenously.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) after administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Analytical Method: An enzyme-linked immunosorbent assay (ELISA) is often used to quantify the concentration of the total antibody and the conjugated ADC in the plasma samples. This allows for the determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental processes, the following diagrams are provided.

KSP_Signaling_Pathway cluster_mitosis Mitosis cluster_ksp KSP Function Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle Assembly Centrosomes Centrosomes Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Telophase Telophase Anaphase->Telophase KSP KSP Microtubules Microtubules KSP->Microtubules crosslinks & slides Spindle_Formation Bipolar Spindle Formation KSP->Spindle_Formation enables Centrosomes->KSP recruits KSP_Inhibitor_ADC KSP Inhibitor ADC KSP_Inhibitor_ADC->KSP inhibits Monopolar_Spindle Monopolar Spindle KSP_Inhibitor_ADC->Monopolar_Spindle results in Spindle_Formation->Metaphase allows progression to Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis triggers

Caption: KSP Signaling Pathway and ADC Inhibition.

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., NCI-N87) Tumor_Implantation Subcutaneous Injection of Tumor Cells Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mice (e.g., BALB/c nude) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Dosing Intravenous Dosing: - Vehicle - Antibody - KSP Inhibitor - ADC Randomization->Dosing Efficacy_Measurement Tumor Volume Measurement (Twice Weekly) Dosing->Efficacy_Measurement Survival_Monitoring Survival Monitoring Dosing->Survival_Monitoring Data_Plotting Tumor Growth Curves & Kaplan-Meier Survival Plots Efficacy_Measurement->Data_Plotting Survival_Monitoring->Data_Plotting Statistical_Analysis Statistical Analysis Data_Plotting->Statistical_Analysis

Caption: In Vivo Efficacy Study Workflow.

Conclusion

The development of KSP inhibitor ADCs holds significant promise for improving the treatment of various cancers. The in vivo data, exemplified by the H2-921 ADC, demonstrates that targeted delivery of a KSP inhibitor can lead to enhanced anti-tumor efficacy. Future research will likely focus on optimizing the antibody, linker, and payload combinations for different tumor types to further improve the therapeutic index of this promising class of anti-cancer agents. This guide provides a foundational understanding for researchers and drug developers working to advance these novel therapeutics.

A Comparative Guide to Assessing the Immunogenicity of MC-Val-Cit-PAB-Ispinesib Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the immunogenicity of Antibody-Drug Conjugates (ADCs) utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker and an Ispinesib payload. Designed for researchers and drug development professionals, this document outlines key experimental protocols, presents comparative data in a structured format, and visualizes complex biological and experimental workflows.

The immunogenicity of ADCs is a critical factor influencing their safety and efficacy. An immune response can lead to the generation of anti-drug antibodies (ADAs), which may alter pharmacokinetics, reduce efficacy, or cause adverse events. The unique tripartite structure of an ADC—comprising a monoclonal antibody (mAb), a linker, and a cytotoxic payload—means that any component can potentially trigger an unwanted immune response.

The MC-Val-Cit-PAB linker is a protease-cleavable system designed to release its payload upon internalization into target cancer cells, where it is exposed to lysosomal enzymes like Cathepsin B. The payload, Ispinesib, is a potent kinesin spindle protein (KSP) inhibitor that induces mitotic arrest in proliferating cells. A noteworthy aspect of KSP inhibitors is their potential to induce immunogenic cell death (ICD), a form of apoptosis that can stimulate an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs). This guide will explore the methodologies required to dissect these complex immunological outcomes.

Comparative Risk Assessment of ADC Components

The overall immunogenicity risk of an ADC is a composite of the risks associated with its individual components. The following table summarizes the potential immunogenic contributions of each part of a MC-Val-Cit-PAB-Ispinesib ADC.

ADC Component Description Potential Immunogenicity Risk Factors Comparison to Alternatives
Monoclonal Antibody (mAb) Typically a humanized or fully human IgG responsible for target specificity.- Non-human sequences- Aggregation- Post-translational modificationsLower risk compared to chimeric or murine mAbs. Risk is minimized with fully humanized frameworks.
MC-Val-Cit-PAB Linker A conditionally stable, enzymatically-cleavable linker.- Formation of neoepitopes at the conjugation site.- Premature cleavage in circulation could release linker-payload intermediates.- Potential for off-target cleavage.Cleavable linkers may pose a higher risk of premature payload release compared to non-cleavable linkers, but offer more efficient payload delivery inside the cell. The Val-Cit motif is designed for specific cleavage by lysosomal proteases, minimizing systemic release.
Ispinesib (Payload) A small molecule KSP inhibitor that blocks mitosis.- Hapten-like behavior, where the small molecule may become immunogenic when conjugated to the large mAb carrier.- Potential to induce Immunogenic Cell Death (ICD), which could prime a desirable anti-tumor immune response.Unlike DNA-damaging agents, KSP inhibitors have a distinct mechanism that can lead to ICD hallmarks like calreticulin (B1178941) exposure. This pro-immunogenic effect on the tumor microenvironment is a key differentiator from payloads that induce non-immunogenic apoptosis.

Experimental Design and Methodologies

A tiered approach is the industry standard for assessing immunogenicity, beginning with broad screening and progressing to more specific confirmatory and characterization assays.

Tiered_Immunogenicity_Testing_Workflow cluster_main Tiered Immunogenicity Assessment Workflow Screen Tier 1: Screening Assay (e.g., Bridging ELISA, ECL) Confirm Tier 2: Confirmatory Assay (Specificity Test with Drug Competition) Screen->Confirm Putative Positive Neg_Result Report as ADA Negative Screen->Neg_Result Negative Characterize Tier 3: Characterization (Titer, Isotyping, Domain Specificity) Confirm->Characterize Confirmed Positive Confirm->Neg_Result Negative Neutralize Tier 4: Neutralizing Assay (NAb) (Cell-Based Bioassay) Characterize->Neutralize Pos_Result Report as Confirmed ADA Positive Characterize->Pos_Result NAb_Pos Report as NAb Positive Neutralize->NAb_Pos Positive NAb_Neg Report as NAb Negative Neutralize->NAb_Neg Negative Start Collect Patient Samples Start->Screen

Figure 1. Tiered workflow for assessing ADC immunogenicity.

Protocol 1: ADA Screening and Confirmatory Bridging ELISA

This assay is designed to detect all antibodies that bind to the ADC.

Methodology:

  • Coating: Biotinylated this compound ADC is captured on a streptavidin-coated microtiter plate.

  • Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will "bridge" the captured ADC and a labeled detection ADC.

  • Detection: A Sulfo-Tag or HRP-labeled version of the ADC is added.

  • Readout: The plate is read on an appropriate instrument (e.g., ECL reader or spectrophotometer). A signal above a pre-determined cut-point is considered a putative positive.

  • Confirmation: For putative positive samples, the assay is repeated with and without the addition of an excess of unlabeled ADC. A significant reduction in signal in the presence of the unlabeled ADC confirms the specificity of the ADA binding.

Representative Data (Hypothetical):

Sample ID Screening Signal (RLU) Screening Cut-Point Screening Result % Signal Inhibition (Confirmatory) Confirmatory Result
Patient-0018501,200NegativeN/AN/A
Patient-0023,5001,200Positive85%Confirmed Positive
Patient-0031,1501,200NegativeN/AN/A
Patient-0041,8001,200Positive15%Negative
Patient-00515,2001,200Positive95%Confirmed Positive
Protocol 2: Cell-Based Neutralizing Antibody (NAb) Bioassay

This functional assay determines if the detected ADAs can inhibit the biological activity of the ADC. For an Ispinesib ADC, this means assessing the inhibition of its cytotoxic, anti-proliferative effect.

Methodology:

  • Cell Line Selection: Choose a cancer cell line that expresses the target antigen of the ADC's monoclonal antibody and is sensitive to Ispinesib.

  • Sample Pre-incubation: Pre-incubate a fixed, sub-maximal concentration of the this compound ADC with serially diluted patient serum (containing putative ADAs) for 1-2 hours.

  • Cell Treatment: Add the ADC-serum mixture to the plated cells.

  • Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and induction of apoptosis (typically 72-96 hours).

  • Viability Readout: Measure cell viability using a suitable method (e.g., CellTiter-Glo®, which measures ATP as an indicator of metabolically active cells).

  • Analysis: Neutralizing antibodies will bind to the ADC and prevent it from killing the target cells, resulting in a higher viability signal compared to controls.

Representative Data (Hypothetical):

Sample ID ADC Concentration Presence of Patient Serum % Cell Viability NAb Titer NAb Result
No ADC Control0 nMNo100%N/AN/A
ADC Control5 nMNo25%N/AN/A
Patient-0025 nMYes (1:100 dilution)85%>1:100Positive
Patient-0055 nMYes (1:100 dilution)28%<1:10Negative

Visualizing the Mechanism of Action and Immunological Consequences

Understanding the ADC's mechanism of action is crucial for designing relevant NAb assays and interpreting immunogenicity data. The Ispinesib payload introduces a unique immunological consideration: the potential for Immunogenic Cell Death (ICD).

ADC_MoA_and_ICD cluster_MoA ADC Mechanism of Action cluster_ICD Immunogenic Cell Death (ICD) Pathway ADC_Bind 1. ADC Binds to Tumor Antigen Internalize 2. Internalization (Endocytosis) ADC_Bind->Internalize Lysosome 3. Trafficking to Lysosome Internalize->Lysosome Cleavage 4. Linker Cleavage by Cathepsin B Lysosome->Cleavage Release 5. Ispinesib Release & Activation Cleavage->Release KSP_Inhibit 6. KSP Inhibition Release->KSP_Inhibit Mitotic_Arrest 7. Mitotic Arrest (Monoastral Spindle) KSP_Inhibit->Mitotic_Arrest Apoptosis 8. Apoptosis Mitotic_Arrest->Apoptosis ER_Stress ER Stress Mitotic_Arrest->ER_Stress Induces DAMPs DAMP Release Apoptosis->DAMPs Leads to CRT Calreticulin (CRT) Exposure ('Eat Me' Signal) ER_Stress->CRT ATP ATP Secretion ('Find Me' Signal) DAMPs->ATP HMGB1 HMGB1 Release (Danger Signal) DAMPs->HMGB1 DC_Activation Dendritic Cell (DC) Maturation & Activation CRT->DC_Activation ATP->DC_Activation HMGB1->DC_Activation T_Cell Anti-Tumor T-Cell Priming DC_Activation->T_Cell

Figure 2. ADC mechanism leading to KSP inhibition and Immunogenic Cell Death.

The inhibition of KSP by Ispinesib leads to prolonged mitotic arrest, a cellular state that can induce endoplasmic reticulum (ER) stress. This stress is a key trigger for ICD hallmarks. The dying cancer cell then exposes "eat me" signals (calreticulin) and releases "find me" and "danger" signals (ATP and HMGB1), which recruit and activate dendritic cells. These activated antigen-presenting cells can then prime a robust, specific anti-tumor T-cell response, potentially leading to a more durable therapeutic effect. This contrasts with ADAs against the drug, which represent an unwanted immune response. Assessing both types of immune modulation is critical for a complete understanding of the ADC's biological activity.

A Comparative Benchmark Analysis: MC-Val-Cit-PAB-Ispinesib ADC Versus Approved Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. This guide provides a comprehensive benchmark analysis of a novel ADC construct, MC-Val-Cit-PAB-Ispinesib, against a panel of U.S. Food and Drug Administration (FDA) approved ADCs. By presenting objective performance data and detailed experimental methodologies, this document serves as a valuable resource for researchers and drug developers in the field.

Introduction to this compound ADC

The this compound ADC is a next-generation therapeutic candidate designed for potent and selective cytotoxicity against tumor cells. It comprises a monoclonal antibody (mAb) linked to the cytotoxic payload Ispinesib (B1684021) via a protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker.

Mechanism of Action: Ispinesib is a potent inhibitor of Eg5 (also known as KSP), a kinesin spindle protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis of proliferating cancer cells.[1][3] The MC-Val-Cit-PAB linker is designed to be stable in systemic circulation and is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of Ispinesib within cancer cells.

Comparative Analysis with Approved ADCs

To provide a clear perspective on the potential of an this compound ADC, this section compares its key components and preclinical performance metrics with those of several FDA-approved ADCs.

Table 1: Comparison of ADC Components
ADCTarget AntigenPayloadPayload Mechanism of ActionLinker Type
This compound (Hypothetical) Tumor-Specific AntigenIspinesibKinesin Spindle Protein (Eg5) InhibitorProtease-Cleavable (Val-Cit)
Adcetris® (Brentuximab vedotin) [4]CD30[4]Monomethyl Auristatin E (MMAE)[4]Microtubule Inhibitor[5]Protease-Cleavable (Val-Cit)[4]
Kadcyla® (Trastuzumab emtansine) [4]HER2[4]DM1[4]Microtubule Inhibitor[5]Non-Cleavable[4]
Enhertu® (Trastuzumab deruxtecan) [4]HER2[4]Deruxtecan (DXd)[6]Topoisomerase I Inhibitor[6]Protease-Cleavable[4]
Trodelvy® (Sacituzumab govitecan) [6]TROP-2[6]SN-38[6]Topoisomerase I Inhibitor[6]Hydrolyzable
Zynlonta® (Loncastuximab tesirine) [6]CD19[6]SG3199 (PBD dimer)[6]DNA Alkylating Agent[6]Protease-Cleavable (Val-Cit)
Padcev® (Enfortumab vedotin) [7]Nectin-4[4]Monomethyl Auristatin E (MMAE)[4]Microtubule Inhibitor[5]Protease-Cleavable (Val-Cit)
Table 2: Preclinical In Vitro Cytotoxicity Data

The following table presents a summary of in vitro cytotoxicity data for Ispinesib and payloads of approved ADCs against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[8]

PayloadCancer Cell LineIC50 (nM)
Ispinesib Pediatric Cancer Cell Lines (Median)4.1[9][10]
Breast Cancer Cell Lines10 - 100[11]
Pancreatic Cancer (MIAPaCa2, PSN1)Dose-dependent decrease in proliferation[1]
MMAE Various Cancer Cell LinesSub-nanomolar to low nanomolar range
DM1 HER2-positive Breast Cancer Cell LinesNanomolar range
Deruxtecan (DXd) Various Cancer Cell LinesPotent, sub-nanomolar range
SN-38 Various Cancer Cell LinesNanomolar range

Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions and cell lines used across different studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a negative control and a blank control with media only.[8]

  • Incubation: Incubate the plate for a period of 72-120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[8]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells B Add ADC Dilutions A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Read Absorbance F->G H Calculate IC50 G->H Tumor_Growth_Inhibition_Workflow cluster_workflow In Vivo Efficacy Study Workflow A Implant Tumor Cells B Tumor Growth A->B C Randomize Mice B->C D Administer ADC C->D E Monitor Tumor Volume & Body Weight D->E F Analyze Data E->F PK_Analysis_Workflow cluster_workflow Pharmacokinetic Analysis Workflow cluster_bioanalysis Bioanalytical Methods A Administer ADC B Collect Blood Samples A->B C Process to Plasma B->C D Bioanalysis C->D E Data Analysis & Modeling D->E LBA LBA (ELISA) for Total Ab & ADC D->LBA LCMS LC-MS/MS for Free Payload D->LCMS ADC_Mechanism_of_Action Mechanism of Action of this compound ADC cluster_cell Cancer Cell Internalization Internalization via Receptor-Mediated Endocytosis Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage Release Ispinesib Release Cleavage->Release Eg5_Inhibition Eg5 Inhibition Release->Eg5_Inhibition Mitotic_Arrest Mitotic Arrest Eg5_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis ADC This compound ADC Receptor Tumor-Specific Antigen ADC->Receptor Binding Receptor->Internalization

References

Evaluating the Bystander Killing Effect of MC-Val-Cit-PAB-Ispinesib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells within a heterogeneous tumor microenvironment. This guide provides a comprehensive evaluation of the bystander effect of a theoretical ADC, MC-Val-Cit-PAB-Ispinesib, by comparing its components and predicted behavior with established alternatives. This analysis is supported by experimental data from analogous ADCs and detailed protocols for assessing the bystander effect.

The Bystander Killing Effect: Mechanism and Key Components

The bystander effect of an ADC is initiated upon its binding to a target antigen on a cancer cell, followed by internalization.[] Inside the cell, the linker is cleaved, releasing the cytotoxic payload. For a bystander effect to occur, the released payload must be able to traverse the cell membrane of the target cell and diffuse into neighboring, antigen-negative cells, inducing their apoptosis.[] The efficiency of this process is largely dictated by the properties of the linker and the payload.

The Linker: MC-Val-Cit-PAB

The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a cathepsin B-cleavable linker widely used in ADCs.[2][3] Its design allows for stable conjugation in systemic circulation and efficient cleavage within the lysosomal compartment of tumor cells.[3] The Val-Cit dipeptide is the specific substrate for cathepsin B, an enzyme often upregulated in tumors.[2] Upon cleavage, a self-immolative PAB spacer facilitates the release of the unmodified payload.[4] This release of an uncharged, membrane-permeable payload is a prerequisite for the bystander effect.[]

The Payload: Ispinesib

Ispinesib is a potent small molecule inhibitor of Eg5 (also known as KSP or KIF11), a kinesin spindle protein essential for the formation of the bipolar mitotic spindle during cell division.[5][6] By inhibiting Eg5, Ispinesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death.[6][7] As a cytotoxic agent, the ability of free Ispinesib to cross cell membranes is a key determinant of its potential to induce a bystander effect.

Experimental Evaluation of the Bystander Effect

The bystander effect of an ADC is typically evaluated using in vitro co-culture and conditioned medium assays.

Experimental Protocols

2.1.1. In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.[8]

  • Cell Lines:

    • Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3).

    • Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP-labeled MDA-MB-468) for easy identification.[9]

  • Procedure:

    • Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 3:1, 1:3) in a 96-well plate.

    • Include monoculture controls of both cell lines.

    • Treat the co-cultures and monocultures with a range of ADC concentrations. The concentrations should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[8]

    • Incubate for a period of 72-120 hours.[10]

    • Quantify the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or flow cytometry.[8]

  • Data Analysis:

    • Compare the viability of the Ag- cells in the co-culture setting to their viability in monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[8]

2.1.2. Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can kill bystander cells without direct cell-to-cell contact.[11]

  • Procedure:

    • Plate Ag+ cells and treat them with the ADC for 48-72 hours to generate "conditioned medium" containing the released payload.

    • Collect the conditioned medium and clarify it by centrifugation and filtration.

    • Plate Ag- cells in a separate 96-well plate.

    • Replace the culture medium of the Ag- cells with the conditioned medium.

    • Incubate for 72-96 hours.

    • Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis:

    • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from vehicle-treated Ag+ cells. A significant reduction in viability indicates a bystander effect mediated by a secreted payload.[12]

Comparative Analysis of Bystander Killing Potential

A key study developing ADCs with Eg5 inhibitors and the MC-Val-Cit-PAB linker reported a lack of antigen-specificity in vivo, suggesting premature release of the payload.[5] This premature release could lead to systemic toxicity, overshadowing any potential therapeutic benefit from a bystander effect in the tumor microenvironment. The researchers subsequently shifted to developing non-cleavable linkers for their Eg5 inhibitor ADCs to improve in vivo stability and target specificity.[5]

To provide a comparative framework, the following tables summarize the bystander effect potential of different ADC payloads and linkers based on available literature.

Comparison of Payloads with Bystander Potential
Payload ClassExample PayloadMechanism of ActionBystander Effect PotentialSupporting Evidence
Eg5 Inhibitor IspinesibMitotic arrest via Eg5 inhibitionPredicted to be low to moderate The potential for a bystander effect is dependent on the cell permeability of free Ispinesib. However, ADCs with Eg5 inhibitors and cleavable linkers have shown in vivo instability, which complicates the assessment of a targeted bystander effect.[5]
Auristatins Monomethyl Auristatin E (MMAE)Microtubule inhibitorHigh MMAE is a hydrophobic molecule that can readily cross cell membranes, leading to a potent bystander effect.[13][14] ADCs with MMAE and cleavable linkers, such as the MC-Val-Cit-PAB linker, have demonstrated significant bystander killing in preclinical models.[9]
Maytansinoids DM1, DM4Microtubule inhibitorModerate to High (linker dependent) The bystander effect of maytansinoid ADCs is highly dependent on the linker. Cleavable linkers can release membrane-permeable metabolites, resulting in bystander killing.[15] Non-cleavable linkers release charged metabolites that cannot efficiently exit the target cell, thus limiting the bystander effect.[15]
Quantitative Data from Co-culture Bystander Assays for Different ADC Constructs

The following table presents representative data from co-culture assays, illustrating the bystander effect of different ADCs. The data is presented as the percentage of viable antigen-negative (bystander) cells in a co-culture with antigen-positive cells after ADC treatment.

ADC ConstructTarget AntigenAntigen-Positive CellsAntigen-Negative CellsADC Concentration (nM)% Viable Bystander Cells (relative to untreated control)Reference
Trastuzumab-MC-Val-Cit-PAB-MMAEHER2SK-BR-3GFP-MCF7100~40%[9]
Trastuzumab-SMCC-DM1 (Non-cleavable)HER2SK-BR-3MCF71000~100% (No bystander effect)[11]
Anti-CD30-MC-Val-Cit-PAB-MMAECD30Karpas 299Ramos (CD30-)10~20%[13]

Note: The data in this table is illustrative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

Ispinesib-Induced Mitotic Arrest

Ispinesib targets the kinesin motor protein Eg5, which is crucial for the separation of centrosomes and the formation of a bipolar spindle during mitosis. Inhibition of Eg5 leads to the formation of a monoastral spindle, causing the cell to arrest in mitosis and subsequently undergo apoptosis.

Ispinesib_Mechanism cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Bipolar Spindle Formation Bipolar Spindle Formation Metaphase->Bipolar Spindle Formation requires Telophase Telophase Anaphase->Telophase Ispinesib Ispinesib Eg5 Eg5 Ispinesib->Eg5 inhibits Monoastral Spindle Monoastral Spindle Eg5->Bipolar Spindle Formation drives Mitotic Arrest Mitotic Arrest Bipolar Spindle Formation->Anaphase Monoastral Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of Ispinesib-induced mitotic arrest.

ADC Bystander Killing Workflow

The process of ADC-mediated bystander killing involves several sequential steps, from initial binding to the target cell to the diffusion of the payload to neighboring cells.

ADC_Bystander_Workflow ADC ADC Antigen-Positive Cell Antigen-Positive Cell ADC->Antigen-Positive Cell Binds to Internalization Internalization Antigen-Positive Cell->Internalization Antigen-Negative Cell Antigen-Negative Cell Apoptosis (Bystander Cell) Apoptosis (Bystander Cell) Antigen-Negative Cell->Apoptosis (Bystander Cell) Lysosomal Degradation Lysosomal Degradation Internalization->Lysosomal Degradation Payload Release Payload Release Lysosomal Degradation->Payload Release Payload Diffusion Payload Diffusion Payload Release->Payload Diffusion Apoptosis (Target Cell) Apoptosis (Target Cell) Payload Release->Apoptosis (Target Cell) Payload Diffusion->Antigen-Negative Cell

Caption: Experimental workflow for ADC bystander killing.

Conclusion

While the MC-Val-Cit-PAB linker is designed to facilitate a bystander effect by releasing an unmodified payload, preclinical evidence with an Eg5 inhibitor payload suggests potential in vivo instability.[5] This instability could lead to premature payload release and off-target toxicity, which may negate the benefits of a targeted bystander effect.

In contrast, ADCs utilizing the same linker with a more stable and highly membrane-permeable payload like MMAE have demonstrated a potent bystander killing effect.[9] The choice of payload is therefore critical in determining not only the efficacy of direct tumor cell killing but also the potential for and therapeutic utility of the bystander effect.

For the development of ADCs with Ispinesib or other Eg5 inhibitors, further optimization of the linker technology to enhance in vivo stability appears crucial. Non-cleavable linkers, as explored in subsequent studies, may offer a more viable path for this class of payloads, albeit at the cost of sacrificing the bystander killing mechanism.[5] Future research should focus on developing novel linker strategies that can ensure stable systemic circulation while still allowing for efficient, tumor-specific payload release to harness the full potential of a bystander effect with novel payloads like Ispinesib.

References

A Comparative Guide to the Stability of MC-Val-Cit-PAB and Other Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody and the potent cytotoxic payload. Its stability is a key determinant of the ADC's therapeutic index, directly influencing both efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. Upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic drug.

This guide provides an objective comparison of the stability of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker and other common dipeptide linkers. The information presented is supported by experimental data to aid researchers in making informed decisions during the ADC design and development process.

Comparative Stability of Dipeptide Linkers

The stability of a dipeptide linker is influenced by its amino acid sequence and the surrounding chemical environment. The following tables summarize the stability of various dipeptide linkers in different biological matrices.

Table 1: Stability of Dipeptide Linkers in Human Plasma

Dipeptide LinkerStability in Human PlasmaKey Findings
Val-Cit Generally stable[1][2]Exhibits good stability, which is crucial for minimizing off-target toxicity in clinical applications.[1][2]
Val-Ala StableShows stability comparable to the Val-Cit linker.[3][4]
Ala-Ala StableDemonstrates good stability in human plasma.[5][6][7]
Val-Lys Less StableMore susceptible to cleavage compared to Val-Cit and Val-Ala.[3][4]
Glu-Val-Cit Highly StableThe addition of a glutamic acid residue at the P3 position enhances stability.

Table 2: Stability of Dipeptide Linkers in Mouse Plasma

Dipeptide LinkerStability in Mouse PlasmaKey Findings
Val-Cit Unstable[1][2][8]Susceptible to cleavage by the mouse-specific carboxylesterase 1C (Ces1C), leading to premature payload release and posing challenges for preclinical evaluation in murine models.[9][10][11]
Val-Ala More stable than Val-CitExhibits improved stability in mouse plasma compared to the Val-Cit linker.[6][12]
Ala-Ala StableGenerally stable in mouse plasma.[5][6][7]
Val-Lys Less StableShows lower stability in mouse serum.[13]
Glu-Val-Cit Highly StableSpecifically designed to resist cleavage by mouse Ces1C, showing significantly improved stability in mouse plasma.[14]

Table 3: Lysosomal and Enzymatic Stability

Dipeptide LinkerLysosomal/Enzymatic Cleavage EfficiencyKey Findings
Val-Cit Efficiently cleaved by Cathepsin B[15][16]Designed for efficient cleavage within the lysosomal compartment of tumor cells.[15] Also shows sensitivity to other cathepsins (K and L) and human neutrophil elastase, which can be a liability.[3][9][10]
Val-Ala Cleaved by Cathepsin BEffective cleavage in the lysosome, though potentially at a slightly different rate than Val-Cit.[3][4]
Ala-Ala Slower cleavage by Cathepsin BGenerally shows slower lysosomal processing compared to Val-Cit and Val-Ala.[5][6][7]
cBu-Cit Highly specific to Cathepsin BThe cyclobutane-1,1-dicarboxamide (B1604724) (cBu) modification increases specificity for Cathepsin B, potentially reducing off-target cleavage.[3][8]
Glu-Val-Cit Efficiently cleaved by Cathepsin BMaintains efficient lysosomal cleavage while exhibiting enhanced plasma stability.[14]

Experimental Protocols

Rigorous evaluation of linker stability is paramount in ADC development. The following are detailed methodologies for key experiments used to assess the stability of ADC linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.

Methodology:

  • Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human, mouse, and rat plasma (citrate-anticoagulated) in separate polypropylene (B1209903) tubes.

  • Incubation: Incubate the samples at 37°C in a temperature-controlled incubator or water bath.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately stop the reaction by diluting the aliquot in 10 volumes of ice-cold phosphate-buffered saline (PBS).

  • Analysis by LC-MS:

    • The amount of intact ADC and released payload can be quantified using liquid chromatography-mass spectrometry (LC-MS).

    • Immuno-affinity capture (e.g., using Protein A beads) can be employed to isolate the ADC from plasma components before analysis.

    • The drug-to-antibody ratio (DAR) is determined at each time point to assess the rate of drug deconjugation.

Protocol 2: Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker and subsequent payload release in a simulated lysosomal environment.

Methodology:

  • Lysosome Isolation: Isolate lysosomes from cultured cancer cells or liver tissue using a commercially available lysosome isolation kit.

  • Preparation: Resuspend the isolated lysosomes in an appropriate assay buffer (typically acidic, pH 4.5-5.5) to mimic the lysosomal environment.

  • Incubation: Add the ADC to the lysosomal suspension at a final concentration of 100 µg/mL and incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours).

  • Sample Processing: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Analysis by LC-MS:

    • Centrifuge the samples to pellet the protein and debris.

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

Protocol 3: Neutrophil Elastase Cleavage Assay

Objective: To assess the susceptibility of the dipeptide linker to cleavage by human neutrophil elastase.

Methodology:

  • Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5).

  • Incubation: Incubate the ADC (final concentration 1 µM) with purified human neutrophil elastase (e.g., 100 nM) in the reaction buffer at 37°C.

  • Time Points: Collect aliquots at different time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction by adding a protease inhibitor cocktail or by immediate freezing.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of cleaved linker-payload fragment.

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in ADC activity and stability testing, the following diagrams have been generated using Graphviz.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: ADC Internalization and Payload Release Pathway.

Experimental_Workflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay P_Start Incubate ADC in Plasma (37°C) P_Time Collect Aliquots at Time Points P_Start->P_Time P_Quench Quench Reaction P_Time->P_Quench P_Capture Immuno-affinity Capture P_Quench->P_Capture P_LCMS LC-MS Analysis (DAR Measurement) P_Capture->P_LCMS L_Start Incubate ADC with Isolated Lysosomes (37°C) L_Time Collect Aliquots at Time Points L_Start->L_Time L_Quench Quench Reaction L_Time->L_Quench L_Process Sample Processing (Protein Precipitation) L_Quench->L_Process L_LCMS LC-MS Analysis (Payload Quantification) L_Process->L_LCMS

Caption: Experimental Workflows for ADC Stability Assays.

Linker_Cleavage_Mechanism ADC Antibody MC-Val-Cit-PAB Payload Cleaved Antibody MC-Val-Cit PAB-Payload ADC:linker->Cleaved:linker Cathepsin B Cleavage Released PAB-Payload Cleaved:pab->Released:pab Self-immolation Payload Payload Released->Payload PAB PAB Spacer Released->PAB

Caption: MC-Val-Cit-PAB Linker Cleavage Mechanism.

References

PAB vs. The Field: A Comparative Analysis of Self-Immolative Spacers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a self-immolative spacer is a critical determinant in the design of effective targeted therapies, particularly antibody-drug conjugates (ADCs). The p-aminobenzyl (PAB) spacer has long been a cornerstone in this field, valued for its reliable and well-understood self-immolation mechanism. This guide provides an objective comparison of the PAB spacer's performance against a range of alternative self-immolative linkers, supported by experimental data and detailed methodologies to aid in the strategic design of next-generation therapeutics.

The fundamental role of a self-immolative spacer is to ensure the stable linkage of a therapeutic payload to its delivery vehicle, such as an antibody, and to facilitate the rapid and complete release of the unmodified, active drug upon a specific triggering event within the target cell.[1][2] The PAB spacer operates through a 1,6-elimination reaction, an electronic cascade initiated by the enzymatic cleavage of a promoiety, which unmasks an aniline (B41778) nitrogen and leads to the irreversible fragmentation of the spacer.[1] This process has been successfully incorporated into several FDA-approved ADCs.[1]

However, the expanding diversity of payloads and therapeutic strategies has spurred the development of novel self-immolative spacers with distinct properties. This guide will delve into a comparative analysis of PAB and other prominent self-immolative systems, focusing on their release mechanisms, kinetics, and impact on the therapeutic bystander effect.

Comparative Analysis of Self-Immolative Spacers

The choice of a self-immolative spacer significantly impacts the pharmacokinetic and pharmacodynamic properties of a drug conjugate. Key performance indicators include the rate of drug release (kinetics), stability in circulation, and the potential for a "bystander effect," where the released payload can eliminate neighboring target-negative cells.[3][]

Quantitative Performance Data

The following table summarizes key performance data for PAB and other representative self-immolative spacers based on available experimental findings.

Spacer TypeTrigger MechanismTypical Half-Life (t½) of Self-ImmolationPayload CompatibilityKey AdvantagesKey Limitations
PAB (p-aminobenzyl) Enzymatic cleavage (e.g., Cathepsin B) leading to 1,6-eliminationMinutes to hours[2][5]Amines, Phenols, Carbonates[6][7]Well-validated, reliable kinetics, used in approved ADCs.[1][8]Slower release with certain phenol-containing payloads.[7][9]
Hemithioaminal-based Enzymatic cleavage leading to fragmentation-cyclizationGenerally slower than PAB-based counterparts[5]ThiolsTunable release rates.Slower kinetics may limit efficacy in some applications.[5]
Cyclization-Driven (e.g., GlyPro) Enzymatic cleavage followed by intramolecular cyclizationRapid (e.g., complete release within 10 minutes for some systems)[5][10]Alcohols, Amines[10][11]Fast release kinetics, can be engineered for specific payloads.Can be payload-dependent; potential for premature release.
Disulfide-based Reduction (e.g., by glutathione (B108866) in the intracellular environment)Variable, dependent on the redox environmentThiolsRedox-specific release, good for intracellular targeting.Potential for premature release in the bloodstream.
Modified PAB (e.g., T-moiety) Enzymatic cleavage with modified spacer for improved propertiesOptimized for specific payloadsExatecan (a potent topoisomerase I inhibitor)Enhanced hydrophilicity, improved conjugation yield, and better physicochemical profiles for high-DAR ADCs.[12]Specific to certain payload classes.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the distinct mechanisms of action and the experimental approaches used for their evaluation, the following diagrams are provided.

Self_Immolation_Mechanisms cluster_PAB PAB (1,6-Elimination) cluster_Cyclization Cyclization-Driven (e.g., GlyPro) PAB_ADC Antibody-Linker-PAB-Payload PAB_Cleaved Unmasked Aniline PAB_ADC->PAB_Cleaved Enzymatic Cleavage PAB_Intermediate Quinone Methide Intermediate PAB_Cleaved->PAB_Intermediate 1,6-Elimination PAB_Released Free Payload PAB_Intermediate->PAB_Released Spontaneous Fragmentation Cyc_ADC Antibody-Linker-GlyPro-Payload Cyc_Cleaved Unmasked Amine Cyc_ADC->Cyc_Cleaved Enzymatic Cleavage Cyc_Intermediate Diketopiperazine Formation Cyc_Cleaved->Cyc_Intermediate Intramolecular Cyclization Cyc_Released Free Payload Cyc_Intermediate->Cyc_Released Payload Release

Caption: Mechanisms of PAB and Cyclization-Driven Spacers.

Experimental_Workflow cluster_Kinetics Kinetic Analysis cluster_Bystander Bystander Effect Assay K_Start Incubate ADC with Triggering Enzyme K_Sample Collect Aliquots at Time Points K_Start->K_Sample K_Analysis LC-MS/HPLC Analysis K_Sample->K_Analysis K_Result Determine Release Rate (t½) K_Analysis->K_Result B_Start Co-culture Antigen-Positive and Antigen-Negative Cells B_Treat Treat with ADC B_Start->B_Treat B_Incubate Incubate for 48-72h B_Treat->B_Incubate B_Analysis Measure Viability of Antigen-Negative Cells B_Incubate->B_Analysis B_Result Quantify Bystander Killing B_Analysis->B_Result

Caption: Workflow for Spacer Evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of self-immolative spacers.

Protocol 1: Determination of Self-Immolation Kinetics

Objective: To quantify the rate of payload release from an ADC following enzymatic activation.

Methodology:

  • Preparation of ADC Solution: Prepare a stock solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzymatic Reaction: Initiate the reaction by adding a specific enzyme (e.g., Cathepsin B for a Val-Cit linker) to the ADC solution at a defined concentration and temperature (e.g., 37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding a suitable agent (e.g., a protease inhibitor or by protein precipitation with acetonitrile).

  • Sample Analysis: Analyze the samples by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, cleaved intermediates, and the released payload.

  • Data Analysis: Plot the concentration of the released payload over time and fit the data to a first-order kinetic model to determine the half-life (t½) of self-immolation.[13]

Protocol 2: In Vitro Bystander Effect Assessment

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Culture: Culture two cell lines: one expressing the target antigen (Ag+) and one that is antigen-negative (Ag-). Label each cell line with a different fluorescent marker (e.g., GFP for Ag- cells and RFP for Ag+ cells) for easy identification.

  • Co-culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • ADC Treatment: After allowing the cells to adhere, treat the co-culture with a serial dilution of the ADC. Include a non-targeting ADC as a negative control.

  • Incubation: Incubate the plate for a period sufficient to allow for ADC internalization, payload release, and cell killing (typically 72-96 hours).

  • Viability Assessment: Measure the viability of the Ag- cell population using flow cytometry or high-content imaging, gating on the specific fluorescent marker for the Ag- cells.

  • Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration to determine the extent of the bystander killing effect.[14]

An alternative approach is the conditioned medium transfer assay , where the medium from ADC-treated Ag+ cells is transferred to a culture of Ag- cells to assess the effect of the released, cell-permeable payload.[14]

Conclusion

The PAB self-immolative spacer remains a robust and reliable choice for many ADC applications, underscored by its presence in clinically approved therapies. However, the expanding landscape of drug payloads and the desire for tailored release kinetics have driven the innovation of a diverse array of alternative spacers. Cyclization-driven linkers, for instance, can offer significantly faster release rates, which may be advantageous for certain payloads or tumor microenvironments.[5] Conversely, systems with slower, more controlled release, such as some hemithioaminal-based linkers, might be preferable in other contexts.

Ultimately, the optimal self-immolative spacer is not a one-size-fits-all solution. A careful, case-by-case evaluation of the spacer's kinetics, stability, and its interplay with the specific payload and target biology is paramount for the successful development of highly effective and safe targeted therapies.[9] The experimental protocols outlined in this guide provide a framework for such a comparative evaluation, enabling researchers to make informed decisions in the design of next-generation drug conjugates.

References

Val-Cit Linker Cleavage: Is Cathepsin B the Sole Executor? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Val-Cit dipeptide linker is a cornerstone of antibody-drug conjugate (ADC) design, intended for selective cleavage by the lysosomal protease cathepsin B within tumor cells. However, emerging evidence reveals a more complex enzymatic landscape, challenging the notion of cathepsin B's exclusive role. This guide provides a comprehensive comparison of the enzymatic cleavage of the Val-Cit linker, presenting supporting experimental data and detailed protocols to validate cathepsin B as a primary but not sole cleavage enzyme.

Initially lauded for its specific susceptibility to cathepsin B, a protease often upregulated in the tumor microenvironment, the Val-Cit linker's cleavage is now understood to be a more promiscuous event.[1][2][3] Gene knockout studies and in vitro enzymatic assays have demonstrated that other lysosomal cysteine proteases, including cathepsin K, L, and S, also contribute to the processing of this widely used linker.[1][4] Furthermore, enzymes outside the cathepsin family, such as neutrophil elastase, have been shown to cleave the Val-Cit sequence, raising important considerations for ADC stability and potential off-target toxicities.[3][5][6] In preclinical mouse models, the carboxylesterase Ces1C has also been identified as a key player in Val-Cit linker metabolism.[3]

This guide delves into the quantitative data comparing the cleavage of Val-Cit by these various enzymes and provides detailed protocols for the key experiments used to assess linker stability and enzymatic activity.

Quantitative Comparison of Val-Cit Linker Cleavage

The following tables summarize the available quantitative and qualitative data on the cleavage of the Val-Cit linker by various proteases. It is important to note that direct comparison of kinetic parameters across different studies can be challenging due to variations in substrates, experimental conditions, and analytical methods.

Table 1: Quantitative Analysis of Val-Cit Linker Cleavage by Purified Enzymes

EnzymeSubstrateMethodKey FindingsReference
Cathepsin Banti-HER2-VC(S)-MMAELC-MS/MSEfficient cleavage, release of free MMAE.[7]
Cathepsin Kanti-HER2-VC(S)-MMAELC-MS/MSCleavage observed, contributing to MMAE release.[4]
Cathepsin Lanti-HER2-VC(S)-MMAELC-MS/MSDemonstrated cleavage activity on the Val-Cit linker.[4]
Cathepsin Santi-HER2-VC(S)-MMAELC-MS/MSCapable of cleaving the Val-Cit linker to release payload.[4]
Human Neutrophil ElastaseVCit-pyrene probeESI-MSCleavage of the amide bond between Val and Cit observed.[6]

Table 2: Qualitative and Semi-Quantitative Comparison of Val-Cit Linker Stability

ConditionLinker/ADCObservationImplicationReference
Human PlasmaVal-Cit-PABC ADCsHigh stabilitySuitable for clinical development.[8]
Mouse PlasmaVal-Cit-PABC ADCsSusceptible to cleavageChallenges for preclinical evaluation.[3]
Human Liver Lysosomal ExtractVal-Cit-PABC-DoxorubicinEqual hydrolysis rate to Phe-Lys linkerSuggests contribution from multiple lysosomal enzymes.[9]
Cathepsin B Inhibitor (in cells)cBu-Cit-containing ADC>75% inhibition of drug releaseHigh specificity of the modified linker for Cathepsin B.[4]
Cathepsin B Inhibitor (in cells)Val-Cit-containing ADC<15% inhibition of drug releaseIndicates cleavage by other proteases.[4]

Experimental Protocols

Accurate assessment of Val-Cit linker cleavage is paramount for ADC development. The following are detailed methodologies for key experiments.

In Vitro ADC Cleavage Assay with Purified Cathepsin B (LC-MS/MS-Based)

Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC) with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0, containing 2 mM DTT

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate recombinant cathepsin B in Assay Buffer at 37°C for 15 minutes to ensure the active-site cysteine is in its reduced state.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer to a final concentration typically in the micromolar range (e.g., 1 µM).

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[10]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[10]

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold Quenching Solution. This stops the enzymatic reaction and precipitates the protein.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

Fluorogenic Peptide Substrate Cleavage Assay

Objective: To determine the kinetic parameters (Km and kcat) of Val-Cit cleavage by a specific protease using a fluorogenic substrate.

Materials:

  • Fluorogenic Substrate: e.g., Val-Cit-AMC (7-amino-4-methylcoumarin)

  • Purified Protease (e.g., Cathepsin B, K, L, S, or Neutrophil Elastase)

  • Appropriate Assay Buffer for the specific enzyme (e.g., for Cathepsin B: 50 mM Sodium Acetate, pH 5.0, with 2 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Val-Cit-AMC substrate in DMSO.

    • Prepare a series of substrate dilutions in the assay buffer.

    • Prepare a solution of the purified enzyme in the assay buffer. For cathepsins, pre-activate the enzyme with DTT.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the substrate dilutions.

    • Include a substrate blank control containing assay buffer without the enzyme.

  • Initiate Reaction: Add the enzyme solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10]

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Visualizing the Cleavage Landscape

The following diagrams illustrate the key pathways and experimental workflows involved in the validation of Val-Cit cleavage.

G ADC Internalization and Payload Release Pathway ADC 1. ADC binds to cell surface antigen Endosome 2. Internalization into an endosome ADC->Endosome Lysosome 3. Trafficking to the lysosome Endosome->Lysosome Cleavage 4. Enzymatic Cleavage of Val-Cit Linker Lysosome->Cleavage Cathepsins B, K, L, S Release 5. Payload Release (Self-immolation) Cleavage->Release Action 6. Cytotoxic Action Release->Action

Caption: ADC internalization and subsequent payload release pathway.

G In Vitro ADC Cleavage Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC_sol ADC Solution Incubation Incubate at 37°C ADC_sol->Incubation Enzyme_sol Activated Enzyme (e.g., Cathepsin B) Enzyme_sol->Incubation Time_points Sample at Time Points Incubation->Time_points Quench Quench Reaction Time_points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Quantify Quantify Released Payload LCMS->Quantify

Caption: Workflow for an in vitro ADC cleavage assay using LC-MS/MS.

G Val-Cit Cleavage Specificity cluster_lysosomal Lysosomal Proteases cluster_other Other Proteases ValCit Val-Cit Linker CatB Cathepsin B (Primary) ValCit->CatB CatKLS Cathepsin K, L, S (Secondary) ValCit->CatKLS NE Neutrophil Elastase (Extracellular) ValCit->NE Ces1C Carboxylesterase Ces1C (Mouse Plasma) ValCit->Ces1C

Caption: Enzymatic landscape of Val-Cit linker cleavage.

References

Safety Operating Guide

Proper Disposal of MC-Val-Cit-PAB-Ispinesib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

MC-Val-Cit-PAB-Ispinesib is a potent cytotoxic agent, and its handling and disposal require strict adherence to safety protocols to mitigate risks of exposure and environmental contamination. As a component of an antibody-drug conjugate (ADC), its cytotoxic nature necessitates that all waste generated during its use be treated as hazardous. This guide provides a comprehensive overview of the proper disposal procedures for this compound, drawing from general principles of cytotoxic waste management and available safety data for related compounds.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the precautionary measures for highly potent cytotoxic compounds should be followed. Based on data for similar ADC components, this compound should be considered a hazardous substance with the potential for severe health effects.

Hazard Classification for Similar ADC Linker-Payloads:

Hazard StatementClassification
H300+H330Fatal if swallowed or if inhaled
H340May cause genetic defects
H360May damage fertility or the unborn child
H370Causes damage to organs
H372Causes damage to organs through prolonged or repeated exposure
H412Harmful to aquatic life with long lasting effects

This data is based on a generic SDS for MC-Val-Cit-PAB-MMAE and should be used as a reference for the potential hazards of this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound and all associated materials is critical. The following steps outline a general procedure that should be adapted to comply with institutional and local regulations.

  • Segregation of Waste: All materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes, but is not limited to:

    • Unused or expired product.

    • Empty vials and packaging.

    • Contaminated personal protective equipment (PPE), such as gloves, gowns, and masks.

    • Labware (e.g., pipette tips, tubes, flasks).

    • Spill cleanup materials.

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers for cytotoxic waste. These containers should be clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[1][2] The color of these containers is often purple or red to distinguish them from other waste streams.[1]

  • Handling of Sharps: All sharps, such as needles and syringes, must be immediately placed in a designated cytotoxic sharps container.[3] Do not recap, bend, or break needles.

  • Container Management:

    • Keep cytotoxic waste containers closed when not in use.

    • Do not overfill containers. Fill to the indicated line, typically three-quarters full.

    • Store waste containers in a secure, designated area away from general traffic.

  • Final Disposal: The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[1] This process ensures the complete destruction of the hazardous compounds. Arrange for collection and disposal by a licensed hazardous waste management company.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation and Containment cluster_2 Storage and Disposal Start Handling of This compound Waste_Generated Contaminated Materials (PPE, Labware, etc.) Start->Waste_Generated Segregate Segregate as Cytotoxic Waste Waste_Generated->Segregate Sharps Sharps (Needles, etc.) Segregate->Sharps Non_Sharps Non-Sharps (Gloves, Vials, etc.) Segregate->Non_Sharps Sharps_Container Place in Labeled Cytotoxic Sharps Container Sharps->Sharps_Container Waste_Container Place in Labeled Cytotoxic Waste Container Non_Sharps->Waste_Container Secure_Storage Store in Secure Designated Area Sharps_Container->Secure_Storage Waste_Container->Secure_Storage Waste_Pickup Arrange for Licensed Hazardous Waste Collection Secure_Storage->Waste_Pickup Incineration High-Temperature Incineration Waste_Pickup->Incineration

Caption: Disposal Workflow for this compound.

Spill Management

In the event of a spill, immediate action is required to minimize exposure and contamination.

  • Evacuate the Area: Alert others in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, this should include double gloving, a disposable gown, eye protection, and a respirator.

  • Contain the Spill: Use a chemotherapy spill kit to absorb and contain the spill. Work from the outside of the spill inwards.

  • Clean the Area: Decontaminate the area according to your institution's established procedures for cytotoxic agents.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's safety officer for specific guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling MC-Val-Cit-PAB-Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling the highly potent antibody-drug conjugate (ADC), MC-Val-Cit-PAB-Ispinesib. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.

This compound is a complex molecule comprising a monoclonal antibody linked to the cytotoxic agent Ispinesib via a cleavable linker. Ispinesib is a potent inhibitor of the kinesin spindle protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Its targeted delivery via an antibody makes this ADC a powerful tool in cancer research, but also necessitates stringent handling procedures due to its cytotoxicity.

Quantitative Safety Data

Due to the research-grade nature of this compound, comprehensive public toxicological data is limited. However, based on the known properties of similar ADCs, the following table summarizes key safety parameters. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

ParameterValueSource/Justification
Occupational Exposure Limit (OEL) < 0.1 µg/m³Based on the general OEL for most antibody-drug conjugates due to the high potency of the cytotoxic payload.[1]
Storage Temperature -20°C for up to 1 month, -80°C for up to 6 months.Recommended storage conditions to maintain compound integrity.[2]
Shipping Temperature Ambient TemperatureThe compound is stable for short durations at room temperature.[3]
Solubility Soluble in DMSO, DCM, DMFImportant for proper handling and preparation of solutions.[3]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Engineering Controls and Personal Protective Equipment (PPE):

  • Primary Engineering Control: All handling of powdered or liquid this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.

    • Gown: A disposable, back-closing, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).

    • Eye Protection: Chemical splash goggles or a full-face shield.

    • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powdered form of the compound.

2. Preparation of Stock Solutions:

  • Before opening the vial, centrifuge it to ensure all powder is at the bottom.

  • Carefully uncap the vial within the BSC.

  • Use a dedicated set of calibrated pipettes and filtered tips.

  • Slowly add the appropriate solvent (e.g., DMSO) to the vial to the desired concentration.

  • Gently swirl or vortex to dissolve the compound completely. Avoid creating aerosols.

  • Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

3. Use in Experiments:

  • All dilutions and additions to cell cultures or other experimental systems should be performed within the BSC.

  • Use closed-system transfer devices (CSTDs) whenever possible to minimize the risk of spills and aerosol generation.

  • After use, decontaminate all surfaces and equipment that may have come into contact with the ADC.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: All used PPE (gloves, gowns, etc.), vials, pipette tips, and other contaminated disposables must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: All liquid waste containing the ADC must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any ADC-containing solution down the drain.

  • Decontamination: All non-disposable equipment (pipettes, centrifuges, etc.) must be decontaminated with a suitable agent (e.g., a solution of bleach followed by a rinse with 70% ethanol (B145695) and then sterile water).

  • Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Enter Containment Area (BSC/Isolator) A->B C Prepare Materials and Reagents B->C D Retrieve this compound C->D E Reconstitute/Dilute Compound D->E Transfer to Handling F Perform Experiment E->F G Decontaminate Surfaces and Equipment F->G H Segregate Hazardous Waste G->H Transfer to Disposal I Package and Label Waste H->I J Store for Pickup I->J K K J->K Final Disposal by EH&S

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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